1-(2,4-Dichlorobenzyl)piperazine
Description
Structure
3D Structure
Properties
IUPAC Name |
1-[(2,4-dichlorophenyl)methyl]piperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14Cl2N2/c12-10-2-1-9(11(13)7-10)8-15-5-3-14-4-6-15/h1-2,7,14H,3-6,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYKXBWXIOSLDQR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)CC2=C(C=C(C=C2)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00328519 | |
| Record name | 1-(2,4-Dichlorobenzyl)piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00328519 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
51619-56-8 | |
| Record name | 1-(2,4-Dichlorobenzyl)piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00328519 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(2,4-Dichlorobenzyl)piperazine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Introduction: Unveiling a Core Scaffold in Medicinal Chemistry
An In-Depth Technical Guide to the Chemical Properties of 1-(2,4-Dichlorobenzyl)piperazine
For Researchers, Scientists, and Drug Development Professionals
1-(2,4-Dichlorobenzyl)piperazine is a disubstituted piperazine derivative that has garnered significant interest within the fields of synthetic and medicinal chemistry. Its structure is characterized by a central piperazine ring, a versatile pharmacophore, which is N-substituted with a 2,4-dichlorobenzyl group. This strategic combination imparts a unique set of physicochemical properties, making it a valuable intermediate in the synthesis of complex molecules and a key building block in the design of novel therapeutic agents. The piperazine moiety often confers aqueous solubility and basicity, crucial for drug formulation and physiological interaction, while the dichlorinated benzyl group enhances lipophilicity and provides specific steric and electronic features for molecular recognition at biological targets.
This guide offers a comprehensive exploration of the core chemical properties of 1-(2,4-Dichlorobenzyl)piperazine, moving from its fundamental physicochemical characteristics and synthesis to its reactivity, analytical characterization, and pharmacological context. The insights provided herein are intended to equip researchers and drug development professionals with the foundational knowledge required for its effective handling, application, and innovation.
Physicochemical and Structural Characteristics
The chemical identity and behavior of 1-(2,4-Dichlorobenzyl)piperazine are dictated by its molecular structure. The presence of two nitrogen atoms in the piperazine ring, one tertiary and one secondary, establishes it as a weak base. The electron-withdrawing nature of the two chlorine atoms on the benzene ring can subtly influence the basicity of the adjacent benzylic nitrogen.
Table 1: Core Physicochemical Properties of 1-(2,4-Dichlorobenzyl)piperazine
| Property | Value | Source |
| IUPAC Name | 1-[(2,4-dichlorophenyl)methyl]piperazine | [1] |
| CAS Number | 51619-56-8 | [1] |
| Molecular Formula | C₁₁H₁₄Cl₂N₂ | [1] |
| Molecular Weight | 245.14 g/mol | [1] |
| Appearance | Typically a pale yellow liquid or low-melting solid | [2] |
| Solubility | The parent compound, piperazine, is freely soluble in water and ethylene glycol.[3] The dichlorobenzyl group increases lipophilicity, suggesting solubility in organic solvents like THF, EtOAc, and MeOH. | |
| XLogP3 | 2.6 | [1] |
| pKa | The parent piperazine has two pKa values of 5.35 and 9.73.[3] The exact pKa of the derivative may vary. |
Synthesis and Purification: A Practical Workflow
The most common and direct synthesis of 1-(2,4-Dichlorobenzyl)piperazine involves the nucleophilic substitution reaction between piperazine and 2,4-dichlorobenzyl chloride. The secondary amine of piperazine acts as the nucleophile, displacing the chloride from the benzyl chloride.
Causality in Experimental Design
The choice of an excess of piperazine is strategic; it serves not only as a reactant but also as a base to neutralize the hydrochloric acid formed during the reaction, thus preventing the formation of the unreactive piperazine dihydrochloride salt. Tetrahydrofuran (THF) is selected as the solvent due to its ability to dissolve both the piperazine starting material and the benzyl chloride, while being relatively inert under the reaction conditions. Refluxing provides the necessary activation energy to drive the reaction to completion in a reasonable timeframe. The subsequent basic aqueous workup is critical for converting any remaining piperazinium salts into the free base, ensuring the product is soluble in the organic extraction solvent (e.g., Ethyl Acetate).
Detailed Experimental Protocol[2]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve anhydrous piperazine (e.g., 4 equivalents) in freshly distilled tetrahydrofuran (THF).
-
Addition of Electrophile: To the stirring solution, add 2,4-dichlorobenzyl chloride (1 equivalent) dropwise at room temperature.
-
Reaction: Heat the reaction mixture to reflux (approximately 66°C for THF) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the benzyl chloride starting material is consumed.
-
Workup: Allow the mixture to cool to room temperature. Filter the mixture to remove the piperazine hydrochloride precipitate. Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Extraction: Dilute the resulting residue with Ethyl Acetate (EtOAc) and water. Basify the aqueous layer to a pH > 12 with a 1N NaOH solution to ensure the product is in its free base form. Separate the organic layer.
-
Washing: Wash the organic phase sequentially with water and brine to remove residual salts and impurities.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude product, often as an oil.
-
Purification: Purify the crude oil via column chromatography on silica gel, using a solvent gradient (e.g., starting with Ethyl Acetate/Petroleum Ether and progressing to Methanol/Ethyl Acetate) to afford the pure 1-(2,4-Dichlorobenzyl)piperazine.
Synthesis Workflow Diagram
Caption: General workflow for the synthesis of 1-(2,4-Dichlorobenzyl)piperazine.
Chemical Reactivity and Stability
The reactivity of 1-(2,4-Dichlorobenzyl)piperazine is dominated by the chemistry of the secondary amine at the N4 position of the piperazine ring. This nitrogen is a nucleophilic and basic center, readily participating in a variety of chemical transformations.
-
Acid-Base Chemistry: As a base, it reacts exothermically with acids to form piperazinium salts.[4] This property is frequently exploited to improve the crystallinity and aqueous solubility of drug candidates.
-
N-Alkylation and N-Acylation: The secondary amine can be readily alkylated or acylated to introduce further diversity, a common strategy in the synthesis of pharmaceutical libraries.
-
Stability and Storage: The parent piperazine compound is known to be hygroscopic and can absorb atmospheric carbon dioxide.[3][4] Therefore, 1-(2,4-Dichlorobenzyl)piperazine should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry place to prevent degradation.[5] It is generally incompatible with strong oxidizing agents, isocyanates, and acid halides.[4]
Analytical Characterization
Rigorous analytical characterization is essential to confirm the identity, purity, and structure of the synthesized compound. A multi-technique approach is standard practice.
Core Analytical Techniques
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Provides a proton map of the molecule. Expect to see characteristic signals for the aromatic protons on the dichlorophenyl ring, a singlet for the benzylic (CH₂) protons, and multiplets for the eight protons on the piperazine ring, which often appear as two distinct sets of signals due to their different chemical environments.
-
¹³C NMR: Confirms the carbon framework. Distinct signals will be present for the aromatic carbons (with those bearing chlorine atoms shifted downfield), the benzylic carbon, and the carbons of the piperazine ring.
-
-
Mass Spectrometry (MS): Used to confirm the molecular weight. Under Electron Ionization (EI), a characteristic fragmentation pattern would include the molecular ion peak (M⁺) and a prominent peak corresponding to the 2,4-dichlorobenzyl cation resulting from cleavage at the benzylic C-N bond.
-
High-Performance Liquid Chromatography (HPLC): The primary method for assessing purity. While the piperazine core itself lacks a strong UV chromophore, the 2,4-dichlorobenzyl group allows for reliable detection using a standard UV detector (e.g., at 254 nm).[6] A reverse-phase C18 column with a mobile phase consisting of an acetonitrile/water or methanol/water gradient, often with a buffer or acid modifier like phosphoric acid, is a common starting point for method development.[6]
Analytical Workflow Diagram
Caption: Standard analytical workflow for identity and purity confirmation.
Pharmacological Context and Toxicological Profile
While specific pharmacological data for 1-(2,4-Dichlorobenzyl)piperazine is not extensively published, its structural components are well-studied in drug development. Piperazine derivatives are a large class of compounds with diverse biological activities, famously including anthelmintic, antihistaminic, antipsychotic, and antidepressant effects.[7][8] Many act on the central nervous system (CNS) by modulating neurotransmitter systems, including dopamine, serotonin, and norepinephrine pathways.[9]
The metabolism of piperazine-containing drugs often proceeds via cytochrome P450 (CYP450) enzymes, followed by conjugation reactions like glucuronidation or sulfation.[9] The dichlorobenzyl moiety would likely influence the compound's metabolic stability and potential for specific CYP enzyme interactions.
Safety and Handling
Based on aggregated GHS data, 1-(2,4-Dichlorobenzyl)piperazine is classified as an irritant.[1] Researchers must adhere to strict safety protocols when handling this compound.
Table 2: GHS Hazard and Precautionary Statements [1]
| Classification | Code | Statement |
| Hazard | H315 | Causes skin irritation. |
| H319 | Causes serious eye irritation. | |
| H335 | May cause respiratory irritation. | |
| Precautionary | P261 | Avoid breathing dust/fume/gas/mist/vapors/spray. |
| P280 | Wear protective gloves/protective clothing/eye protection/face protection. | |
| P302+P352 | IF ON SKIN: Wash with plenty of soap and water. | |
| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
Standard laboratory practice, including the use of a fume hood, safety glasses, and chemical-resistant gloves, is mandatory.[5][10]
Conclusion
1-(2,4-Dichlorobenzyl)piperazine is a foundational chemical entity whose properties are a direct consequence of its hybrid structure. Its synthesis is straightforward, relying on established nucleophilic substitution chemistry. The reactivity is centered on the secondary amine of the piperazine ring, allowing for extensive derivatization. Analytical confirmation is readily achieved through a combination of spectroscopic and chromatographic techniques. While it must be handled with care due to its irritant properties, its value as a synthetic intermediate and a scaffold for drug discovery makes a thorough understanding of its chemical properties essential for any scientist working in the field.
References
- Patel, D. P., et al. (2011). A Review on Analytical Methods for Piperazine Determination. International Journal of Pharmaceutical and Clinical Research, 3(4), 84-87.
-
PubChem. (n.d.). 1-(2,4-Dichlorophenyl)piperazine. Retrieved from [Link]
- G. Amphray Laboratories. (n.d.). Piperazine Dihydrochloride USP.
-
Wikipedia. (n.d.). Piperazine. Retrieved from [Link]
-
PubChem. (n.d.). 1-(2,4-Dichlorobenzyl)piperazine. Retrieved from [Link]
-
Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd. Retrieved from [Link]
-
UNODC. (2013). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. Retrieved from [Link]
- Google Patents. (n.d.). CN110850012A - Detection method of 1-(2, 3-dichlorophenyl) piperazine hydrochloride and related substances thereof.
- Dargan, P. I., et al. (2011). Current Awareness of Piperazines: Pharmacology and Toxicology. Drug Testing and Analysis, 3(7-8), 435-442.
- Google Patents. (n.d.). CN102807536B - Preparation method of 1-(2,3-dichlorophenyl) piperazine hydrochloride.
- Hiji, M. F., et al. (2007). Process development of the synthesis of 2, 3-dichlorophenylpiperazine. Journal of Beijing University of Chemical Technology, 34(4).
-
ResearchGate. (n.d.). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Retrieved from [Link]
- Pharmacology Lectures. (2024). Pharmacology of Piperazine. YouTube.
-
Journal of Chemical and Pharmaceutical Research. (n.d.). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Retrieved from [Link]
-
Ataman Kimya. (n.d.). PIPERAZINES. Retrieved from [Link]
Sources
- 1. 1-(2,4-Dichlorobenzyl)piperazine | C11H14Cl2N2 | CID 411179 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1-(2,4-DICHLOROBENZYL)PIPERAZINE synthesis - chemicalbook [chemicalbook.com]
- 3. Piperazine - Wikipedia [en.wikipedia.org]
- 4. PIPERAZINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 5. combi-blocks.com [combi-blocks.com]
- 6. CN110850012A - Detection method of 1- (2, 3-dichlorophenyl) piperazine hydrochloride and related substances thereof - Google Patents [patents.google.com]
- 7. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
- 8. m.youtube.com [m.youtube.com]
- 9. Current awareness of piperazines: pharmacology and toxicology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. fishersci.com [fishersci.com]
1-[(2,4-dichlorophenyl)methyl]piperazine properties
An In-Depth Technical Guide to 1-[(2,4-Dichlorophenyl)methyl]piperazine: Properties, Synthesis, and Applications
Executive Summary
1-[(2,4-Dichlorophenyl)methyl]piperazine is a heterocyclic organic compound that serves as a pivotal structural intermediate in the field of medicinal chemistry. Integrating the pharmacologically significant piperazine moiety with the electronically-modulating 2,4-dichlorophenyl group, this compound represents a versatile scaffold for the synthesis of a wide array of biologically active molecules. The piperazine ring is a ubiquitous feature in central nervous system (CNS) active drugs, valued for its ability to confer favorable pharmacokinetic properties and engage in specific binding interactions with biological targets.[1] This guide provides a comprehensive technical overview of the physicochemical properties, synthesis, characterization, and toxicological profile of 1-[(2,4-Dichlorophenyl)methyl]piperazine, tailored for researchers, scientists, and professionals in drug development.
Introduction
The piperazine ring is one of the most prevalent heterocyclic motifs found in approved pharmaceutical agents.[2] Its prevalence is attributed to several key factors: the two nitrogen atoms provide sites for substitution, allowing for the precise spatial arrangement of pharmacophoric groups, and its basic nature enhances aqueous solubility and allows for the formation of pharmaceutically acceptable salts.[3] When combined with a dichlorinated phenyl ring, the resulting molecule becomes a valuable building block for targeting a range of receptors and enzymes. This guide elucidates the core characteristics of 1-[(2,4-dichlorophenyl)methyl]piperazine, providing foundational knowledge for its application in synthetic and medicinal chemistry programs.
Physicochemical Properties and Identification
Accurate identification and understanding of a compound's physicochemical properties are fundamental to its application in research and development.
Compound Identification
| Identifier | Value | Reference |
| IUPAC Name | 1-[(2,4-dichlorophenyl)methyl]piperazine | PubChem[4] |
| CAS Number | 51619-56-8 | PubChem[4] |
| PubChem CID | 411179 | PubChem[4] |
| Molecular Formula | C₁₁H₁₄Cl₂N₂ | PubChem[4] |
| Molecular Weight | 245.14 g/mol | PubChem[4] |
| InChIKey | VYKXBWXIOSLDQR-UHFFFAOYSA-N | PubChem[4] |
| Canonical SMILES | C1CN(CCN1)CC2=C(C=C(C=C2)Cl)Cl | PubChem[4] |
Physical and Chemical Properties
| Property | Value | Reference / Note |
| Appearance | White crystalline solid | Inferred from related compounds[5][6] |
| XLogP3 | 2.6 | PubChem[4] |
| Hydrogen Bond Donor Count | 1 | PubChem[4] |
| Hydrogen Bond Acceptor Count | 2 | PubChem[4] |
| Topological Polar Surface Area | 15.3 Ų | PubChem[4] |
| pKa | ~8-9 (Predicted) | Based on related structures[5][7] |
Synthesis and Characterization
The synthesis of 1-[(2,4-dichlorophenyl)methyl]piperazine is most efficiently achieved through the nucleophilic substitution of piperazine onto a suitable 2,4-dichlorobenzyl electrophile. This approach is reliable and scalable for laboratory purposes.
Synthetic Pathway: Nucleophilic Alkylation
The core principle of this synthesis is the N-alkylation of the secondary amine of piperazine with 2,4-dichlorobenzyl chloride. The reaction requires a base to neutralize the hydrochloric acid byproduct, driving the reaction to completion.
Caption: Workflow for the synthesis of 1-[(2,4-dichlorophenyl)methyl]piperazine.
Experimental Protocol: Synthesis
This protocol provides a self-validating methodology for the synthesis and purification of the target compound.
Objective: To synthesize 1-[(2,4-dichlorophenyl)methyl]piperazine via N-alkylation.
Materials:
-
Piperazine (anhydrous)
-
2,4-Dichlorobenzyl chloride
-
Potassium carbonate (K₂CO₃), anhydrous
-
Acetonitrile (ACN), anhydrous
-
Ethyl acetate (EtOAc)
-
Hexanes
-
Deionized water
-
Brine (saturated NaCl solution)
-
Magnesium sulfate (MgSO₄), anhydrous
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add piperazine (2.0 eq) and anhydrous potassium carbonate (2.5 eq). Purge the flask with nitrogen.
-
Causality: Using an excess of piperazine can favor mono-alkylation. Potassium carbonate is a mild inorganic base, effective at scavenging the HCl byproduct without promoting side reactions. Anhydrous conditions prevent unwanted reactions with water.
-
-
Addition of Reactants: Add anhydrous acetonitrile to the flask to create a slurry. Add a solution of 2,4-dichlorobenzyl chloride (1.0 eq) in acetonitrile dropwise to the stirring mixture at room temperature.
-
Causality: Acetonitrile is a polar aprotic solvent that effectively dissolves the reactants and facilitates the Sₙ2 reaction. Dropwise addition helps control any potential exotherm.
-
-
Reaction Monitoring: Heat the reaction mixture to 50-60°C and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting benzyl chloride spot is consumed.
-
Causality: Gentle heating increases the reaction rate. TLC provides a simple and rapid method to qualitatively assess reaction completion.
-
-
Workup: Cool the reaction to room temperature. Filter the mixture to remove the potassium carbonate. Concentrate the filtrate under reduced pressure. Redissolve the residue in ethyl acetate and wash with deionized water (2x) and then brine (1x).
-
Causality: The workup removes inorganic salts and water-soluble impurities. The brine wash helps to break any emulsions and further dry the organic layer.
-
-
Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo. Purify the resulting crude oil/solid by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes containing 1% triethylamine.
-
Causality: Column chromatography separates the target compound from unreacted piperazine, di-alkylated byproduct, and other impurities. The addition of triethylamine to the eluent prevents the basic product from streaking on the acidic silica gel.
-
-
Final Product: Combine the pure fractions and evaporate the solvent to yield 1-[(2,4-dichlorophenyl)methyl]piperazine as a solid.
Characterization Workflow
Confirmation of the product's identity and purity is achieved through a combination of spectroscopic and chromatographic methods.
Caption: A standard workflow for the analytical characterization of the final compound.
-
¹H NMR: The proton NMR spectrum should show characteristic peaks for the aromatic protons on the dichlorophenyl ring, a singlet for the benzylic -CH₂- group, and two multiplets corresponding to the four protons on each side of the piperazine ring.
-
Mass Spectrometry (MS): The mass spectrum should display a molecular ion peak [M+H]⁺ corresponding to the calculated exact mass (245.06). The characteristic isotopic pattern for two chlorine atoms (M, M+2, M+4) would provide definitive confirmation.
-
HPLC: High-Performance Liquid Chromatography is used to determine the purity of the final compound, which should typically be >95% for use in further research.
Pharmacological Context and Toxicological Profile
Pharmacological Significance
1-[(2,4-Dichlorophenyl)methyl]piperazine is not typically an active pharmaceutical ingredient (API) itself but is a crucial intermediate. The piperazine core is a privileged scaffold in CNS drug discovery, forming the backbone of drugs for depression, psychosis, and anxiety.[1] Its derivatives are found in numerous approved drugs, including the antifungal agent ketoconazole and the antidepressant trazodone.[8][9] The 2,4-dichloro substitution pattern on the phenyl ring significantly alters the electronic and lipophilic properties of the molecule, which can enhance binding affinity to specific biological targets and improve metabolic stability.
Toxicological and Safety Data
It is imperative to handle this compound with appropriate safety precautions. The Globally Harmonized System (GHS) classification indicates potential hazards.
| Hazard Statement | Classification | Source |
| H315 | Causes skin irritation | ECHA C&L Inventory[4] |
| H319 | Causes serious eye irritation | ECHA C&L Inventory[4] |
| H335 | May cause respiratory irritation | ECHA C&L Inventory[4] |
The parent piperazine scaffold is known to have low acute toxicity but can act as a GABA receptor antagonist, leading to potential neurotoxicity in specific contexts.[10] It is also recognized as a skin sensitizing agent.[10] Therefore, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. Work should be conducted in a well-ventilated fume hood.
Applications in Drug Discovery
The primary application of 1-[(2,4-dichlorophenyl)methyl]piperazine is as a versatile chemical building block. The secondary amine of the piperazine ring is a nucleophilic handle that can be readily derivatized through various chemical reactions to build molecular complexity and explore structure-activity relationships (SAR).
Caption: Potential derivatization pathways from the core scaffold.
-
Amide Formation: Reaction with acyl chlorides or carboxylic acids (using coupling agents) yields amide derivatives.
-
Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) forms tertiary amines.
-
Nucleophilic Aromatic Substitution (SₙAr): Reaction with electron-deficient aromatic rings (e.g., fluoro-substituted heterocycles) can generate complex arylpiperazine structures, a common motif in kinase inhibitors.[2]
Conclusion
1-[(2,4-Dichlorophenyl)methyl]piperazine is a compound of significant value to the scientific research community, particularly in drug discovery. Its well-defined physicochemical properties, straightforward synthesis, and versatile reactivity make it an ideal starting point for the development of novel therapeutic agents. This guide has provided a technical framework for understanding and utilizing this important chemical intermediate, emphasizing the causality behind experimental procedures and the critical importance of safety and analytical validation.
References
-
PubChem. (n.d.). 1-(4-((2-(2,4-Dichlorophenyl)-2-((1H-1,2,4-triazol-1-yl)methyl)-1,3-dioxolan-4-yl)methoxy)phenyl)-4-(propan-2-yl)piperazine. Retrieved from [Link]
-
IndiaMART. (n.d.). 1 2 3 Di Chlorophenyl Piperazine HCL Manufacturer in Padra, Gujarat. Retrieved from [Link]
-
European Patent Office. (2017). Synthesis of 1-[2-(2,4-Dimethyl-phenylsulfanyl)-phenyl]piperazine. Retrieved from [Link]
-
MDPI. (n.d.). 1-[4-(4-Chlorophenyl)piperazin-1-yl]-2-[(4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]ethan-1-one. Retrieved from [Link]
-
PubChem. (n.d.). 1-(2,4-Dichlorobenzyl)piperazine. Retrieved from [Link]
-
European Commission. (n.d.). Opinion on the results of the RA of Piperazine (HH), CSTEE plenary. Retrieved from [Link]
-
PubMed. (2021). Piperazine, a Key Substructure for Antidepressants: Its Role in Developments and Structure-Activity Relationships. Retrieved from [Link]
-
PubChem. (n.d.). 1-(2,4-Dichlorophenyl)piperazine. Retrieved from [Link]
-
Wikipedia. (n.d.). Piperazine. Retrieved from [Link]
-
PubChem. (n.d.). 1-(2,3-Dichlorophenyl)piperazine. Retrieved from [Link]
-
PubChem. (n.d.). 1-(4-(4-((2-(2,4-Dichlorophenyl)-2-(1H-imidazol-1-ylmethyl)-1,3-dioxolan-4-yl)methoxy)phenyl)piperazin-1-yl)ethanone. Retrieved from [Link]
-
PubMed Central. (n.d.). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Retrieved from [Link]
- Google Patents. (n.d.). CN102807536B - Preparation method of 1-(2,3-dichlorophenyl) piperazine hydrochloride.
Sources
- 1. Piperazine, a Key Substructure for Antidepressants: Its Role in Developments and Structure-Activity Relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 4. 1-(2,4-Dichlorobenzyl)piperazine | C11H14Cl2N2 | CID 411179 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Piperazine - Wikipedia [en.wikipedia.org]
- 6. ossila.com [ossila.com]
- 7. 1-(2,3-Dichlorophenyl)-piperazine CAS#: 41202-77-1 [m.chemicalbook.com]
- 8. mdpi.com [mdpi.com]
- 9. 1-(4-(4-((2-(2,4-Dichlorophenyl)-2-(1H-imidazol-1-ylmethyl)-1,3-dioxolan-4-yl)methoxy)phenyl)piperazin-1-yl)ethanone | C26H28Cl2N4O4 | CID 3823 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. ec.europa.eu [ec.europa.eu]
Technical Guide: Safety, Hazards, and Handling of 1-(2,4-Dichlorobenzyl)piperazine
[1]
Executive Summary
1-(2,4-Dichlorobenzyl)piperazine is a critical secondary amine intermediate used in the synthesis of bioactive pharmaceutical ingredients (APIs), particularly within the antifungal and antihistamine therapeutic classes.[1] While it serves as a versatile building block for introducing the pharmacophoric 2,4-dichlorobenzyl moiety, it presents specific occupational hazards.[1]
This compound acts as a significant mucous membrane, skin, and respiratory irritant (GHS Category 2/3). Furthermore, as a piperazine derivative, it carries an inherent risk of respiratory sensitization and potential cross-reactivity in sensitized individuals.[1] This guide synthesizes toxicological data with practical handling protocols to ensure operational safety during drug development workflows.
Chemical Identity & Physicochemical Profile[2][3][4][5][6][7][8]
Understanding the physical state and chemical properties is the first line of defense in hazard mitigation.[1]
| Property | Specification |
| Chemical Name | 1-(2,4-Dichlorobenzyl)piperazine |
| Synonyms | 1-[(2,4-Dichlorophenyl)methyl]piperazine; N-(2,4-Dichlorobenzyl)piperazine |
| CAS Number | 51619-56-8 |
| Molecular Formula | C₁₁H₁₄Cl₂N₂ |
| Molecular Weight | 245.15 g/mol |
| Physical State | Viscous liquid or low-melting solid (depending on purity/salt form) |
| Basicity (pKa) | ~9.8 (estimated for secondary amine nitrogen) |
| Solubility | Soluble in DCM, Methanol, DMSO; sparingly soluble in water (unless protonated) |
Hazard Identification & Toxicological Profiling[1]
GHS Classification (29 CFR 1910.1200 / CLP)
Based on structural activity relationships (SAR) and available safety data for the piperazine class, this compound is classified as follows:
-
Serious Eye Damage/Eye Irritation: Category 2A (H319)[3]
-
Specific Target Organ Toxicity (Single Exposure): Category 3 (Respiratory Tract Irritation) (H335)[2][3]
Critical Note on Sensitization: While specific data for CAS 51619-56-8 is limited, the parent compound piperazine is a known respiratory sensitizer (H334).[1] Researchers must treat 1-(2,4-Dichlorobenzyl)piperazine as a potential sensitizer by proxy.[1]
Toxicological Mechanisms[1]
-
Irritation: The secondary amine functionality is basic (pKa ~9.8). Upon contact with moist mucous membranes (eyes, lungs), it protonates, raising local pH and causing saponification of membrane lipids, leading to tissue irritation or necrosis at high concentrations.[1]
-
Systemic Toxicity: Piperazine derivatives can cross the blood-brain barrier.[1] Acute overexposure may lead to transient neurological effects (dizziness, ataxia), although this is more common with lower molecular weight piperazines.
Risk Mitigation & Handling Protocols
Engineering Controls
The primary control measure must be containment .
-
Fume Hood: All handling (weighing, dispensing, reaction setup) must occur within a certified chemical fume hood operating at a face velocity of 80–100 fpm.
-
Local Exhaust: If using large quantities (>100g) or heating the substance, use local exhaust ventilation (LEV) with HEPA filtration.
Personal Protective Equipment (PPE)
-
Eye/Face: Chemical splash goggles are mandatory. A face shield is required if the reaction involves vigorous mixing or potential for splashing.
-
Skin: Nitrile gloves (minimum thickness 0.11 mm) provide adequate splash protection. For prolonged immersion or cleanup, use laminated film (e.g., Silver Shield®) gloves.
-
Respiratory: If engineering controls are compromised or during spill cleanup, use a NIOSH-approved respirator with P100 cartridges (for particulates) and Organic Vapor (OV) cartridges.
Self-Validating Safety Workflow
A "self-validating" protocol includes built-in checks to confirm safety before proceeding.[1]
-
The pH Check: Before disposal of aqueous waste containing this compound, verify pH. It will be basic; neutralize to pH 6–8 with dilute HCl to prevent downstream corrosion or reactivity.
-
The Amine Test: Use damp pH paper near the workspace (outside the hood) periodically. A color change to blue indicates containment failure (amine vapors escaping).
Emergency Response & First Aid
Exposure Response Workflow
The following diagram outlines the immediate decision logic for exposure incidents.
Figure 1: Immediate response logic for exposure to 1-(2,4-Dichlorobenzyl)piperazine.[1]
Spill Cleanup[1]
-
Evacuate the immediate area.
-
Don PPE: Goggles, double nitrile gloves, respiratory protection (OV/P100).
-
Contain: Use an inert absorbent (vermiculite or sand). Do not use sawdust (reaction with basic amines can be exothermic).
-
Neutralize: Wipe the area with a dilute (1-2%) acetic acid solution to neutralize traces of the amine.
Technical Context: Synthesis & Impurities
In drug development, this compound is typically synthesized via the nucleophilic substitution of 2,4-Dichlorobenzyl chloride with excess piperazine .[1] Understanding this pathway highlights additional hazards.[4]
Synthesis Hazard Pathway
The synthesis introduces the risk of the alkylating agent (benzyl chloride derivative) and the corrosive nature of the starting piperazine.[1]
Figure 2: Synthesis workflow highlighting the transition from high-hazard starting materials to the target intermediate.
Impurity Profile
-
Bis-1,4-(2,4-dichlorobenzyl)piperazine: This is a common impurity if the piperazine stoichiometry is not carefully controlled.[1] It is less soluble and may precipitate, complicating purification.[1]
-
Unreacted Alkyl Halide: Traces of 2,4-dichlorobenzyl chloride are highly lachrymatory.[1] Ensure the reaction is quenched or the product is thoroughly washed with non-polar solvents to remove organic halides.[1]
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 411179, 1-(2,4-Dichlorobenzyl)piperazine. Retrieved from [Link]
-
European Chemicals Agency (ECHA). Registration Dossier: 1-(2,4-dichlorobenzyl)piperazine (CAS 51619-56-8).[1][5] Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). Occupational Safety and Health Standards: Toxic and Hazardous Substances (29 CFR 1910.1000). Retrieved from [Link]
Sources
- 1. Welcome To Hyma Synthesis Pvt. Ltd [hymasynthesis.com]
- 2. combi-blocks.com [combi-blocks.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. 1-(2,4-Dichlorophenyl)piperazine | C10H12Cl2N2 | CID 2737527 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 1-(2,4-Dichlorobenzyl)piperazine | C11H14Cl2N2 | CID 411179 - PubChem [pubchem.ncbi.nlm.nih.gov]
1-(2,4-Dichlorobenzyl)piperazine: Pharmacophore Mechanics & Synthetic Utility
[1][2]
Executive Summary
1-(2,4-Dichlorobenzyl)piperazine is a privileged scaffold and pharmaceutical intermediate that bridges two distinct pharmacological classes: antimicrobial/antifungal agents and Sigma-1 receptor (
While primarily employed as a precursor in the synthesis of complex phenylpiperazines and antifungal azoles, the molecule itself exhibits intrinsic bioactivity. Its mechanism of action is multimodal, driven by its ability to modulate calcium homeostasis via
Chemical Biology & SAR Analysis
The molecule's efficacy is defined by its Structure-Activity Relationship (SAR), which dictates its binding affinity and bioavailability.[1]
| Structural Component | Chemical Feature | Biological Function |
| 2,4-Dichlorobenzyl Group | Lipophilic, Electron-withdrawing | Membrane Anchor: Facilitates insertion into lipid bilayers.Halogen Bonding: Cl atoms form specific interactions with receptor pockets (e.g., |
| Piperazine Ring | Secondary Amine ( | Cationic Charge: Protonated at physiological pH, allowing electrostatic interaction with anionic residues (e.g., Asp/Glu in GPCRs).Conformational Rigidity: Reduces entropic penalty upon binding. |
| N1-Methylene Linker | Rotatable Bond | Flexibility: Allows the aromatic head and amine tail to adopt optimal orientations for induced fit binding.[1] |
Mechanism of Action (MoA)
Primary Mechanism: Sigma-1 Receptor ( R) Modulation
Benzylpiperazines are classic high-affinity ligands for the Sigma-1 receptor , an endoplasmic reticulum (ER) chaperone protein.[1] 1-(2,4-Dichlorobenzyl)piperazine acts as a modulator (often antagonist-like in isolation, agonist-like in derivatives) of this system.[1]
-
Target:
Receptor at the Mitochondria-Associated ER Membrane (MAM).[1][2] -
Binding Mode: The protonated nitrogen of the piperazine forms a salt bridge with Asp126 in the
R binding pocket, while the dichlorobenzyl group occupies the hydrophobic pocket. -
Signaling Cascade:
-
Ligand Binding: The molecule binds to
R, causing it to dissociate from the chaperone BiP (Binding immunoglobulin Protein). -
Chaperone Activation: Free
R stabilizes IP3 Receptor Type 3 (IP3R3) at the MAM. -
Calcium Flux: This interaction ensures proper
transfer from the ER to the Mitochondria. -
Outcome:
-
Neuroprotection: Prevention of ER stress and unfolded protein response (UPR).
-
Cytotoxicity (High Dose): Excessive stabilization can lead to mitochondrial
overload, triggering apoptosis in cancer cells (a mechanism exploited by piperazine-based chemotherapeutics).
-
-
Figure 1: Sigma-1 Receptor modulation pathway.[1] The ligand triggers the dissociation of
Secondary Mechanism: Antimicrobial & Antifungal Action
The 2,4-dichlorobenzyl moiety is a potent pharmacophore found in antiseptics (e.g., Dichlorobenzyl alcohol).[1]
-
Membrane Disruption: The lipophilic dichlorobenzyl tail inserts into the fungal/bacterial cell membrane, disrupting the acyl chain packing. This increases membrane permeability, causing leakage of intracellular ions (
) and eventual cell lysis. -
Enzyme Inhibition (Fungal): In fungal models, piperazine derivatives can inhibit
-reductase and - -isomerase , enzymes downstream in the ergosterol biosynthesis pathway, leading to the accumulation of toxic sterols.[1]
Tertiary Mechanism: Anthelmintic (GABA Agonism)
Like the parent compound piperazine, this derivative retains activity against nematodes (e.g., Ascaris lumbricoides).[3]
Experimental Validation Protocols
To validate the mechanism of action in a research setting, the following protocols are recommended.
Protocol: Sigma-1 Receptor Radioligand Binding Assay
Objective: Determine the binding affinity (
-
Membrane Preparation:
-
Homogenize Guinea pig brain or rat liver tissue (rich in
R) in ice-cold Tris-sucrose buffer.[1] -
Centrifuge at 1,000 x g (10 min) to remove debris; collect supernatant.
-
Centrifuge supernatant at 40,000 x g (30 min) to pellet membranes. Resuspend in 50 mM Tris-HCl (pH 7.4).
-
-
Incubation:
-
Filtration & Counting:
-
Analysis: Plot competition curves to calculate
and derive using the Cheng-Prusoff equation.
Protocol: Synthesis of Phenylpiperazine Derivatives
Objective: Use 1-(2,4-Dichlorobenzyl)piperazine as a nucleophile to synthesize a library of bioactive probes.
Figure 2: Synthetic workflow for derivatizing the scaffold.
Step-by-Step:
-
Dissolution: Dissolve 1.0 eq of 1-(2,4-Dichlorobenzyl)piperazine in acetonitrile (
). -
Base Addition: Add 2.5 eq of anhydrous Potassium Carbonate (
) to scavenge HCl. -
Electrophile Addition: Add 1.1 eq of the desired alkyl/aryl halide or acyl chloride.[1]
-
Reflux: Heat the mixture to reflux (80°C) for 6–12 hours. Monitor via TLC.
-
Work-up: Filter off inorganic salts. Evaporate solvent.[1] Partition residue between water and Ethyl Acetate.[1]
-
Purification: Purify via column chromatography (Silica gel, DCM:MeOH gradient).
References
-
PubChem. (2025).[4] 1-(2,4-Dichlorobenzyl)piperazine Compound Summary. National Center for Biotechnology Information.[1]
-
[Link]
-
-
Meskini, N., et al. (2021).
-
Martin, R. J. (1997). Modes of action of anthelmintic drugs. The Veterinary Journal, 154(1), 11-34.[1]
-
[Link]
-
- Biosynth. (2025). 1-(2,4-Dichlorobenzyl)
-
Gan, L. L., et al. (2010).[5] Synthesis and antimicrobial activity of novel azole-containing piperazine derivatives. ResearchGate.
-
[Link]
-
Sources
- 1. Welcome To Hyma Synthesis Pvt. Ltd [hymasynthesis.com]
- 2. Synthesis, Computational Insights, and Evaluation of Novel Sigma Receptors Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 3. wisdomlib.org [wisdomlib.org]
- 4. 1-(3,4-Dichlorobenzyl)piperazine | C11H14Cl2N2 | CID 2758074 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Biological Activity & Therapeutic Potential of Dichlorobenzylpiperazine Derivatives
Executive Summary
The dichlorobenzylpiperazine scaffold represents a "privileged structure" in medicinal chemistry, characterized by a piperazine core N-alkylated with a dichlorinated benzyl ring. This specific pharmacophore exhibits a versatile biological profile due to the unique electronic and steric properties imparted by the dichloro-substitution pattern. Unlike simple benzylpiperazines, the addition of two chlorine atoms significantly modulates lipophilicity (LogP) and metabolic stability, enhancing membrane permeability and receptor binding affinity.
This technical guide analyzes the three primary domains of biological activity for these compounds: Antimicrobial/Antifungal efficacy , Neuropharmacological modulation (AChE inhibition) , and Cytotoxicity . It provides validated experimental workflows and mechanistic insights for researchers optimizing this scaffold for drug development.
Chemical Foundation & Structural Activity Relationship (SAR)
The core structure consists of a piperazine ring, which acts as a hydrogen bond acceptor/donor and a semi-rigid linker, attached to a lipophilic dichlorophenyl moiety.
The "Dichloro" Effect
The positioning of chlorine atoms (e.g., 2,4-dichloro vs. 3,4-dichloro vs. 3,5-dichloro) is critical for biological specificity:
-
Lipophilicity: The dichloro group increases the partition coefficient (LogP ~3.5–4.5), facilitating passive transport across the blood-brain barrier (BBB) and bacterial cell membranes.
-
Electronic Effects: Chlorine atoms withdraw electrons inductively (
effect) but donate via resonance ( ), altering the pKa of the benzylic amine and influencing interaction with anionic protein pockets (e.g., AChE active site). -
Metabolic Blockade: Substitution at the para position (4-position) blocks CYP450-mediated hydroxylation, extending half-life.
Synthesis Protocol: Reductive Amination vs. N-Alkylation
While reductive amination is possible, nucleophilic substitution is the preferred self-validating method for high-yield synthesis of dichlorobenzylpiperazines.
Protocol: N-Alkylation of Piperazine
-
Objective: Synthesize 1-(2,4-dichlorobenzyl)piperazine (or isomers).
-
Reagents: Piperazine (anhydrous, excess), 2,4-Dichlorobenzyl chloride, K₂CO₃ (base), Acetonitrile (solvent).
Step-by-Step Workflow:
-
Preparation: Dissolve piperazine (3.0 eq) in refluxing acetonitrile. Note: Excess piperazine prevents the formation of the bis-alkylated byproduct.
-
Addition: Add 2,4-dichlorobenzyl chloride (1.0 eq) dropwise over 30 minutes.
-
Reaction: Reflux at 80°C for 4–6 hours.
-
Validation (In-process): Monitor via TLC (Mobile phase: MeOH:DCM 1:9). The product spot will be less polar than piperazine but more polar than the starting chloride.
-
Workup: Filter off inorganic salts (KCl). Evaporate solvent.
-
Purification: Acid-base extraction. Dissolve residue in dilute HCl (pH 2), wash with ether (removes non-basic impurities), basify aqueous layer with NaOH (pH 12), and extract with DCM.
-
Final Validation: ¹H-NMR must show a singlet at ~3.5 ppm (benzylic CH₂) and diagnostic aromatic splitting patterns.
Figure 1: Self-validating synthesis workflow ensuring mono-substitution via stoichiometry control and acid-base purification.
Therapeutic Domain: Antimicrobial & Antifungal Activity[1][2][3][4][5]
Dichlorobenzylpiperazines exhibit broad-spectrum activity, particularly against Gram-positive bacteria (S. aureus) and fungi (C. albicans, A. fumigatus).
Mechanism of Action
The mechanism is distinct from beta-lactams. The lipophilic dichlorobenzyl tail inserts into the lipid bilayer of the microbial cell membrane, while the cationic piperazine head group interacts with negatively charged phosphate heads. This destabilizes the membrane, causing leakage of intracellular electrolytes (K+) and proteins.
-
3,5-Dichloro Isomers: Research indicates 3,5-dichlorobenzyl derivatives often possess superior antifungal activity (comparable to commercial fungicides like boscalid) due to optimal steric fit in fungal succinate dehydrogenase (SDH) enzymes or membrane lipid packing.
Validated Assay: MIC Determination (Broth Microdilution)
To ensure trustworthiness, this protocol includes mandatory growth and sterility controls.
-
Inoculum Prep: Adjust bacterial culture to 0.5 McFarland standard (
CFU/mL). Dilute 1:100 in Mueller-Hinton Broth. -
Plate Setup: Use 96-well plates. Add 100 µL of test compound (serial dilutions from 100 µg/mL to 0.1 µg/mL).
-
Controls (Critical):
-
Positive Control:[1] Ciprofloxacin (Bacteria) or Fluconazole (Fungi).
-
Growth Control: Broth + Bacteria + Solvent (DMSO).
-
Sterility Control: Broth only.
-
-
Incubation: 37°C for 24h (Bacteria) or 48h (Fungi).
-
Readout: The Minimum Inhibitory Concentration (MIC) is the lowest concentration showing no visible turbidity .
-
Data Reporting: Report MIC as the median of three independent replicates.
Comparative Activity Table
| Compound Variant | Target Organism | MIC Range (µg/mL) | Potency vs. Std |
|---|---|---|---|
| 1-(2,4-dichlorobenzyl)piperazine | S. aureus (Gram +) | 4 – 16 | Moderate |
| 1-(3,4-dichlorobenzyl)piperazine | E. coli (Gram -) | 16 – 64 | Low |
| 3,5-dichlorobenzyl ester derivs | B. cinerea (Fungi) | 1.6 – 6.6 | High (Boscalid-like) |
Therapeutic Domain: Neuropharmacology (AChE Inhibition)
A critical application of benzylpiperazines is in the treatment of Alzheimer's Disease (AD) as Acetylcholinesterase (AChE) inhibitors.
Mechanism: Dual Binding Site Inhibition
The AChE enzyme features a deep catalytic gorge.
-
Anionic Subsite (Bottom): The protonated nitrogen of the piperazine ring interacts via cation-
interactions with Trp84. -
Peripheral Anionic Site (PAS - Top): The dichlorophenyl ring engages in
- stacking with Trp279 at the gorge entrance.
-
Significance: Dual binding not only inhibits acetylcholine hydrolysis but also prevents A
-peptide aggregation, which is catalyzed by the PAS.
SAR Insight
-
Ortho-substitution (2-Cl): Enhances potency significantly (IC50 < 1 µM) due to steric locking of the phenyl ring in the PAS.
-
Linker Length: An ethyl linker between piperazine and an anchoring group (like phthalimide) often improves efficacy, but the direct benzyl group remains a potent core fragment.
Figure 2: Dual binding mechanism of dichlorobenzylpiperazines within the Acetylcholinesterase gorge.
Validated Assay: Ellman’s Method
Protocol:
-
Buffer: 0.1 M Phosphate buffer (pH 8.0).
-
Substrate: Acetylthiocholine iodide (ATChI).
-
Chromogen: DTNB (Ellman's reagent).
-
Reaction:
-
Mix Enzyme (AChE source) + Test Compound + Buffer. Incubate 15 min at 25°C.
-
Add DTNB + ATChI.
-
-
Measurement: Monitor absorbance at 412 nm for 5 minutes. The hydrolysis of ATChI produces thiocholine, which reacts with DTNB to form a yellow anion (TNB).
-
Calculation: % Inhibition =
.
Future Directions & Optimization
Researchers should focus on hybridization strategies . Coupling the dichlorobenzylpiperazine moiety with other pharmacophores (e.g., coumarins, triazoles) can create "Multi-Target Directed Ligands" (MTDLs) that simultaneously treat infection and neurodegeneration, or target resistant cancer lines via tubulin inhibition.
References
-
Review of Piperazine Pharmacophores: Piperazine based antimicrobial polymers: a review. National Institutes of Health.
-
Antifungal Activity of Dichlorobenzyl Derivatives: Synthesis and Biological Activity of Novel Antifungal Leads: 3,5-Dichlorobenzyl Ester Derivatives. PubMed.
-
AChE Inhibition: Synthesis, docking and acetylcholinesterase inhibitory assessment of 2-(2-(4-Benzylpiperazin-1-yl)ethyl)isoindoline-1,3-dione derivatives. PubMed Central.
-
Chemical Safety & Properties: 1-(2,4-Dichlorobenzyl)piperazine Compound Summary. PubChem.[2][3]
-
Anticancer Potential: Cancer Cell Cytotoxicities of 1-(4-Substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine Derivatives.[4] Bilkent University Repository.
Sources
- 1. Frontiers | Synthesis, Antimicrobial Activity, Structure-Activity Relationship, and Molecular Docking Studies of Indole Diketopiperazine Alkaloids [frontiersin.org]
- 2. 1-(3,4-Dichlorobenzyl)piperazine | C11H14Cl2N2 | CID 2758074 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 1-(2,4-Dichlorobenzyl)piperazine | C11H14Cl2N2 | CID 411179 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. yoksis.bilkent.edu.tr [yoksis.bilkent.edu.tr]
1-(2,4-Dichlorobenzyl)piperazine solubility data
Executive Summary
1-(2,4-Dichlorobenzyl)piperazine (CAS 51619-56-8) is a critical pharmacophore and intermediate, primarily utilized in the synthesis of azole antifungals (e.g., Miconazole, Econazole) and various CNS-active agents.[1] Its physicochemical behavior is dominated by the amphiphilic nature of the piperazine core—acting as a secondary amine base—and the lipophilic 2,4-dichlorobenzyl moiety.[1]
This guide provides a comprehensive solubility profile, contrasting the free base (a viscous liquid) with its hydrochloride salts (crystalline solids).[1] It details the thermodynamic drivers of dissolution and provides validated protocols for determining precise solubility limits, ensuring robust process development for N-alkylation and purification workflows.[1]
Physicochemical Identity & Properties
Understanding the fundamental properties is a prerequisite for predicting solubility behavior in unlisted solvents.[1]
| Property | Data | Relevance to Solubility |
| Chemical Name | 1-(2,4-Dichlorobenzyl)piperazine | -- |
| CAS Number | 51619-56-8 | Unique Identifier |
| Molecular Weight | 245.15 g/mol | Moderate size; diffusion-limited dissolution is negligible.[1] |
| Physical State (RT) | Viscous Liquid | Critical: The free base is an oil, not a solid.[1] It is miscible rather than "soluble" in many organics.[1] |
| Density | 1.255 g/mL (at 25 °C) | Denser than water; forms the lower layer in biphasic aqueous extractions. |
| Predicted LogP | ~2.6 | Moderately lipophilic.[1] Prefers organic phases (DCM, Toluene) over neutral water.[1] |
| Predicted pKa | ~9.8 (N4), ~5.5 (N1) | The distal nitrogen (N4) is highly basic.[1] Solubility is drastically pH-dependent.[1] |
Technical Insight: The 2,4-dichlorobenzyl group exerts a negative inductive effect (-I), slightly reducing the basicity of the proximal nitrogen (N1).[1] However, the distal nitrogen (N4) remains a strong base, making the molecule highly responsive to pH manipulation—a key lever for purification via acid-base extraction.[1]
Solubility Data Analysis
The solubility of 1-(2,4-Dichlorobenzyl)piperazine is binary: it behaves as a lipophile in its free base form and as a hydrophilic electrolyte in its salt form.[1]
Qualitative Solubility Map
| Solvent Class | Solvent Example | Free Base Solubility (Liquid) | HCl Salt Solubility (Solid) | Mechanistic Explanation |
| Aqueous (Neutral) | Water (pH 7) | Sparingly Soluble (< 1 mg/mL) | Freely Soluble (> 100 mg/mL) | The hydrophobic benzyl tail dominates the free base.[1] Ionization of the amine drives salt solubility.[1] |
| Aqueous (Acidic) | 0.1 M HCl | Freely Soluble (Forms Salt) | Freely Soluble | Protonation of N4 (and N1 at low pH) breaks the crystal lattice and solvates the cation.[1] |
| Chlorinated | Dichloromethane (DCM) | Miscible | Insoluble | DCM solvates the lipophilic benzyl ring well but cannot break the ionic lattice of the salt.[1] |
| Alcohols | Methanol / Ethanol | Miscible | Soluble | Alcohols offer a "Goldilocks" zone: H-bonding solvates the amine/salt, while the alkyl chain solvates the benzyl group.[1] |
| Aromatic | Toluene | Miscible | Insoluble | Critical for process chemistry: Toluene is the preferred solvent for reacting the free base but will precipitate the salt. |
| Ethers | Diethyl Ether / MTBE | Soluble | Insoluble | Useful for washing crude salts to remove non-polar impurities.[1] |
Thermodynamic Parameters (Estimated)
-
Enthalpy of Dissolution (
): Positive (Endothermic).[1] Solubility of the salt form increases with temperature.[1][2] -
Hydrotrophy: The presence of the dichlorobenzyl ring suggests that hydrotropic agents (e.g., urea, sodium benzoate) could significantly enhance aqueous solubility of the free base, though this is rarely required in standard synthesis.[1]
Experimental Protocols
Since batch-specific impurities and polymorphs (for salts) can alter solubility, "book values" should be validated. Use these self-validating protocols.
Protocol A: Equilibrium Solubility Determination (Shake-Flask Method)
For determining the exact saturation point of the solid salt form.[1]
-
Preparation: Add excess solid 1-(2,4-Dichlorobenzyl)piperazine HCl to 10 mL of the target solvent in a sealed glass vial.
-
Equilibration: Agitate at the target temperature (e.g., 25°C) for 24 hours.
-
Filtration: Filter the supernatant through a 0.45 µm PVDF syringe filter (pre-heated to the same temperature to prevent precipitation).
-
Quantification: Dilute the filtrate 1:100 with Mobile Phase and analyze via HPLC (UV detection at 220 nm).
-
Calculation:
[1]
-
Protocol B: pH-Solubility Profiling (Potentiometric Titration)
For optimizing Acid-Base Extraction.
-
Dissolution: Dissolve 100 mg of the free base in 50 mL of 0.1 M HCl (fully protonated).
-
Titration: Slowly titrate with 0.1 M NaOH while monitoring pH and turbidity.
-
Data Point: Record the pH at the onset of turbidity (
). This is the pH of precipitation , critical for determining the operational window for aqueous workups.[1]
Process Development Workflow
The following diagram illustrates the decision logic for solvent selection during purification and synthesis, based on the solubility data above.
Figure 1: Solubility-driven workflow for solvent selection in synthesis and purification.[1]
Implications for Drug Development
-
Synthesis of Miconazole/Econazole:
-
The reaction of 1-(2,4-dichlorobenzyl)piperazine with imidazole derivatives typically requires a dipolar aprotic solvent (DMF) or a non-polar solvent (Toluene) with Phase Transfer Catalysis (PTC).[1]
-
Recommendation: Use Toluene for the reaction.[1][3] Upon completion, wash with water to remove inorganic salts (solubility mismatch), then extract the product into aqueous acid to separate it from unreacted neutral lipophiles.[1]
-
-
Formulation Stability:
-
Impurity Rejection:
-
A common impurity is the bis-alkylated piperazine (1,4-bis(2,4-dichlorobenzyl)piperazine).[1] This impurity is significantly more lipophilic and less basic than the mono-substituted product.[1]
-
Purification Strategy: Dissolve the crude mixture in dilute acid (pH ~5). The mono-substituted product (pKa ~9.[1]8) will ionize and dissolve in water.[1] The bis-impurity (less basic, highly lipophilic) will remain in the organic layer or precipitate out.[1]
-
References
-
National Center for Biotechnology Information. (2023).[1] PubChem Compound Summary for CID 411179, 1-(2,4-Dichlorobenzyl)piperazine. Retrieved from [Link][1]
-
Godefroi, E. F., et al. (1969).[1] "Preparation and antiparasitic activity of some new imidazole derivatives." Journal of Medicinal Chemistry, 12(5), 784-791.[1] (Foundational text on imidazole/piperazine antifungal synthesis).
Sources
Methodological & Application
preparation of 1-(2,4-Dichlorobenzyl)piperazine from piperazine
An Application Note for the Synthesis of 1-(2,4-Dichlorobenzyl)piperazine, a Key Pharmaceutical Intermediate
Authored by: A Senior Application Scientist
Abstract
1-(2,4-Dichlorobenzyl)piperazine is a critical building block in the synthesis of numerous pharmacologically active compounds, including antihistamines and antipsychotics.[1] Its structure, featuring the piperazine moiety, is a prevalent scaffold in drug design, valued for its ability to influence physicochemical properties and serve as a versatile linker.[2][3] This application note provides a comprehensive, field-proven protocol for the synthesis of 1-(2,4-Dichlorobenzyl)piperazine via the direct N-alkylation of piperazine with 2,4-dichlorobenzyl chloride. We delve into the mechanistic rationale behind the procedural steps, emphasizing strategies to optimize yield and purity by controlling the common side reaction of N,N'-disubstitution. This guide is intended for researchers in medicinal chemistry and drug development, offering a robust and reproducible methodology complete with safety protocols and analytical characterization.
Introduction: The Strategic Importance of Benzylpiperazines
The piperazine ring is a privileged scaffold in medicinal chemistry, appearing in a wide array of therapeutic agents.[1][2] Its two nitrogen atoms provide sites for substitution, allowing chemists to modulate properties such as solubility, basicity, and receptor binding affinity. The synthesis of monosubstituted piperazines is a foundational step in the development of more complex molecules. The target compound, 1-(2,4-Dichlorobenzyl)piperazine, serves as a precursor for drugs where the dichlorobenzyl group is a key pharmacophoric element.
The primary synthetic challenge in this preparation is achieving selective mono-N-alkylation of the symmetrical piperazine molecule. The secondary amine of the desired product is also nucleophilic and can react with another molecule of the alkylating agent to form an undesired 1,4-disubstituted by-product. This protocol is designed to maximize the formation of the monosubstituted product through strategic control of stoichiometry.
Mechanistic Rationale: The SN2 Pathway
The core of this synthesis is a nucleophilic substitution reaction (SN2) between piperazine and 2,4-dichlorobenzyl chloride.
-
Nucleophile: Piperazine, with its two secondary amine groups, acts as the nucleophile.
-
Electrophile: 2,4-Dichlorobenzyl chloride provides the electrophilic benzylic carbon, which is susceptible to nucleophilic attack. The chloride is an effective leaving group.
The reaction proceeds as follows: One of the nitrogen atoms of piperazine attacks the benzylic carbon of 2,4-dichlorobenzyl chloride, displacing the chloride ion and forming a new carbon-nitrogen bond. This initial reaction forms a quaternary ammonium salt, which is then deprotonated by a base to yield the free amine product.
To suppress the formation of the 1,4-disubstituted by-product, a large molar excess of piperazine is employed. This statistical approach ensures that a molecule of 2,4-dichlorobenzyl chloride is far more likely to encounter a molecule of the starting piperazine than the monosubstituted product, thereby favoring the desired reaction pathway. An inorganic base, such as potassium carbonate, is used to neutralize the hydrogen chloride (HCl) generated during the reaction, preventing the protonation of the piperazine nucleophile and driving the reaction to completion.
Reaction Scheme
Caption: Reaction scheme for the N-alkylation of piperazine.
Experimental Protocol
This protocol outlines a laboratory-scale synthesis designed for high yield and purity.
Materials and Reagents
| Reagent/Material | Molar Mass ( g/mol ) | Amount | Moles | Molar Ratio | Supplier |
| Piperazine (Anhydrous) | 86.14 | 43.1 g | 0.50 | 5 | Sigma-Aldrich |
| 2,4-Dichlorobenzyl chloride | 195.46 | 19.55 g | 0.10 | 1 | Alfa Aesar |
| Potassium Carbonate (K₂CO₃) | 138.21 | 27.6 g | 0.20 | 2 | Fisher Scientific |
| Acetonitrile (CH₃CN) | 41.05 | 250 mL | - | - | VWR |
| Dichloromethane (DCM) | 84.93 | 300 mL | - | - | VWR |
| Deionized Water | 18.02 | 500 mL | - | - | - |
| Brine (Saturated NaCl) | - | 100 mL | - | - | - |
| Anhydrous Sodium Sulfate | 142.04 | ~20 g | - | - | - |
Equipment
-
500 mL three-neck round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle with temperature controller
-
Dropping funnel (100 mL)
-
Nitrogen inlet/outlet
-
Separatory funnel (1 L)
-
Rotary evaporator
-
Standard laboratory glassware
Synthetic Procedure
Sources
Comprehensive Application Note: Analytical Profiling of 1-(2,4-Dichlorobenzyl)piperazine
Introduction & Molecule Profile[1][2][3][4][5][6]
1-(2,4-Dichlorobenzyl)piperazine (CAS: 51619-56-8) is a critical pharmacophore and intermediate used in the synthesis of imidazole-class antifungal agents, including Miconazole , Econazole , and Sulconazole .[1][2] It is formed via the nucleophilic attack of piperazine on 2,4-dichlorobenzyl chloride.[3][2]
In drug development, this molecule must be monitored as:
-
A Key Intermediate: To ensure stoichiometry and yield during API synthesis.
-
A Process Impurity: Residual levels must be quantified in final API batches (typically <0.15% per ICH Q3A).
-
A Pharmacological Agent: As a benzylpiperazine (BZP) analog, it possesses potential psychoactive properties, necessitating forensic and bioanalytical monitoring.[3][2]
Physicochemical Profile
| Property | Value | Analytical Implication |
| Molecular Formula | C₁₁H₁₄Cl₂N₂ | Distinctive Cl₂ isotope pattern (M, M+2, M+4).[1][2] |
| Molecular Weight | 245.15 g/mol | Monoisotopic mass: 244.05 Da.[3][1] |
| pKa (Calculated) | ~9.1 (2° Amine), ~5.5 (3° Amine) | Highly basic.[3][1] Requires pH control in LC (pH < 3 or > 10) or derivatization in GC.[3][1] |
| LogP | ~2.8 | Moderately lipophilic; suitable for Reverse Phase LC and LLE.[3][1] |
| Solubility | Water (Low), DCM (High), MeOH (High) | Free base is lipophilic; HCl salt is water-soluble.[3][1][2] |
Analytical Strategy & Workflow
The choice of method depends on the sensitivity required and the matrix complexity.[3]
Figure 1: Decision tree for selecting the appropriate analytical technique based on sample type and sensitivity requirements.
Method A: HPLC-UV (Purity & Stoichiometry)[6]
Application: Routine Quality Control (QC) of synthesis starting materials and reaction monitoring. Principle: Reverse-phase chromatography using acidic pH to ensure protonation of the piperazine nitrogen, preventing peak tailing caused by interaction with silanols.[3]
Protocol Parameters
| Parameter | Condition |
| Column | C18 or Phenyl-Hexyl (e.g., Phenomenex Kinetex 2.6 µm), 100 x 4.6 mm |
| Mobile Phase A | 0.1% Phosphoric Acid or 20 mM Ammonium Phosphate (pH 3.[1][2]0) |
| Mobile Phase B | Acetonitrile (ACN) |
| Flow Rate | 1.0 mL/min |
| Detection | UV @ 220 nm (Dichlorobenzyl absorption) |
| Temperature | 40°C |
Gradient Table
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 90 | 10 |
| 10.0 | 40 | 60 |
| 12.0 | 10 | 90 |
| 12.1 | 90 | 10 |
| 15.0 | 90 | 10 |
Critical Note: The 2,4-dichlorobenzyl moiety provides sufficient UV absorption at 220 nm.[3][1][2] Do not use 254 nm as the primary wavelength, as sensitivity will drop significantly.[3]
Method B: LC-MS/MS (Trace Analysis & Bioanalysis)[6]
Application: Quantifying 1-(2,4-Dichlorobenzyl)piperazine as a genotoxic impurity (GTI) or in plasma (PK studies).[1]
Principle: Electrospray Ionization (ESI) in Positive mode.[3][1] The molecule readily forms a singly charged protonated ion
Mass Spectrometry Settings
-
Ionization: ESI Positive
-
Quantifier Transition: 245.1 → 159.0 (Loss of piperazine ring; formation of dichlorobenzyl cation)[3]
-
Qualifier Transition: 245.1 → 85.1 (Piperazine ring fragment)[3][1]
-
Collision Energy: ~20-25 eV (Optimized for 159 fragment)[1]
Chromatographic Conditions (UPLC)
-
Column: HSS T3 or C18 (1.8 µm, 2.1 x 50 mm)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Methanol
-
Gradient: 5% B to 95% B over 3 minutes.
Mechanism of Fragmentation:
Figure 2: Primary fragmentation pathway in ESI+ MS/MS.[1]
Method C: GC-MS (Forensic & Volatile Impurities)[6]
Application: Forensic identification (designer drug screening) or residual solvent/reagent analysis.[3][1] Challenge: Secondary amines (piperazines) can adsorb to active sites in the GC inlet, causing tailing.[3] Solution: Derivatization with TFAA (Trifluoroacetic anhydride) or use of base-deactivated liners.[3][1]
Protocol
-
Sample Prep: Dissolve 10 mg sample in 1 mL Ethyl Acetate.
-
Derivatization (Optional but Recommended): Add 50 µL TFAA. Incubate at 60°C for 20 mins. Evaporate and reconstitute.
-
Inlet: Splitless, 250°C.
-
Column: DB-5MS or Rxi-5Sil MS (30m x 0.25mm x 0.25µm).[3][1]
-
Oven: 80°C (1 min) → 20°C/min → 300°C (hold 5 min).
-
MS Detection: EI Source (70 eV).
Sample Preparation Protocols
Protocol 1: Extraction from Reaction Mixture (High Conc.)
-
Take 1 mL reaction aliquot.
-
Quench with 5 mL 1N NaOH (pH > 12 ensures free base form).
-
Extract with 5 mL Dichloromethane (DCM).
Protocol 2: Trace Extraction from Plasma (Bioanalysis)[5][6]
-
Add 10 µL Internal Standard (e.g., BZP-d7 or deuterated analog).[3][1]
-
Perform Protein Precipitation: Add 300 µL cold Acetonitrile. Vortex 1 min.
-
Centrifuge at 10,000 rpm for 5 min.
-
Evaporate supernatant and reconstitute in 100 µL 10% Methanol/Water.
-
Inject 5 µL into LC-MS/MS.
References
-
USP Monograph: Miconazole Nitrate. United States Pharmacopeia.[3][1] (Defines related compounds and HPLC conditions for imidazole antifungals).
-
European Pharmacopoeia (Ph.[3][1] Eur.) 10.0. Miconazole.[3][1] (Lists impurities including dichlorobenzyl derivatives).
-
PubChem Compound Summary. "1-(2,4-Dichlorobenzyl)piperazine" (CID 411179).[3][1] Link[3][1]
-
UNODC. "Recommended methods for the Identification and Analysis of Piperazines in Seized Materials." (Guidelines for GC-MS analysis of benzylpiperazine analogs). Link
-
De Boer, D., et al. "Piperazine-like compounds: a new group of designer drugs-of-abuse on the European market."[1][2] Forensic Science International, 2001.[3][2] (Mass spectral fragmentation patterns of piperazines).
Sources
- 1. 1-(2,4-Dichlorophenyl)piperazine | C10H12Cl2N2 | CID 2737527 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CN104610154A - Preparation method of miconazole nitrate - Google Patents [patents.google.com]
- 3. uregina.ca [uregina.ca]
- 4. 1-(2,4-DICHLOROBENZYL)PIPERAZINE synthesis - chemicalbook [chemicalbook.com]
Application Note: HPLC Quantification of 1-(2,4-Dichlorobenzyl)piperazine
Introduction & Chemical Context
1-(2,4-Dichlorobenzyl)piperazine (often abbreviated as 2,4-DCBP) is a critical pharmacophore and intermediate used in the synthesis of azole antifungal agents, most notably Oxiconazole and Sulconazole . It is also monitored as a degradation product and a process-related impurity in final drug substances.
The Analytical Challenge
The quantification of 2,4-DCBP presents a classic chromatographic paradox:
-
Lipophilicity: The dichlorobenzyl moiety requires a significant organic fraction for elution (Retained on C18).
-
Basicity: The piperazine ring (secondary amine, pKa ~9.8) protonates at neutral/acidic pH. This positive charge interacts strongly with residual silanols on silica-based columns, leading to severe peak tailing and poor reproducibility.
This application note provides two distinct protocols: a robust Quality Control (QC) Method using phosphate buffers for maximum peak symmetry, and an LC-MS Compatible Method for trace analysis.
Chemical Properties & Detection Logic
| Parameter | Value / Description | Analytical Implication |
| Structure | ![Chemical Structure Description: Piperazine ring attached to a 2,4-dichlorobenzyl group] | Dual nature: Polar amine head, Non-polar aromatic tail. |
| Molecular Weight | 245.15 g/mol | Suitable for standard HPLC and LC-MS. |
| pKa | ~5.4 (N1) and ~9.8 (N4) | Analyte is positively charged at pH < 9. |
| UV Chromophore | Dichlorobenzene ring | |
| Solubility | Methanol, Acetonitrile, DMSO | Sample diluent must match initial mobile phase strength. |
Visualizing the Method Development Strategy
The following decision tree illustrates the logic applied to overcome the "Silanol Effect" common in piperazine analysis.
Figure 1: Strategic decision tree for selecting the appropriate buffering system based on detection requirements.
Protocol A: The "Gold Standard" QC Method (UV-Vis)
This method utilizes Triethylamine (TEA) as a silanol blocker. The TEA competes with the piperazine amine for active sites on the column, significantly reducing tailing.
Chromatographic Conditions
| Parameter | Setting | Rationale |
| Column | C18, 250 x 4.6 mm, 5 µm (e.g., Inertsil ODS-3 or equiv.) | High surface area for retention; "Base Deactivated" silica preferred. |
| Mobile Phase A | 20 mM KH₂PO₄ + 0.2% TEA, adjusted to pH 3.0 with H₃PO₄ | Low pH ensures ionization; TEA blocks silanols. |
| Mobile Phase B | Acetonitrile (HPLC Grade) | Strong solvent for the dichlorobenzyl group. |
| Mode | Isocratic: 60% A / 40% B | Stable baseline for accurate integration. |
| Flow Rate | 1.0 mL/min | Standard backpressure and efficiency. |
| Temp | 30°C | Improves mass transfer, sharpening peaks. |
| Detection | UV @ 215 nm | Maximum sensitivity for the benzyl ring. |
| Injection Vol | 10 - 20 µL | Dependent on concentration (Target: 0.5 - 1.0 AU). |
Preparation Steps[1][2][3][4]
-
Buffer Preparation: Dissolve 2.72 g of Potassium Dihydrogen Phosphate in 900 mL water. Add 2.0 mL of Triethylamine. Adjust pH to 3.0 ± 0.05 with dilute Phosphoric Acid. Dilute to 1000 mL. Filter through 0.45 µm membrane.[1]
-
Standard Stock: Weigh 25 mg of 2,4-DCBP reference standard into a 50 mL volumetric flask. Dissolve in 10 mL Methanol; dilute to volume with Mobile Phase.
-
System Suitability: Inject the standard 6 times.
-
Acceptance Criteria: %RSD of Area < 2.0%; Tailing Factor (T) < 1.5; Theoretical Plates (N) > 3000.
-
Protocol B: LC-MS Compatible Method
For impurity profiling where mass identification is required, non-volatile phosphate buffers and TEA are forbidden. We substitute with Ammonium Formate.[2]
Chromatographic Conditions
| Parameter | Setting |
| Column | C18, 150 x 2.1 mm, 3 µm (UHPLC compatible preferred) |
| Mobile Phase A | 10 mM Ammonium Formate, pH 4.0 (adj. with Formic Acid) |
| Mobile Phase B | Acetonitrile |
| Gradient | 0-2 min: 10% B; 2-10 min: 10%→80% B; 10-12 min: 80% B |
| Flow Rate | 0.3 mL/min (for 2.1 mm ID) |
| Detection | ESI (+) MS (SIM mode: m/z 245.1) |
Analytical Workflow & Data Logic
Figure 2: Step-by-step analytical workflow from sample preparation to data generation.
Troubleshooting & Expertise
The "Ghost Peak" Phenomenon[6]
-
Issue: In gradient runs, you may see a peak at the same retention time as 2,4-DCBP in the blank.
-
Cause: Piperazine derivatives are "sticky." They can adsorb to the injector needle or rotor seal (Carryover).
-
Solution: Use a needle wash of 50:50 Methanol:Water + 0.1% Formic Acid . The acid ensures the basic amine remains soluble and is washed away.
Peak Tailing > 1.5
-
Cause: Insufficient silanol suppression.
-
Fix (Method A): Increase TEA concentration to 0.5% or increase buffer molarity to 50 mM.
-
Fix (Method B): Switch to a "High pH" resistant column (e.g., Waters XBridge) and run at pH 9.5 using Ammonium Bicarbonate. At pH 9.5, the piperazine is non-ionized (neutral), eliminating ionic interaction with silanols entirely.
References
-
United States Pharmacopeia (USP).Oxiconazole Nitrate: Organic Impurities.
-
Muszalska, I., et al. (2005).[3] "HPLC and TLC methodology for determination or purity evaluation of piperazine derivatives." Acta Poloniae Pharmaceutica.
-
Element Lab Solutions. "Peak Tailing in HPLC: Causes and Solutions for Basic Compounds."
-
BOC Sciences. "Oxiconazole Impurities and Intermediates: 1-(2,4-Dichlorobenzyl)piperazine properties."
Disclaimer: This protocol is intended for research and development purposes. Validation according to ICH Q2(R1) guidelines is required before applying this method to GMP release testing.
Sources
Application Notes and Protocols for the NMR Spectroscopic Characterization of 1-(2,4-Dichlorobenzyl)piperazine
Abstract
This comprehensive technical guide provides a detailed framework for the Nuclear Magnetic Resonance (NMR) spectroscopic analysis of 1-(2,4-Dichlorobenzyl)piperazine, a key intermediate in pharmaceutical synthesis. This document outlines optimized protocols for sample preparation, data acquisition using ¹H and ¹³C NMR, and advanced 2D NMR techniques (COSY and HSQC) for unambiguous structural elucidation. The causality behind experimental choices is explained to empower researchers in adapting these methods. This guide is intended for researchers, scientists, and drug development professionals requiring robust analytical methodologies for the characterization of piperazine-containing compounds.
Introduction: The Significance of 1-(2,4-Dichlorobenzyl)piperazine and the Role of NMR
1-(2,4-Dichlorobenzyl)piperazine is a substituted benzylpiperazine derivative. The piperazine moiety is a prevalent scaffold in medicinal chemistry, appearing in a wide array of pharmacologically active agents. Its unique structural and electronic properties make it a versatile building block in drug design. Accurate and comprehensive characterization of intermediates like 1-(2,4-Dichlorobenzyl)piperazine is paramount to ensure the quality, purity, and desired structure of final active pharmaceutical ingredients (APIs).
Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled analytical technique for the structural elucidation of organic molecules in solution. Its ability to provide detailed information about the chemical environment, connectivity, and spatial proximity of atoms makes it an indispensable tool in chemical synthesis and drug development. This guide will delve into the practical application of NMR spectroscopy for the definitive characterization of 1-(2,4-Dichlorobenzyl)piperazine.
Molecular Structure and NMR-Active Nuclei
The molecular structure of 1-(2,4-Dichlorobenzyl)piperazine (C₁₁H₁₄Cl₂N₂) comprises a 2,4-dichlorobenzyl group attached to one of the nitrogen atoms of a piperazine ring. The key NMR-active nuclei for structural characterization are ¹H (proton) and ¹³C (carbon-13).
Chemical Structure of 1-(2,4-Dichlorobenzyl)piperazine
Caption: Molecular structure of 1-(2,4-Dichlorobenzyl)piperazine.
Experimental Protocols
Sample Preparation: The Foundation of High-Quality Spectra
The quality of NMR data is intrinsically linked to proper sample preparation. The following protocol is optimized for acquiring high-resolution spectra of 1-(2,4-Dichlorobenzyl)piperazine.
Protocol:
-
Analyte Purity: Ensure the sample of 1-(2,4-Dichlorobenzyl)piperazine is of high purity. Impurities can complicate spectral interpretation.
-
Mass Measurement: Accurately weigh approximately 5-10 mg of the compound.
-
Solvent Selection: Choose a suitable deuterated solvent. Chloroform-d (CDCl₃) is a common first choice due to its ability to dissolve a wide range of organic compounds and its relatively simple residual solvent peak. For compounds with limited solubility in CDCl₃, dimethyl sulfoxide-d₆ (DMSO-d₆) is a good alternative.
-
Dissolution: Dissolve the weighed sample in 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).[1]
-
Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to a clean, 5 mm NMR tube.
-
Homogenization: Gently agitate the NMR tube to ensure a homogeneous solution.
Causality of Choices:
-
Deuterated Solvents: The use of deuterated solvents is crucial to avoid large, overwhelming solvent signals in the ¹H NMR spectrum, which would otherwise obscure the signals of the analyte.
-
TMS as a Standard: TMS is chemically inert, volatile (easily removed), and produces a single, sharp signal at a frequency that rarely overlaps with signals from most organic compounds, making it an ideal reference standard.[1]
NMR Data Acquisition
The following parameters are recommended for a standard 400 MHz NMR spectrometer. Instrument-specific adjustments may be necessary to optimize performance.
¹H NMR Acquisition:
-
Pulse Sequence: A standard single 90° pulse experiment is typically sufficient.
-
Spectral Width: A sweep width of -2 to 12 ppm is generally adequate to cover all proton signals.
-
Number of Scans: 16 to 64 scans are usually enough to achieve a good signal-to-noise ratio for a sample of this concentration.
-
Relaxation Delay: A relaxation delay of 1-2 seconds is recommended.
¹³C NMR Acquisition:
-
Pulse Sequence: A standard proton-decoupled pulse sequence is used to simplify the spectrum to single lines for each unique carbon atom.
-
Spectral Width: A sweep width of 0 to 200 ppm is appropriate for most organic molecules.
-
Number of Scans: A larger number of scans (e.g., 1024 or more) is required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.
-
Relaxation Delay: A relaxation delay of 2 seconds is a good starting point.
2D NMR Acquisition (COSY and HSQC):
-
COSY (Correlation Spectroscopy): This experiment identifies proton-proton couplings. Standard pulse sequences provided by the spectrometer software can be used.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with their directly attached carbon atoms. Standard pulse sequences are readily available.
Spectral Data and Interpretation
The following tables summarize the expected ¹H and ¹³C NMR chemical shifts for 1-(2,4-Dichlorobenzyl)piperazine. These values are based on analysis of similar structures and predictive models. Actual experimental values may vary slightly depending on the solvent and concentration.
¹H NMR Spectral Data
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |
| H-3', H-5' (Piperazine) | ~2.45 | t | 4H | ~5.0 |
| H-2', H-6' (Piperazine) | ~2.85 | t | 4H | ~5.0 |
| H-7' (Benzyl CH₂) | ~3.50 | s | 2H | - |
| H-6 | ~7.20 | dd | 1H | ~8.4, 2.1 |
| H-5 | ~7.35 | d | 1H | ~8.4 |
| H-3 | ~7.45 | d | 1H | ~2.1 |
| NH (Piperazine) | ~1.90 | br s | 1H | - |
¹³C NMR Spectral Data
| Carbon Assignment | Chemical Shift (δ, ppm) |
| C-3', C-5' (Piperazine) | ~46.0 |
| C-2', C-6' (Piperazine) | ~54.0 |
| C-7' (Benzyl CH₂) | ~62.5 |
| C-5 | ~127.5 |
| C-6 | ~129.5 |
| C-3 | ~131.0 |
| C-2 | ~132.0 |
| C-4 | ~134.0 |
| C-1 | ~135.5 |
Structural Elucidation Workflow
The definitive assignment of all proton and carbon signals is achieved through a systematic workflow that integrates 1D and 2D NMR data.
Caption: Workflow for structural elucidation using NMR spectroscopy.
Step-by-Step Interpretation:
-
¹H NMR Analysis: The ¹H NMR spectrum provides initial information on the number of different proton environments and their relative numbers (integration). The splitting patterns (multiplicity) give clues about neighboring protons.
-
¹³C NMR Analysis: The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule.
-
COSY Analysis: The COSY spectrum is crucial for establishing the connectivity of protons within the same spin system. For 1-(2,4-Dichlorobenzyl)piperazine, this will clearly show the coupling between the protons on the piperazine ring and the coupling between the aromatic protons.
-
HSQC Analysis: The HSQC spectrum directly links each proton signal to the carbon to which it is attached. This is a powerful tool for assigning the carbon signals based on the more easily interpreted proton spectrum.
-
Final Assignment: By combining the information from all these experiments, a complete and unambiguous assignment of all ¹H and ¹³C signals can be achieved, confirming the structure of 1-(2,4-Dichlorobenzyl)piperazine.
Conclusion
The application of 1D and 2D NMR spectroscopy provides a robust and definitive method for the structural characterization of 1-(2,4-Dichlorobenzyl)piperazine. The protocols and interpretive workflows detailed in this guide offer a comprehensive approach for researchers in pharmaceutical development and related fields. Adherence to these methodologies will ensure high-quality, reliable data, which is essential for regulatory submissions and the advancement of drug discovery programs.
References
-
PubChem. 1-(2,4-Dichlorobenzyl)piperazine. National Center for Biotechnology Information. [Link]
Sources
Application Note: Receptor Binding Profiling of the 1-(2,4-Dichlorobenzyl)piperazine Scaffold
Abstract
This technical guide details the experimental protocols for evaluating 1-(2,4-Dichlorobenzyl)piperazine (and its derivatives) in receptor binding assays.[1] While this molecule serves as a critical intermediate in the synthesis of antihistamines (e.g., chlorcyclizine) and antifungals, its structural motif—a lipophilic dichlorobenzyl tail linked to a basic piperazine core—identifies it as a "privileged structure" for Sigma-1 Receptor (σ1R) binding. This note focuses on validating its affinity profile using radioligand displacement assays, establishing a robust baseline for Structure-Activity Relationship (SAR) studies.
Introduction: The Pharmacophore Context
1-(2,4-Dichlorobenzyl)piperazine represents a classic cationic amphiphilic pharmacophore. In medicinal chemistry, it is frequently utilized as a fragment probe to test hydrophobic pocket occupancy in G-Protein Coupled Receptors (GPCRs) and intracellular chaperones like the Sigma-1 receptor.
Mechanistic Rationale
-
Primary Target (σ1R): The Sigma-1 receptor possesses a ligand-binding domain characterized by a hydrophobic pocket and an anionic residue (Glu172). The 2,4-dichlorobenzyl group provides the necessary bulk for hydrophobic interaction, while the piperazine nitrogen (protonated at physiological pH) forms a critical salt bridge with Glu172.
-
Secondary Targets (Off-Target Profiling): Due to its lipophilicity, this scaffold must be screened against hERG channels and Histamine H1 receptors to assess promiscuity early in the drug discovery pipeline.
Experimental Pre-requisites
Compound Handling & Solubility
The 1-(2,4-Dichlorobenzyl)piperazine moiety is highly lipophilic (LogP ~ 2.5–3.0). Proper solubilization is critical to prevent precipitation during the aqueous binding phase.
-
Stock Solution: Dissolve in 100% DMSO to a concentration of 10 mM.
-
Working Solution: Serial dilutions should be performed in the assay buffer.
-
Critical Note: Ensure final DMSO concentration in the assay well does not exceed 1% (v/v), as higher concentrations can disrupt membrane integrity and artificially lower radioligand binding.
-
Reagents & Radioligands
| Component | Specification | Role |
| Test Compound | 1-(2,4-Dichlorobenzyl)piperazine | Analyte (Competitor) |
| Radioligand | [³H]-(+)-Pentazocine (Specific Activity > 30 Ci/mmol) | σ1R Selective Agonist |
| Non-Specific Blocker | Haloperidol (10 µM) or unlabeled (+)-Pentazocine | Defines Non-Specific Binding (NSB) |
| Membrane Source | Rat Liver or Guinea Pig Brain Homogenate | Rich endogenous source of σ1R |
| Filter Type | Whatman GF/C or GF/B | Glass fiber filters for harvesting |
Protocol: Sigma-1 Receptor (σ1R) Competition Binding
Standardized Radioligand Displacement Assay
Membrane Preparation
Note: Sigma-1 receptors are highly abundant in the endoplasmic reticulum of liver hepatocytes.
-
Tissue Lysis: Homogenize rat liver in 10 volumes of ice-cold Buffer A (50 mM Tris-HCl, pH 7.4, 0.32 M Sucrose).
-
Debris Removal: Centrifuge at 1,000 x g for 10 minutes at 4°C. Discard the pellet (nuclear fraction/debris).
-
Membrane Collection: Supernatant is centrifuged at 31,000 x g for 20 minutes at 4°C.
-
Washing: Resuspend the pellet in Buffer B (50 mM Tris-HCl, pH 7.4) and re-centrifuge to remove endogenous ligands.
-
Storage: Resuspend final pellet in Buffer B to ~2-5 mg protein/mL. Aliquot and store at -80°C.
Assay Workflow
Buffer: 50 mM Tris-HCl, pH 8.0 (Sigma receptors bind optimally at slightly basic pH).
-
Plate Setup: Use 96-well polypropylene plates.
-
Additions (Final Volume 250 µL):
-
50 µL Radioligand: [³H]-(+)-Pentazocine (Final conc: 2–3 nM).
-
50 µL Test Compound: 1-(2,4-Dichlorobenzyl)piperazine (Range: 10⁻¹⁰ M to 10⁻⁵ M).
-
150 µL Membrane Prep: ~20–50 µg protein per well.[2]
-
-
Incubation: Incubate for 120 minutes at 37°C (equilibrium is slower for lipophilic piperazines).
-
Termination: Rapid filtration through GF/C filters pre-soaked in 0.5% Polyethyleneimine (PEI) .
-
Why PEI? The cationic piperazine moiety sticks to glass fibers. PEI blocks these negative charges on the filter, reducing background noise (Non-Specific Binding).
-
-
Washing: Wash filters 3x with ice-cold Tris buffer.
-
Detection: Add liquid scintillation cocktail and count radioactivity (CPM).
Experimental Workflow Diagram
Figure 1: Step-by-step workflow for the radioligand competition binding assay.
Data Analysis & Interpretation
Calculating Affinity (Ki)
Raw CPM data must be converted to specific binding (Total Binding - Non-Specific Binding). Fit the data to a one-site competition model to obtain the IC50.
The Cheng-Prusoff Equation:
- : Concentration of 1-(2,4-Dichlorobenzyl)piperazine displacing 50% of specific binding.
- : Concentration of [³H]-(+)-Pentazocine used (e.g., 3 nM).
- : Dissociation constant of the radioligand (determined via Saturation Binding, typically ~3-5 nM for Pentazocine).
Interpreting the Hill Slope
-
Slope ≈ -1.0: Indicates competitive binding at a single site (Ideal scenario).
-
Slope < -1.0 (Steep): Potential positive cooperativity (rare for this scaffold).
-
Slope > -1.0 (Shallow): Negative cooperativity or binding to multiple sites (e.g., σ1R and σ2R mixed population).
Pharmacophore Interaction Map
Understanding why this molecule binds is crucial for optimization. The diagram below illustrates the hypothesized binding mode within the Sigma-1 receptor pocket.
Figure 2: Hypothesized interaction between the 1-(2,4-Dichlorobenzyl)piperazine pharmacophore and the Sigma-1 Receptor binding site.
Troubleshooting & Validation
| Issue | Probable Cause | Corrective Action |
| High Non-Specific Binding (NSB) | Lipophilic compound sticking to filters. | Pre-soak filters in 0.5% PEI for >1 hour. Use silanized tubes. |
| Low Total Binding | Receptor degradation or DMSO toxicity. | Keep membranes on ice until use. Ensure DMSO < 1%. |
| Inconsistent IC50 | Non-equilibrium conditions. | Extend incubation time to 120-150 mins for lipophilic ligands. |
References
-
Sigma Receptor Ligand Design: Berardi, F., et al. (2009). "Novel 4-(4-Aryl)cyclohexyl-1-(2-pyridyl)piperazines as Delta8-Delta7 Sterol Isomerase Selective Ligands." Journal of Medicinal Chemistry.
-
Radioligand Binding Methodology: Cheng, Y., & Prusoff, W. H. (1973). "Relationship between the inhibition constant (K1) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction." Biochemical Pharmacology.
-
Sigma-1 Receptor Structure: Schmidt, H. R., et al. (2016). "Crystal structure of the human σ1 receptor." Nature.
-
Piperazine Pharmacophores: Mechanistic insight into aryl-piperazine derivatives in GPCR and Sigma binding. National Institutes of Health (NIH) - PubMed Central.
Sources
1-(2,4-Dichlorobenzyl)piperazine as an intermediate in drug synthesis
Application Note: 1-(2,4-Dichlorobenzyl)piperazine as a Privileged Scaffold in Medicinal Chemistry
Executive Summary
1-(2,4-Dichlorobenzyl)piperazine (1-(2,4-DCBP)) is a critical secondary amine intermediate used in the synthesis of bioactive small molecules targeting the Central Nervous System (CNS) and microbial pathogens. Structurally, it combines a lipophilic 2,4-dichlorobenzyl moiety—known to enhance membrane permeability and receptor affinity—with a reactive piperazine core. This scaffold acts as a versatile "linker" in the development of Sigma-1 receptor ligands , antifungal azole analogs , and cytotoxic benzamide derivatives .
This guide provides a validated protocol for the selective mono-alkylation of piperazine to generate high-purity 1-(2,4-DCBP), mitigating the common issue of bis-alkylation. It further details downstream coupling strategies for API (Active Pharmaceutical Ingredient) synthesis.
Structural Utility & Pharmacophore Logic
The utility of 1-(2,4-DCBP) lies in its dual functionality:
-
The 2,4-Dichlorobenzyl Group: Provides significant lipophilicity (
) and steric bulk, often occupying hydrophobic pockets in GPCRs (e.g., Dopamine D2, Sigma-1) or fungal CYP51 enzymes. -
The Free Secondary Amine: Serves as a nucleophilic handle for diversification via amination, amidation, or sulfonation.
Figure 1: Pharmacophore Branching Strategy The following diagram illustrates how this intermediate serves as a divergence point for multiple therapeutic classes.
Caption: Divergent synthesis pathways utilizing 1-(2,4-DCBP) to access distinct therapeutic classes.
Protocol 1: Selective Synthesis of 1-(2,4-Dichlorobenzyl)piperazine
Challenge: The reaction of piperazine with alkyl halides typically yields a mixture of mono-alkylated product (desired) and bis-alkylated impurity (undesired). Solution: Use a large molar excess of piperazine (4.0 equivalents) to statistically favor the mono-substitution. The excess piperazine is water-soluble and easily removed during workup.
Materials & Reagents
| Reagent | MW ( g/mol ) | Equiv.[1][2][3][4][5][6][7] | Role |
| Piperazine (Anhydrous) | 86.14 | 4.0 | Nucleophile (Excess) |
| 2,4-Dichlorobenzyl chloride | 195.47 | 1.0 | Electrophile |
| Potassium Carbonate ( | 138.21 | 1.2 | Base (Acid Scavenger) |
| Tetrahydrofuran (THF) | - | Solvent | Reaction Medium |
| Ethyl Acetate / Water | - | - | Workup Solvents |
Step-by-Step Procedure
-
Preparation: In a 500 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve Piperazine (17.2 g, 200 mmol) in THF (100 mL).
-
Note: Ensure piperazine is fully dissolved.[6] Mild heating (40°C) may be required.
-
-
Addition: Add Potassium Carbonate (8.3 g, 60 mmol).
-
Controlled Reaction: Add 2,4-Dichlorobenzyl chloride (9.77 g, 50 mmol) dropwise over 30 minutes at room temperature.
-
Rationale: Slow addition prevents localized high concentrations of the electrophile, reducing bis-alkylation risk.
-
-
Reflux: Heat the mixture to reflux (66°C) for 4–6 hours.
-
Monitoring: Check reaction progress via TLC (Mobile Phase: DCM/MeOH 9:1). The starting chloride spot (
) should disappear.
-
-
Workup (Critical Purification Step):
-
Cool reaction to room temperature and filter off inorganic salts (
, excess ). -
Concentrate the filtrate under reduced pressure to remove THF.
-
Dissolve the residue in Ethyl Acetate (150 mL) and wash with Water (3 x 50 mL).
-
Mechanism:[2][8][9] The excess unreacted piperazine is highly water-soluble and will partition into the aqueous phase. The lipophilic mono-benzyl product remains in the organic phase.
-
-
Isolation: Dry the organic layer over anhydrous
, filter, and evaporate to yield the crude oil. -
Salt Formation (Optional for Storage): Dissolve the oil in ethanol and add concentrated
dropwise to precipitate 1-(2,4-Dichlorobenzyl)piperazine dihydrochloride .
Expected Yield: 85–92% (Mono-alkylated product).
Protocol 2: Downstream Application (Amide Coupling)
This protocol demonstrates the conversion of the intermediate into a potential cytotoxic benzamide derivative, a common structural motif in oncology research.
Reaction Scheme Logic
Procedure
-
Dissolution: Dissolve 1-(2,4-Dichlorobenzyl)piperazine (1.0 equiv) in dry Dichloromethane (DCM) .
-
Base Addition: Add Triethylamine (
) (1.5 equiv) and cool the mixture to 0°C. -
Acylation: Add the desired Benzoyl Chloride derivative (1.0 equiv) dropwise.
-
Completion: Stir at room temperature for 3 hours.
-
Wash: Wash with saturated
(to remove acid) and Brine. -
Purification: Recrystallize from Ethanol/Ether or purify via Silica Gel Chromatography (Hexane:EtOAc).
Analytical Quality Control
To ensure the intermediate is suitable for drug synthesis, the absence of the bis-alkylated impurity (1,4-bis(2,4-dichlorobenzyl)piperazine) must be confirmed.
HPLC Method Parameters:
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Phosphoric Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 10% B to 90% B over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 220 nm (Amide bond/Benzyl absorption) and 254 nm.
Impurity Profile Logic:
-
Piperazine (RT ~1.5 min): Elutes in void volume (if not fully removed).
-
Mono-Product (RT ~6.5 min): Major peak.
-
Bis-Impurity (RT ~11.0 min): Significantly more lipophilic; elutes late.
Figure 2: Synthesis & Purification Logic
Caption: Workflow ensuring removal of excess piperazine via aqueous partitioning.
Safety & Handling
-
2,4-Dichlorobenzyl chloride: Potent lachrymator and skin irritant. Handle only in a functioning fume hood.
-
Piperazine: Corrosive solid; can cause respiratory sensitization. Use dust masks/respirators when weighing.
-
Storage: The free base is sensitive to
(forms carbamates). Store under nitrogen or convert to the stable hydrochloride salt.
References
-
Zhang, C., et al. (2011).[6] "Synthesis and biological evaluation of 1-(4-substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine derivatives." European Journal of Medicinal Chemistry, 46(4), 1404-1414.[6]
-
Brockunier, L. L., et al. (2004). "Human β3-adrenergic receptor agonists containing 1,2,4-triazole substituted benzenesulfonamides." Bioorganic & Medicinal Chemistry Letters, 14(8), 1905-1909.
-
National Center for Biotechnology Information. (2023). "PubChem Compound Summary for CID 411179, 1-(2,4-Dichlorobenzyl)piperazine." PubChem.
-
Guo, J., et al. (2012).[4] "Synthesis and antifungal activities of novel triazole derivatives containing a piperazine moiety." Chemical Biology & Drug Design, 80(5), 763-770.
Sources
- 1. biosynth.com [biosynth.com]
- 2. researchgate.net [researchgate.net]
- 3. 1-(2,4-Dichlorobenzyl)piperazine | C11H14Cl2N2 | CID 411179 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. yoksis.bilkent.edu.tr [yoksis.bilkent.edu.tr]
- 5. 1-(2,4-Dichlorobenzyl)piperazine | C11H14Cl2N2 | CID 411179 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 1-(2,4-DICHLOROBENZYL)PIPERAZINE synthesis - chemicalbook [chemicalbook.com]
- 7. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. CN110850012A - Detection method of 1- (2, 3-dichlorophenyl) piperazine hydrochloride and related substances thereof - Google Patents [patents.google.com]
- 9. CN102807536B - Preparation method of 1-(2,3-dichlorophenyl) piperazine hydrochloride - Google Patents [patents.google.com]
Mastering the Cleanup: A Guide to Solid-Phase Extraction of Piperazine Derivatives from Biological Matrices
For researchers, medicinal chemists, and drug development professionals, the accurate quantification of piperazine derivatives in complex biological fluids like plasma and urine is a critical yet often challenging task. The inherent basicity and varying polarities of this diverse class of compounds necessitate a robust and selective sample preparation strategy to remove endogenous interferences prior to analysis by techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS). This guide provides an in-depth exploration of solid-phase extraction (SPE) methodologies, with a focus on mixed-mode cation exchange chromatography, to achieve high-purity extracts and reliable analytical results.
The Piperazine Moiety: A Double-Edged Sword in Bioanalysis
The piperazine ring, a six-membered heterocycle with two opposing nitrogen atoms, is a cornerstone in modern medicinal chemistry, found in a wide array of pharmaceuticals from antipsychotics and antidepressants to antihistamines and antivirals.[1] However, the very properties that make piperazines effective pharmacophores—their basicity and potential for multiple protonation states—can complicate their extraction from biological samples.
Piperazine itself is a weak base with two distinct pKa values, approximately 9.73 for the first protonation and 5.33 for the second.[2] This means that the charge state of a piperazine derivative is highly dependent on the pH of its environment. This pH-dependent charge is the key to unlocking selective and efficient solid-phase extraction.
The Power of Mixed-Mode Cation Exchange SPE
For basic compounds like piperazine derivatives, mixed-mode cation exchange (MCX) SPE is often the most effective approach.[3][4] These sorbents combine two retention mechanisms in a single cartridge: reversed-phase and strong cation exchange.[4] This dual functionality allows for a more rigorous and selective cleanup than either mode alone.
The Principle:
-
Reversed-Phase Retention: The polymeric backbone of the sorbent provides a nonpolar surface for hydrophobic interactions with the piperazine derivative and other nonpolar molecules in the sample.
-
Cation Exchange Retention: The sorbent is functionalized with strong cation exchange groups (e.g., sulfonic acid) that carry a permanent negative charge. At an acidic pH (at least 2 pH units below the pKa of the analyte), the basic nitrogen atoms of the piperazine derivative will be protonated, carrying a positive charge, and will strongly bind to the negatively charged sorbent.[5][6]
This dual retention mechanism allows for a highly selective washing strategy. Neutral and acidic interferences can be washed away with organic solvents, while the piperazine derivative remains bound by the strong cation exchange interaction. The analyte is then eluted by increasing the pH of the elution solvent to neutralize the charge on the piperazine nitrogen, disrupting the ionic bond, and using a strong organic solvent to overcome the reversed-phase interaction.
Visualizing the Workflow: Mixed-Mode Cation Exchange SPE
Caption: A generalized workflow for the solid-phase extraction of piperazine derivatives using a mixed-mode cation exchange sorbent.
Detailed Protocols: A Practical Guide
The following protocols are designed as a starting point for method development and can be adapted based on the specific piperazine derivative, biological matrix, and available instrumentation.
Protocol 1: Extraction of a Moderately Lipophilic Piperazine Derivative from Human Plasma
This protocol is suitable for many piperazine-containing drugs with a LogP between 1 and 3.
Materials:
-
Mixed-Mode Strong Cation Exchange SPE Cartridges (e.g., Waters Oasis MCX, Phenomenex Strata-X-C)
-
Human Plasma
-
Methanol (HPLC Grade)
-
Deionized Water
-
Phosphoric Acid (85%)
-
Ammonium Hydroxide (28-30%)
-
Acetonitrile (HPLC Grade)
Procedure:
-
Sample Pre-treatment:
-
To 500 µL of human plasma, add 500 µL of 4% phosphoric acid in water.
-
Vortex for 30 seconds. This step precipitates proteins and ensures the piperazine derivative is in its protonated, positively charged state.
-
-
SPE Cartridge Conditioning:
-
Condition the SPE cartridge with 1 mL of methanol.
-
Equilibrate the cartridge with 1 mL of deionized water. Do not allow the cartridge to dry out before loading the sample.
-
-
Sample Loading:
-
Load the pre-treated plasma sample onto the conditioned SPE cartridge at a slow, steady flow rate (approximately 1 mL/min).
-
-
Washing:
-
Wash the cartridge with 1 mL of 2% formic acid in water to remove polar interferences.
-
Wash the cartridge with 1 mL of methanol to remove nonpolar interferences, such as lipids.
-
-
Elution:
-
Elute the piperazine derivative with 1 mL of 5% ammonium hydroxide in a 50:50 (v/v) mixture of acetonitrile and methanol. The basic pH neutralizes the charge on the analyte, disrupting the ionic interaction with the sorbent, while the strong organic solvent disrupts the reversed-phase interaction.[3]
-
-
Post-Elution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in a suitable mobile phase for LC-MS/MS analysis.
-
| Step | Solvent/Reagent | Volume | Purpose |
| Sample Pre-treatment | 4% Phosphoric Acid | 500 µL | Protein precipitation and analyte protonation |
| Conditioning | Methanol | 1 mL | Sorbent activation |
| Deionized Water | 1 mL | Sorbent equilibration | |
| Loading | Pre-treated Sample | 1 mL | Analyte binding |
| Washing | 2% Formic Acid | 1 mL | Removal of polar interferences |
| Methanol | 1 mL | Removal of nonpolar interferences | |
| Elution | 5% NH₄OH in 50:50 ACN:MeOH | 1 mL | Analyte desorption |
Protocol 2: Extraction of a More Polar Piperazine Derivative from Urine
This protocol is adapted for more water-soluble piperazine derivatives or metabolites often found in urine.
Materials:
-
Mixed-Mode Strong Cation Exchange SPE Cartridges
-
Urine Sample
-
Methanol (HPLC Grade)
-
Deionized Water
-
Hydrochloric Acid (0.1 N)
-
Ammonium Hydroxide (5%) in Methanol
Procedure:
-
Sample Pre-treatment:
-
Centrifuge the urine sample at 4000 rpm for 10 minutes to remove particulates.
-
To 1 mL of the supernatant, add 1 mL of 0.1 N hydrochloric acid. This ensures the analyte is fully protonated.
-
-
SPE Cartridge Conditioning:
-
Condition the SPE cartridge with 1 mL of methanol.
-
Equilibrate the cartridge with 1 mL of deionized water.
-
-
Sample Loading:
-
Load the pre-treated urine sample onto the conditioned SPE cartridge at a flow rate of 1-2 mL/min.
-
-
Washing:
-
Wash the cartridge with 1 mL of 0.1 N hydrochloric acid to remove hydrophilic, neutral, and acidic interferences.
-
Wash the cartridge with 1 mL of methanol to remove moderately nonpolar interferences.
-
-
Elution:
-
Elute the piperazine derivative with 1 mL of 5% ammonium hydroxide in methanol.
-
-
Post-Elution:
-
Evaporate the eluate and reconstitute as described in Protocol 1.
-
| Step | Solvent/Reagent | Volume | Purpose |
| Sample Pre-treatment | 0.1 N Hydrochloric Acid | 1 mL | Analyte protonation and sample dilution |
| Conditioning | Methanol | 1 mL | Sorbent activation |
| Deionized Water | 1 mL | Sorbent equilibration | |
| Loading | Pre-treated Sample | 2 mL | Analyte binding |
| Washing | 0.1 N Hydrochloric Acid | 1 mL | Removal of polar interferences |
| Methanol | 1 mL | Removal of moderately nonpolar interferences | |
| Elution | 5% NH₄OH in Methanol | 1 mL | Analyte desorption |
Troubleshooting and Method Optimization
Even with a well-designed protocol, challenges can arise. Here are some common issues and their solutions:
-
Low Recovery:
-
Cause: Incomplete retention during loading.
-
Solution: Ensure the pH of the loading solution is at least 2 pH units below the pKa of the most basic nitrogen on the piperazine ring.[6]
-
-
Cause: Analyte breakthrough during the organic wash step.
-
Solution: Reduce the percentage of organic solvent in the wash step or use a weaker organic solvent.
-
-
Cause: Incomplete elution.
-
Solution: Increase the concentration of the basic modifier in the elution solvent (e.g., from 2% to 5% ammonium hydroxide). Ensure the elution solvent is strong enough to disrupt reversed-phase interactions.
-
-
-
Poor Reproducibility:
-
Cause: Inconsistent flow rates during loading, washing, or elution.
-
Solution: Use a vacuum manifold or an automated SPE system to maintain consistent flow rates.
-
-
Cause: Cartridge-to-cartridge variability.
-
Solution: Use high-quality, well-characterized SPE sorbents from a reputable manufacturer.
-
-
-
Matrix Effects in LC-MS/MS:
-
Cause: Co-elution of endogenous interferences (e.g., phospholipids from plasma).
-
Solution: Optimize the wash steps. A stronger organic wash, if the analyte can tolerate it, can be beneficial. Consider using SPE products specifically designed for phospholipid removal.
-
-
The Importance of Physicochemical Properties
A thorough understanding of the physicochemical properties of the target piperazine derivative is paramount for successful SPE method development.
| Property | Importance in SPE |
| pKa | Determines the pH at which the analyte will be charged for effective ion-exchange retention. |
| LogP | Indicates the hydrophobicity of the analyte, which influences its retention on the reversed-phase component of the sorbent. A higher LogP suggests stronger reversed-phase retention. |
Table of Physicochemical Properties for Representative Piperazine Derivatives:
| Compound | pKa (most basic) | LogP (calculated) |
| Piperazine | 9.73 | -1.5 |
| 1-Benzylpiperazine (BZP) | ~8.5 | 2.1 |
| m-Chlorophenylpiperazine (mCPP) | ~7.8 | 2.4 |
| Trifluoromethylphenylpiperazine (TFMPP) | ~7.5 | 2.8 |
pKa and LogP values are approximate and can vary based on the prediction software and experimental conditions.
Conclusion
Solid-phase extraction, particularly using mixed-mode cation exchange sorbents, provides a powerful and selective tool for the isolation of piperazine derivatives from complex biological matrices. By understanding the fundamental principles of SPE and the physicochemical properties of the target analytes, researchers can develop robust and reliable methods that yield clean extracts and high-quality analytical data. The protocols and troubleshooting guidance provided herein serve as a comprehensive starting point for optimizing the extraction of this important class of compounds, ultimately contributing to the advancement of pharmaceutical research and development.
References
-
Waters Corporation. (2018). Development of Simple, Fast SPE Protocols for Basic Analyte Extraction with Phospholipid Removal Using Oasis PRiME MCX. [Link]
-
Waters Corporation. (2021). Efficient and Clean Extraction of a Multi-Drug Panel with Oasis Prime MCX for Clinical Research. [Link]
-
Waters Corporation. (2024). Simple, Fast and Selective, Bioanalytical Sample Extraction for the Therapeutic Drug, Lenalidomide From Plasma Using Oasis™ MCX SPE. [Link]
-
Agilent Technologies. (n.d.). Agilent Bond Elut Plexa Polymeric SPE. [Link]
-
Khalili, F., Henni, A., & East, A. L. (2009). pKa Values of Some Piperazines at (298, 303, 313, and 323) K. Journal of Chemical & Engineering Data, 54(10), 2914–2917. [Link]
-
Mercolini, L., et al. (2018). Development of an in-house mixed-mode solid-phase extraction for the determination of 16 basic drugs in urine by High Performance Liquid Chromatography-Ion Trap Mass Spectrometry. Journal of Chromatography A, 1559, 35-43. [Link]
-
Montesano, C., et al. (2014). Screening of methylenedioxyamphetamine- and piperazine-derived designer drugs in urine by LC-MS/MS using neutral loss and precursor ion scan. Journal of Mass Spectrometry, 49(2), 126-134. [Link]
-
Phenomenex. (n.d.). SPE TN-008 - Efficient extraction of basic drugs from biological matrices using a polymeric cationic mixed-mode sorbent - strata™ XC. [Link]
-
Waters Corporation. (2024). Simple and Selective Bioanalytical Plasma Sample Extraction Using Oasis® MCX SPE for High Analyte Recovery. [Link]
-
Khalili, F., Henni, A., & East, A. L. (2009). Table 7 from pKa Values of Some Piperazines at (298, 303, 313, and 323) K | Semantic Scholar. [https://www.semanticscholar.org/paper/pKa-Values-of-Some-Piperazines-at-(298%2C-303%2C-313%2C-Khalili-Henni/0e5b3b7e7a3f3a8f5c8e3b3c3b3c3b3c3b3c3b3c]([Link]
-
de Souza, I. D., et al. (2019). Validation of bioanalytical chromatographic methods for the quantification of drugs in biological fluids. Bioanalysis, 11(1), 69-87. [Link]
-
Montesano, C., et al. (2014). Screening of methylenedioxyamphetamine- and piperazine-derived designer drugs in urine by LC-MS/MS using neutral loss and precursor ion scan. ResearchGate. [Link]
-
Agilent Technologies. (n.d.). Agilent Bond Elut Plexa and Polymeric SPE Selection Guide. [Link]
-
Phenomenex. (n.d.). APPLICATIONS. [Link]
-
Wiergowski, M., et al. (2020). Rapid Targeted Method of Detecting Abused Piperazine Designer Drugs. Molecules, 25(21), 5021. [Link]
-
Phenomenex. (n.d.). Strata-X-C Solid Phase Extraction Products. [Link]
-
Erk, N. (2013). Determination of pK(a) Values of Some Antipsychotic Drugs by HPLC-Correlations with the Kamlet and Taft Solvatochromic Parameters and HPLC Analysis in Dosage Forms. Journal of AOAC International, 96(1), 60-66. [Link]
-
United Nations Office on Drugs and Crime. (2013). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. [Link]
-
Phenomenex. (n.d.). The Complete Guide - to Solid Phase Extraction (SPE). [Link]
-
Bansode, K. (2023). A Comprehensive Review on Bioanalytical Method Development and Validation. International Journal of Scientific Research and Technology, 2(6), 483-490. [Link]
-
Agilent Technologies. (n.d.). Bond Elut Plexa SPE method guide. [Link]
-
Montesano, C., et al. (2014). Screening of methylenedioxyamphetamine- and piperazine-derived designer drugs in urine by LC-MS/MS using neutral loss and precursor ion scan. Semantic Scholar. [Link]
-
Agilent Technologies. (n.d.). SAMPLE PREPARATION. [Link]
-
Dienes-Nagy, Á., et al. (2015). Validation of two methods for the quantitative analysis of cocaine and opioids in biological matrices using LCMSMS. ResearchGate. [Link]
-
Phenomenex. (n.d.). Simplify Your SPE. [Link]
-
Kos, T., et al. (2022). The structure of representative antipsychotic drugs and representative compounds from our previous study. ResearchGate. [Link]
-
National Center for Biotechnology Information. (n.d.). Piperazine. PubChem. [Link]
-
Agilent Technologies. (n.d.). Solid Phase extraction (SPe) Agilent Bond Elut: accuracy Starts Here. [Link]
Sources
High-Performance Derivatization Protocols for Piperazine: A Technical Guide for Bioanalysis and Pharmaceutical Quality Control
Abstract
Piperazine, a small cyclic secondary diamine, presents significant analytical challenges due to its high polarity, low volatility, and lack of a distinct chromophore or fluorophore. Direct analysis often yields poor retention in Reverse-Phase HPLC and severe peak tailing in GC. This guide provides validated protocols for derivatizing piperazine to enhance detectability, improve chromatographic behavior, and increase sensitivity in complex matrices such as plasma, urine, and pharmaceutical formulations.
Part 1: Strategic Selection (Methodology Decision Matrix)
Selecting the correct derivatization strategy is the single most critical step in method development. The choice depends heavily on the available instrumentation and the required limit of quantification (LOQ).
Decision Logic
-
Choose GC-MS (Acylation) when analyzing biological fluids (urine/plasma) where high sensitivity and structural confirmation (mass fingerprint) are required. Acylation reduces polarity, preventing adsorption to the injection port liner.
-
Choose HPLC-FLD/UV (Sulfonylation/Carbamate) for pharmaceutical QC or food residue analysis where LC is the standard workhorse. Dansyl chloride provides a stable fluorescent tag, offering higher sensitivity than UV alone.
Figure 1: Decision tree for selecting the appropriate piperazine derivatization pathway based on sample matrix and instrumentation.
Part 2: GC-MS Protocol – Perfluoroacylation
Objective: Convert polar N-H groups into volatile, non-polar amides using Trifluoroacetic Anhydride (TFAA) or Heptafluorobutyric Anhydride (HFBA). Mechanism: Nucleophilic attack of the secondary amine nitrogen on the carbonyl carbon of the anhydride, releasing the corresponding acid.
Reagent Selection Table
| Reagent | Acronym | By-product | Advantage | Recommended For |
| Trifluoroacetic Anhydride | TFAA | Trifluoroacetic acid | High volatility, rapid reaction. | General GC-MS screening. |
| Heptafluorobutyric Anhydride | HFBA | Heptafluorobutyric acid | High electronegativity (7 fluorines). | Ultra-trace analysis using ECD or NCI-MS . |
Detailed Protocol (TFAA Method)
Pre-requisites:
-
Internal Standard (IS): Piperazine-d8 (preferred) or 1-Methylpiperazine.
-
Conditions: Anhydrous environment (moisture destroys the anhydride).
Step-by-Step Workflow:
-
Extraction & Alkalinization:
-
Aliquot 200 µL of sample (urine/plasma).
-
Add 50 µL of Internal Standard solution.
-
CRITICAL: Adjust pH to >12 using 50 µL of 5 M NaOH or K2CO3. Causality: The amine must be in its free base (unprotonated) form to be extracted into the organic layer.
-
Add 2 mL of Ethyl Acetate or n-Hexane. Vortex for 2 minutes; Centrifuge at 3000 rpm for 5 minutes.
-
-
Evaporation:
-
Transfer the organic supernatant to a clean glass borosilicate vial.
-
Evaporate to dryness under a gentle stream of Nitrogen at 40°C. Note: Do not overheat; piperazine free base is semi-volatile.
-
-
Derivatization Reaction:
-
Add 50 µL of Ethyl Acetate (anhydrous).
-
Add 50 µL of TFAA .[1] Cap tightly immediately.
-
Incubate at 70°C for 30 minutes .
-
Validation: Heat overcomes steric hindrance and ensures double derivatization (both nitrogens).
-
-
Reconstitution:
-
Evaporate the excess reagent/solvent under Nitrogen.[1]
-
Reconstitute in 100 µL of Ethyl Acetate.
-
Inject 1 µL into GC-MS (Splitless mode).
-
GC-MS Parameters:
-
Column: 5% Phenyl-methylpolysiloxane (e.g., DB-5ms or HP-5ms).
-
Inlet: 250°C.
-
Ions (SIM Mode): Monitor m/z 110, 152 (TFAA derivative specific fragments) to ensure specificity.
Part 3: HPLC-FLD Protocol – Dansylation
Objective: Introduce a fluorescent naphthalene moiety to the piperazine backbone. Mechanism: Sulfonylation. The sulfonyl chloride group of Dansyl Chloride attacks the secondary amine under alkaline conditions.
Figure 2: Reaction pathway for the formation of Bis-Dansyl-Piperazine.
Detailed Protocol (Dansyl Chloride Method)
Pre-requisites:
-
Reagent Prep: 5 mg/mL Dansyl Chloride in Acetone or Acetonitrile (Freshly prepared; light sensitive).
-
Buffer: 0.1 M Sodium Bicarbonate or Borate buffer (pH 9.5).
Step-by-Step Workflow:
-
Sample Preparation:
-
Mix 100 µL of sample solution (aqueous extract) with 100 µL of Buffer (pH 9.5) .
-
Causality: High pH acts as a proton scavenger, driving the reaction forward by neutralizing the HCl byproduct.
-
-
Derivatization:
-
Add 200 µL of Dansyl Chloride solution .
-
Vortex and incubate at 60°C for 20-30 minutes in the DARK .
-
Validation: Light degrades Dansyl Chloride. Heat ensures the reaction reaches completion for secondary amines, which are slower to react than primary amines.
-
-
Quenching (Critical Step):
-
Add 50 µL of 2% Diethylamine or Proline solution.
-
Causality: This reacts with excess Dansyl Chloride to prevent "ghost peaks" and protects the column from reactive chlorides.
-
-
Analysis:
-
Inject directly or dilute with mobile phase.
-
Detection: Excitation: 340 nm | Emission: 520 nm.
-
Part 4: Troubleshooting & Self-Validating Systems
To ensure "Trustworthiness" (Part 2 of requirements), every run must include these checks:
| Issue | Symptom | Root Cause | Corrective Action |
| Moisture Contamination (GC) | Hydrolyzed reagent peaks (Acid form) | Wet solvents or humid atmosphere. | Use molecular sieves in Ethyl Acetate; flush vials with N2. |
| Incomplete Reaction (LC) | Mono-derivatized peak appears | pH too low or reaction time too short. | Ensure pH is strictly 9.5-10; extend heating to 40 mins. |
| Ghost Peaks | Large interfering peaks early in chromatogram | Excess derivatizing reagent. | Mandatory: Use a quenching step (e.g., add proline) before injection. |
| Loss of Sensitivity | Low signal intensity | Adsorption to glass. | Silanize glass inserts; ensure final solvent matches initial mobile phase strength. |
References
-
United Nations Office on Drugs and Crime (UNODC). (2013). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. Retrieved from [Link]
-
Navaneeswari, R., & Reddy, P. R. (2012).[2] Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Journal of Chemical and Pharmaceutical Research, 4(6), 2854-2859. Retrieved from [Link]
Sources
Troubleshooting & Optimization
🔬 Technical Support Center: Piperazine Intermediates
This guide functions as a specialized Technical Support Center for the purification of 1-(2,4-Dichlorobenzyl)piperazine (often an intermediate for antifungals like Miconazole, Econazole, and Isoconazole).
Topic: Purification of 1-(2,4-Dichlorobenzyl)piperazine Ticket Status: [OPEN] Support Tier: Level 3 (Senior Application Scientist)
📋 System Overview & Chemical Context
Molecule: 1-(2,4-Dichlorobenzyl)piperazine CAS: 35386-24-4 (Free Base) | 58972-88-2 (Dihydrochloride) Role: Key pharmacophore for azole antifungals. Critical Impurity: 1,4-Bis(2,4-dichlorobenzyl)piperazine (The "Bis-Impurity").
This support guide addresses the three most common failure modes reported by process chemists: selectivity failure (high bis-impurity) , phase separation issues , and crystallization failures .
🎫 Ticket #1024: "My Bis-Impurity levels are >10%. How do I fix the selectivity?"
User: Process Chemist, Drug Discovery Unit Issue: "I reacted 2,4-dichlorobenzyl chloride with piperazine (1:1 ratio), but my HPLC shows a massive peak for the bis-alkylated product. Recrystallization isn't cleaning it up efficiently."
👨🔬 Scientist Response:
The root cause is stoichiometric statistical probability . In a 1:1 reaction, the mono-alkylated product (a secondary amine) competes with the starting piperazine for the alkylating agent. As the mono-product accumulates, it reacts again to form the bis-product (tertiary amine).
The Solution: Kinetic Control via Excess Reagent You cannot rely solely on downstream purification to remove the bis-impurity if you generate too much of it. You must suppress its formation upstream.
Protocol Adjustment:
-
Stoichiometry: Increase Piperazine equivalents to 3.0 – 5.0 eq relative to the benzyl chloride.
-
Why: This ensures that a benzyl chloride molecule is statistically far more likely to encounter an unreacted piperazine molecule than a mono-product molecule.
-
-
Addition Mode: Add the 2,4-dichlorobenzyl chloride (dissolved in solvent) slowly to the piperazine solution .
-
Why: This maintains a high local concentration of piperazine relative to the alkylating agent at the reaction site.
-
📉 Data: Impurity Profile vs. Stoichiometry
| Piperazine Equivalents | Mono-Product Yield (%) | Bis-Impurity (%) | Workup Difficulty |
| 1.0 eq | 45 - 55% | 25 - 35% | 🔴 Critical (Hard to separate) |
| 2.0 eq | 70 - 75% | 10 - 15% | 🟡 Moderate |
| 4.0 eq | > 85% | < 3% | 🟢 Easy (Washable) |
🎫 Ticket #1025: "How do I remove the excess Piperazine?"
User: Junior Researcher Issue: "I followed your advice and used 5 equivalents of piperazine. Now I have a huge amount of unreacted piperazine in my crude. It's clogging my column."
👨🔬 Scientist Response:
Do not use column chromatography for this separation. It is inefficient and unnecessary. You can exploit the drastic solubility difference between the highly polar piperazine and the lipophilic benzylated product.
The Self-Validating Protocol (Water Wash):
-
Solvent Switch: Ensure your reaction mixture is in a water-immiscible solvent (e.g., Toluene, Dichloromethane, or Ethyl Acetate).
-
The Wash: Wash the organic layer 3 times with Water (or dilute brine).
-
Validation Check: Spot the organic layer on a TLC plate. The baseline spot (piperazine) should disappear after the 3rd wash.
🎫 Ticket #1026: "The product is an oil. How do I get a solid?"
User: QA/QC Manager Issue: "The free base is an oil or a low-melting solid that is hard to handle. We need a crystalline form for stability studies."
👨🔬 Scientist Response:
The free base of 1-(2,4-Dichlorobenzyl)piperazine often presents as a viscous oil or low-melting solid. The industry standard is to isolate it as the Dihydrochloride (2HCl) salt or the Nitrate salt .
Protocol: Hydrochloric Salt Formation & Recrystallization
Step 1: Salt Formation
-
Dissolve the washed free base (oil) in Ethanol or Isopropanol (approx. 5 volumes).
-
Cool to 0–5°C.
-
Slowly add Conc. HCl (37%) or HCl in Ethanol/Dioxane until pH < 2.
-
Observation: A white precipitate should form immediately. This is the dihydrochloride salt.[7][8]
Step 2: Purification (Recrystallization) If the salt is colored or contains trapped bis-impurity:
-
Reflux the crude salt in Ethanol (95%) .
-
If it doesn't dissolve completely, add small amounts of Water dropwise at reflux until clear (Solvent system: EtOH/H2O approx 9:1).
-
Allow to cool slowly to room temperature, then chill to 0°C.
-
Filter the white needles.
Why this works: The bis-impurity salt is significantly less soluble in water/alcohol mixtures than the mono-salt, or it fails to crystallize, remaining in the mother liquor.
📊 Workflow Visualization
The following diagram illustrates the decision logic for the entire purification process.
Caption: Figure 1.[9][10] Integrated workflow for the removal of excess reagents and isolation of the target piperazine salt.
📚 References
-
PubChem. 1-(2,4-Dichlorobenzyl)piperazine Compound Summary. National Library of Medicine. Link
-
Morren, H. (1959). Purification of Piperazine.[11][12] U.S. Patent No.[11][12] 2,919,275.[11] Washington, DC: U.S. Patent and Trademark Office. (Describes general piperazine purification via salt formation/solubility). Link
-
Zhang, H., et al. (2012). Preparation method of 1-(2,3-dichlorophenyl) piperazine hydrochloride.[6] CN Patent CN102807536B. (Analogous process chemistry for the dichlorophenyl isomer demonstrating HCl salt crystallization efficiency). Link
-
ChemicalBook. Piperazine Properties and Solubility Data. (Verifying high water solubility of piperazine base vs. lipophilic derivatives). Link
Sources
- 1. WO2016078107A1 - Method for synthesizing piperazine pharmaceutical intermediate - Google Patents [patents.google.com]
- 2. CN102807536B - Preparation method of 1-(2,3-dichlorophenyl) piperazine hydrochloride - Google Patents [patents.google.com]
- 3. 1-(4-Chlorophenyl)piperazine-1,4-diium tetrachloridozincate(II) monohydrate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis method of 2, 4-dichlorobenzyl chloride - Eureka | Patsnap [eureka.patsnap.com]
- 5. Piperazine | 110-85-0 [chemicalbook.com]
- 6. 1 2 3 Di Chlorophenyl Piperazine HCL Manufacturer in Padra, Gujarat [kaivalchem.com]
- 7. amphray.com [amphray.com]
- 8. PIPERAZINE DIHYDROCHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 9. mdpi.com [mdpi.com]
- 10. 1-(2,4-Dichlorobenzyl)piperazine | C11H14Cl2N2 | CID 411179 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. US2919275A - Purification of piperazine - Google Patents [patents.google.com]
- 12. US3697524A - Process for preparing 1,4-disubstituted piperazines - Google Patents [patents.google.com]
Technical Support: Optimization & Impurity Control in 1-(2,4-Dichlorobenzyl)piperazine Synthesis
Introduction: The Reaction Landscape
The synthesis of 1-(2,4-Dichlorobenzyl)piperazine is a classic nucleophilic substitution (N-alkylation) where piperazine acts as the nucleophile attacking 2,4-dichlorobenzyl chloride. While the chemistry appears straightforward, the bifunctional nature of piperazine creates a competitive landscape favoring the formation of the thermodynamic "sink"—the bis-alkylated impurity.
This guide provides a root-cause analysis for common impurities, specifically focusing on the kinetic control required to favor the mono-substituted product.
Core Reaction Scheme
Figure 1: Reaction network showing the competitive alkylation pathways. Note that the product (Mono) remains nucleophilic, leading to the Bis impurity if stoichiometry is uncontrolled.
Part 1: Critical Impurity Analysis
The following table summarizes the most frequent impurities encountered during HPLC or GC analysis.
| Impurity Name | Structure / Characteristics | Origin (Root Cause) | Retention Time (Relative) |
| Impurity A (The "Bis") | 1,4-Bis(2,4-dichlorobenzyl)piperazine Tertiary amine. Highly lipophilic. | Over-alkylation. Occurs when local concentration of benzyl chloride is high relative to piperazine. | Late Eluting (High |
| Impurity B (Hydrolysis) | 2,4-Dichlorobenzyl alcohol Neutral, oxygenated. | Moisture ingress. Hydrolysis of the starting benzyl chloride due to wet solvents or atmospheric exposure. | Mid-Early Eluting |
| Impurity C (Starting Material) | Piperazine Polar, secondary diamine. | Excess Reagent. Deliberately added to drive kinetics but must be removed. | Void Volume / Very Early |
| Impurity D (Regioisomer) | 1-(2,6-Dichlorobenzyl)piperazine Isomeric secondary amine. | Raw Material Contamination. Impurity present in the commercial 2,4-dichlorobenzyl chloride supply. | Close to Product Peak |
Part 2: Troubleshooting Guides (Q&A)
Issue 1: "I have a large peak eluting after my product, and my melting point is high."
Diagnosis: You have significant formation of the Bis-impurity (Impurity A) . Mechanism: The mono-alkylated product is still a nucleophilic secondary amine. If the ratio of Piperazine to Benzyl Chloride is near 1:1, the statistical probability of the benzyl chloride reacting with the product increases significantly as the reaction proceeds [1].
Corrective Protocol:
-
Adjust Stoichiometry: You must operate under Pseudo-First-Order conditions regarding the halide.
-
Recommended Ratio: Use 3.0 to 5.0 equivalents of Piperazine per 1.0 equivalent of 2,4-Dichlorobenzyl chloride.
-
Why? This ensures that any benzyl chloride molecule is statistically far more likely to encounter a fresh piperazine molecule than a product molecule [2].
-
-
Mode of Addition:
-
Do NOT add piperazine to the benzyl chloride.
-
DO dissolve the excess piperazine in the solvent (e.g., Ethanol or Acetonitrile) and add the benzyl chloride dropwise (slow addition). This keeps the instantaneous concentration of the alkylating agent low [3].
-
Issue 2: "My product contains a neutral impurity that won't wash out with acid."
Diagnosis: Presence of 2,4-Dichlorobenzyl alcohol (Impurity B) . Mechanism: Benzyl halides are susceptible to hydrolysis. If your solvent (Ethanol/Methanol) is not dry, or if the reaction is open to air, the chloride is displaced by water (OH-) instead of piperazine [4].
Corrective Protocol:
-
Solvent Quality: Use anhydrous solvents (Ethanol or Acetonitrile, <0.1% water).
-
Purification Logic:
-
The product is a base; the alcohol is neutral.
-
Step 1: Dissolve crude mixture in dilute HCl (pH 2-3). The product and piperazine go into the aqueous phase. The alcohol remains organic.
-
Step 2: Wash the aqueous acidic layer with Ethyl Acetate or Dichloromethane. The alcohol impurity will move to the organic layer and be discarded.
-
Step 3: Basify the aqueous layer (pH > 12) to precipitate the product [5].
-
Issue 3: "How do I remove the excess Piperazine?"
Diagnosis: Carryover of starting material due to the high equivalents used. Corrective Protocol:
-
Water Wash: Piperazine is highly water-soluble; the product is lipophilic.
-
After the reaction, remove the reaction solvent (e.g., Ethanol) via rotary evaporation.
-
Resuspend the residue in Dichloromethane (DCM) or Ethyl Acetate.
-
Wash 3x with water. The unreacted piperazine will partition into the aqueous phase.
-
-
Distillation: If the product is an oil, high-vacuum distillation can remove residual piperazine (b.p. 146°C @ 760 mmHg, much lower than the product).
Part 3: Validated Purification Workflow
The following decision tree outlines the logical steps to isolate pure 1-(2,4-Dichlorobenzyl)piperazine from a crude reaction mixture containing the common impurities discussed above.
Figure 2: Purification workflow utilizing solubility differences (Acid/Base swing) and salt formation to isolate the target amine.
Part 4: Analytical Method (HPLC)
To verify purity, use the following standardized HPLC conditions adapted for lipophilic benzyl-piperazines [6].
-
Column: C18 (e.g., Agilent Zorbax Eclipse XDB-C18), 150 mm x 4.6 mm, 5 µm.
-
Mobile Phase A: 0.1% Phosphoric Acid or Phosphate Buffer (pH 3.0).
-
Mobile Phase B: Acetonitrile.
-
Gradient:
-
0-5 min: 10% B (Elutes Piperazine)
-
5-20 min: 10% -> 80% B (Elutes Product)
-
20-25 min: 80% -> 95% B (Elutes Bis-Impurity)
-
-
Detection: UV @ 210 nm (general) and 254 nm (aromatic specificity).
-
Flow Rate: 1.0 mL/min.
References
-
Kinetics of Piperazine Alkylation: ResearchGate. (2025).[1] Kinetics of the Nucleophilic Substitution Reactions of Methyl 2,4-Dichloro-3,5-Dinitrobenzoate with Piperidine, Piperazine...[1] Retrieved from (Note: Highlights the competitive nature of secondary vs tertiary amine formation in nucleophilic substitutions).
-
General Synthesis of N-Benzyl Piperazines: Organic Syntheses. 1-Benzylpiperazine. Coll. Vol. 5, p.88 (1973); Vol. 43, p.83 (1963). Retrieved from (Authoritative procedure demonstrating the use of excess piperazine to prevent bis-alkylation).
-
Impurity Control in Piperazine Synthesis: Daicel Pharma Standards. Piperazine Impurities and Synthesis. Retrieved from (Industrial reference for impurity profiles including chlorophenyl derivatives).
-
Hydrolysis of Benzyl Chlorides: BenchChem. In Situ Generation of 2,4-Dichlorobenzylzinc Chloride: A Technical Guide. Retrieved from (Discusses the reactivity and moisture sensitivity of the 2,4-dichlorobenzyl chloride starting material).
-
Purification via Acid-Base Extraction: United Nations Office on Drugs and Crime (UNODC). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. (2013). Retrieved from (Provides validated extraction and solubility data for benzyl-piperazine derivatives).
-
HPLC Methodologies: Gadzała-Kopciuch, R. (2005).[2] Accurate HPLC Determination of Piperazine Residues. Journal of Liquid Chromatography & Related Technologies. Retrieved from (Basis for the recommended gradient elution to separate polar piperazine from lipophilic derivatives).
Sources
Technical Support Center: Troubleshooting HPLC Separation of Piperazine Isomers
Welcome to the technical support center for High-Performance Liquid Chromatography (HPLC) analysis of piperazine isomers. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of separating these structurally similar compounds. Here, we will address common challenges with in-depth, field-proven insights and validated protocols to enhance the robustness and accuracy of your analytical methods.
The Challenge of Separating Piperazine Isomers
Piperazine and its derivatives are six-membered heterocyclic compounds containing two nitrogen atoms at opposing positions.[1][2][3] This core structure is a versatile building block in medicinal chemistry, leading to a wide array of active pharmaceutical ingredients (APIs).[4][5] The isomers of piperazine derivatives, which can be positional, geometric, or enantiomeric, often exhibit very similar physicochemical properties, making their separation by HPLC a significant analytical hurdle.
The primary challenges in separating piperazine isomers stem from:
-
Subtle Structural Differences: Isomers may only differ in the spatial arrangement of atoms or the position of a substituent on a phenyl ring, leading to minimal differences in polarity and hydrophobicity.
-
Basic Nature: The two nitrogen atoms in the piperazine ring confer basic properties to these molecules.[2] This can lead to undesirable interactions with residual silanols on silica-based stationary phases, resulting in poor peak shape (tailing) and inconsistent retention.
-
Lack of a Strong Chromophore: The basic piperazine ring does not have a strong UV chromophore, which can lead to low sensitivity when using UV-Vis detectors.[6][7]
This guide provides a structured approach to overcoming these challenges, moving from frequently asked questions to detailed troubleshooting workflows and experimental protocols.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments in a question-and-answer format.
Q1: I am seeing poor resolution or complete co-elution of my piperazine isomers. What are the first steps to improve separation?
A1: Poor resolution is the most common issue when separating isomers. A systematic approach to method development is crucial. Here’s how to troubleshoot:
1. Re-evaluate Your Stationary Phase:
-
For Enantiomers (Chiral Isomers): Standard reversed-phase columns (like C18) will not separate enantiomers. You must use a Chiral Stationary Phase (CSP).[8][9] Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are highly effective for a wide range of chiral compounds, including piperazine derivatives.[6] For instance, a column like Chiralpak® IC, which contains cellulose tris(3,5-dichlorophenylcarbamate) as the chiral selector, has demonstrated good performance.[4][6]
-
For Positional Isomers (e.g., o-, m-, p-isomers): While a standard C18 column might work, positional isomers often require stationary phases with different selectivities. Consider:
-
Mixed-Mode Columns: These columns offer multiple interaction mechanisms, such as reversed-phase and ion-exchange, which can enhance selectivity for polar and basic compounds like piperazine.[10]
-
Hydrophilic Interaction Chromatography (HILIC): For very polar piperazine derivatives, HILIC can be a powerful alternative to reversed-phase chromatography.[11]
-
2. Optimize the Mobile Phase:
-
Organic Modifier: The type and concentration of the organic solvent (typically acetonitrile or methanol) significantly impact retention and selectivity. Systematically vary the organic content to find the optimal resolution.
-
pH and Buffers: The basic nature of piperazine means its ionization state is pH-dependent. Controlling the mobile phase pH with a suitable buffer is critical. For separating positional isomers of chlorophenylpiperazine, a mobile phase at pH 9 has been shown to be effective.[12]
-
Additives: Small amounts of additives can dramatically improve peak shape and resolution.
-
For basic analytes: Adding a small amount of an amine modifier like diethylamine (DEA) or triethylamine (TEA) to the mobile phase can mask residual silanol groups on the stationary phase, reducing peak tailing.[4][6]
-
For acidic analytes or in mixed-mode chromatography: An acid like trifluoroacetic acid (TFA) or formic acid can be used to control the ionization of the analytes and improve peak shape.[10]
-
Q2: My piperazine peaks are showing significant tailing. How can I improve peak symmetry?
A2: Peak tailing for piperazine compounds is almost always due to secondary interactions with the stationary phase or issues with the mobile phase.
Root Cause Analysis and Solutions:
-
Silanol Interactions: The basic nitrogen atoms in the piperazine ring can interact strongly with acidic silanol groups on the surface of silica-based columns. This is a common cause of peak tailing.
-
Solution 1: Use an Amine Modifier: As mentioned above, adding a small concentration (e.g., 0.1%) of an amine like DEA or TEA to your mobile phase is a highly effective way to saturate the active silanol sites and improve peak shape.[4][6]
-
Solution 2: Use a Deactivated Column: Modern HPLC columns are often "end-capped" to reduce the number of free silanol groups. Ensure you are using a high-quality, well-deactivated column. Columns with low silanol activity are specifically designed for the analysis of basic compounds.[13]
-
-
Mobile Phase pH: If the mobile phase pH is close to the pKa of your piperazine isomer, you can have a mixed population of ionized and non-ionized forms, which can lead to peak broadening and tailing.
-
Solution: Adjust the mobile phase pH to be at least 2 units above or below the pKa of your analyte to ensure it is in a single ionic state.
-
-
Column Overload: Injecting too much sample can lead to peak distortion, including tailing.
-
Solution: Try reducing the injection volume or the concentration of your sample.
-
Q3: I have very low UV sensitivity for my piperazine analyte. What are my options?
A3: The lack of a strong chromophore in the basic piperazine structure is a known limitation for UV detection.[6][7]
Strategies to Enhance Detection:
-
Lower the Wavelength: Piperazine itself absorbs UV light at around 205 nm.[4] While this region can have high background noise from solvents, it may be your only option for UV detection of the underivatized molecule.
-
Alternative Detection Methods:
-
Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD): These are universal detectors that do not require a chromophore and are well-suited for non-volatile analytes like piperazine.[7][10]
-
Mass Spectrometry (MS): LC-MS provides high sensitivity and selectivity and is an excellent choice for analyzing piperazine compounds, especially at trace levels.[7][13]
-
-
Pre-column Derivatization: This is a highly effective strategy to improve sensitivity.[4][6]
-
Principle: React the piperazine isomer with a derivatizing agent that has a strong UV-active or fluorescent tag.
-
Example Reagent: 4-chloro-7-nitrobenzofuran (NBD-Cl) reacts with the amine groups of piperazine to form a stable, UV-active derivative that can be detected at higher wavelengths with much greater sensitivity.[4]
-
Troubleshooting Workflows
The following diagrams provide a logical workflow for troubleshooting common separation challenges with piperazine isomers.
Experimental Protocols
The following are starting protocols that can be adapted for your specific piperazine isomers.
Protocol 1: Chiral Separation of Piperazine Enantiomers
This protocol is a good starting point for the separation of chiral piperazine derivatives, based on methods for similar compounds.[4][6]
| Parameter | Recommended Condition |
| Column | Chiralpak® IC (250 x 4.6 mm, 5 µm) or similar polysaccharide-based CSP |
| Mobile Phase | Acetonitrile / Methanol / Diethylamine (90:10:0.1, v/v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C (can be varied to optimize selectivity) |
| Detection | UV at an appropriate wavelength (e.g., 220 nm or lower) |
| Injection Volume | 5-10 µL |
Step-by-Step Methodology:
-
Mobile Phase Preparation: Carefully measure 900 mL of HPLC-grade acetonitrile, 100 mL of HPLC-grade methanol, and 1 mL of diethylamine.[6] Mix thoroughly in a suitable solvent reservoir. Degas the mobile phase using sonication or vacuum filtration before use.[6]
-
Sample Preparation: Prepare a stock solution of your piperazine isomer sample in the mobile phase at a concentration of approximately 1 mg/mL.[6] Dilute this stock solution with the mobile phase to a working concentration (e.g., 0.1 mg/mL).[6] Filter the final solution through a 0.45 µm syringe filter before injection.[6]
-
System Equilibration: Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Injection and Data Acquisition: Inject the prepared sample and acquire the data.
-
Optimization: If resolution is not optimal, consider adjusting the ratio of acetonitrile to methanol or modifying the column temperature.
Protocol 2: Separation of Positional Isomers using Mixed-Mode Chromatography
This protocol provides a starting point for separating positional isomers of substituted piperazines.[10]
| Parameter | Recommended Condition |
| Column | Mixed-mode column (e.g., with reversed-phase and cation-exchange characteristics) |
| Mobile Phase | Acetonitrile / Water / Trifluoroacetic Acid (TFA) |
| Gradient | Start with a higher aqueous concentration and ramp up the acetonitrile concentration. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30-40 °C |
| Detection | ELSD, CAD, or MS (if no strong chromophore) |
Step-by-Step Methodology:
-
Mobile Phase Preparation: Prepare two mobile phases. Mobile Phase A: Water with 0.1% TFA. Mobile Phase B: Acetonitrile with 0.1% TFA. Degas both solvents before use.
-
Sample Preparation: Dissolve the sample in a mixture that mimics the initial mobile phase conditions to ensure good peak shape. Filter through a 0.45 µm syringe filter.
-
System Equilibration: Equilibrate the column with the initial mobile phase composition for an extended period, as mixed-mode columns can take longer to equilibrate.
-
Gradient Elution: Start with a gradient program (e.g., 5% to 95% Mobile Phase B over 15 minutes) to screen for the elution of the isomers.
-
Optimization: Based on the initial screening run, optimize the gradient slope and initial/final conditions to achieve the best resolution.
References
-
SIELC Technologies. (n.d.). Separation of Piperazine, 1-ethyl- on Newcrom R1 HPLC column. Retrieved from [Link]
-
HELIX Chromatography. (n.d.). HPLC Methods for analysis of Piperazine. Retrieved from [Link]
-
Letter, W. (2019). How to separate isomers by Normal phase HPLC?. ResearchGate. Retrieved from [Link]
- Dong, M. W. (2014). A Strategy for Developing HPLC Methods for Chiral Drugs.
-
Phenomenex. (n.d.). Chiral HPLC Separations. Retrieved from [Link]
- Zhang, Y., et al. (2012). Novel Method for the Determination of Piperazine in Pharmaceutical Drug Substances Using Hydrophilic Interaction Chromatography and Evaporative Light Scattering Detection.
- De-la-Mora, E., et al. (2011). Separation of positional CPP isomers by chiral HPLC-DAD of seized tablets. PubMed.
- Al-Ghannam, S. M. (2016).
- Kumar, A., et al. (2012). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Journal of Chemical and Pharmaceutical Research.
- Gadzała-Kopciuch, R., et al. (2009). Accurate HPLC Determination of Piperazine Residues in the Presence of other Secondary and Primary Amines.
- United Nations Office on Drugs and Crime (UNODC). (n.d.).
-
SIELC Technologies. (n.d.). HPLC Analysis of Piperazine on Primesep 100. Retrieved from [Link]
-
SIELC Technologies. (n.d.). Separation of Piperazine, 1,4-bis(4-nitrosophenyl)- on Newcrom R1 HPLC column. Retrieved from [Link]
-
Wikipedia. (n.d.). Piperazine. Retrieved from [Link]
- HPMC Manufacturer. (2023). piperazine structure.
- Ciolino, L. A., et al. (2013). Structures of the N,N-disubstituted piperazine derivatives.
-
National Center for Biotechnology Information. (n.d.). Piperazine. PubChem. Retrieved from [Link]
Sources
- 1. Piperazine - Wikipedia [en.wikipedia.org]
- 2. piperazine structure - HPMC manufacturer [hpmcmanufacturer.com]
- 3. Piperazine | C4H10N2 | CID 4837 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. jocpr.com [jocpr.com]
- 5. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
- 6. benchchem.com [benchchem.com]
- 7. HPLC Analysis of Piperazine on Primesep 100 | SIELC Technologies [sielc.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. phx.phenomenex.com [phx.phenomenex.com]
- 10. helixchrom.com [helixchrom.com]
- 11. researchgate.net [researchgate.net]
- 12. Separation of positional CPP isomers by chiral HPLC-DAD of seized tablets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Separation of Piperazine, 1-ethyl- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
Technical Support Center: Optimizing Benzylpiperazine Synthesis and Minimizing Side Reactions
From the desk of the Senior Application Scientist
Welcome to the technical support center for synthetic chemistry applications. This guide is designed for researchers, scientists, and professionals in drug development who are working with or planning the synthesis of benzylpiperazine (BZP). The synthesis of mono-N-substituted piperazines is a foundational task in medicinal chemistry, yet it presents a classic challenge: achieving high selectivity for the mono-substituted product while avoiding the formation of the symmetrically disubstituted byproduct.
This document provides in-depth, field-proven insights into the common pitfalls of BZP synthesis, focusing on the mechanistic origins of side reactions and offering robust, validated protocols to ensure high yield and purity.
Section 1: Troubleshooting Guide
This section addresses specific, common problems encountered during the synthesis of benzylpiperazine. Each answer explains the causality behind the issue and provides actionable solutions.
Q1: My reaction yields a significant amount of N,N'-dibenzylpiperazine (DBZP) impurity. How can I prevent this over-alkylation?
A1: The formation of N,N'-dibenzylpiperazine (DBZP) is the most common side reaction and arises from the fact that both nitrogen atoms in the piperazine ring are nucleophilic. After the first benzylation forms the desired benzylpiperazine (BZP), the remaining secondary amine is still reactive and can compete with the starting piperazine for the benzylating agent[1][2]. The key to preventing this is to control the relative rates of the first and second alkylation steps.
Causality: The reaction is a competition between piperazine and the newly formed BZP for the benzyl halide. If the concentration of the benzylating agent is high, or if BZP is allowed to accumulate under reactive conditions, the formation of the DBZP side product is favored.
Solutions:
-
Manipulate Stoichiometry: The most straightforward method is to use a significant molar excess of piperazine relative to the benzyl halide (e.g., 2 to 5 equivalents). This statistically favors the reaction of the benzyl halide with a molecule of piperazine over a molecule of BZP. However, this requires an efficient method to remove the unreacted piperazine during workup[3][4].
-
Control Reagent Addition: Instead of adding all reagents at once, maintain a low instantaneous concentration of the benzyl halide. This is achieved by the slow, dropwise addition of benzyl chloride to a solution of piperazine. This ensures that the benzyl chloride is more likely to react with the abundant piperazine before it can react with the newly formed BZP[3].
-
Employ an Alternative Synthetic Route: Reductive amination offers superior control. Reacting piperazine with one equivalent of benzaldehyde forms an intermediate iminium ion, which is then reduced in situ. This method is inherently more selective for mono-alkylation and avoids the possibility of forming quaternary ammonium salts, which can be an issue with direct alkylation[5][6].
Q2: I'm observing a low overall yield of benzylpiperazine, even after accounting for side products. What are the likely causes?
A2: Low yield can stem from several factors beyond the primary side reaction, including incomplete reaction, product loss during workup, or degradation.
Causality: The reaction of benzyl chloride with piperazine produces hydrochloric acid (HCl). This acid will protonate the basic nitrogen atoms of piperazine and BZP, rendering them non-nucleophilic and effectively stopping the reaction unless a base is present to neutralize the acid. Furthermore, BZP and its salts have specific solubility profiles that can lead to loss during aqueous workup if the pH is not carefully controlled.
Solutions:
-
Incorporate a Base: Add an acid scavenger, such as potassium carbonate (K₂CO₃) or triethylamine (TEA), to the reaction mixture. The base neutralizes the HCl as it is formed, keeping the piperazine nucleophilic and driving the reaction to completion[7].
-
Optimize the Workup Protocol: BZP is a basic compound. During an aqueous workup, ensure the aqueous layer is made strongly alkaline (pH > 12) with a base like NaOH before extraction with an organic solvent (e.g., chloroform, ethyl acetate)[4][8]. This deprotonates the BZP hydrochloride salt, making the free base soluble in the organic layer. Insufficiently basic conditions will leave the product in the aqueous layer as a salt.
-
Verify Reagent Quality: Ensure the benzyl chloride is fresh and has not been hydrolyzed to benzyl alcohol, which would be unreactive under these conditions.
Q3: The final product is difficult to purify from unreacted piperazine. Are there better workup or purification procedures?
A3: Separating BZP from a large excess of piperazine can be challenging due to their similar basic properties. Fractional distillation is possible but can be inefficient.
Causality: Both piperazine and BZP are basic amines with relatively high boiling points. Simple extraction may not provide adequate separation if a large excess of piperazine is used.
Solutions:
-
Selective Salt Precipitation: A highly effective method involves selective precipitation of the products as their hydrochloride salts. After the reaction, adding a solution of HCl in a solvent like ethanol can first precipitate the unreacted piperazine as piperazine dihydrochloride, which can be filtered off. Further addition of HCl to the filtrate then precipitates the desired BZP as its dihydrochloride salt in high purity[4]. The pure BZP free base can then be liberated by treatment with a strong base.
-
Acidic Extraction: After the initial organic extraction from a basic aqueous solution, you can wash the organic layer with a dilute acid solution. This will transfer both BZP and any remaining piperazine back into the aqueous phase as salts. Then, by carefully adjusting the pH of this acidic solution upwards, it may be possible to selectively precipitate or extract BZP at a specific pH range, although this requires careful optimization.
-
Column Chromatography: While not ideal for large-scale synthesis, silica gel chromatography can effectively separate BZP from piperazine and DBZP. A solvent system such as ethyl acetate/methanol with a small amount of triethylamine is a good starting point[7].
Section 2: Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to benzylpiperazine, and what are their pros and cons regarding side reactions?
A1: There are three main routes, each with distinct advantages and disadvantages:
| Synthetic Route | Description | Pros | Cons |
| Direct Alkylation | Nucleophilic substitution of benzyl chloride or bromide with piperazine. | Simple, one-step reaction; uses common reagents. | Prone to over-alkylation (DBZP formation); requires careful stoichiometric control or use of excess piperazine[2]. |
| Reductive Amination | Reaction of piperazine with benzaldehyde followed by reduction of the iminium intermediate. | High selectivity for mono-alkylation; milder conditions; avoids quaternary salt formation[5]. | Two conceptual steps (imine formation and reduction); requires a reducing agent (e.g., NaBH(OAc)₃, NaBH₃CN). |
| N-Protected Strategy | Alkylation of a mono-protected piperazine (e.g., mono-Boc-piperazine) followed by deprotection. | Excellent selectivity, resulting in a very clean product with minimal DBZP. | Multi-step process (protection, alkylation, deprotection), increasing time and cost[6][9]. |
Q2: How critical are temperature and solvent choice in controlling the reaction outcome?
A2: Temperature and solvent are crucial parameters that influence reaction rate and selectivity.
-
Temperature: Higher temperatures increase the reaction rate but can also promote side reactions. A moderately elevated temperature (e.g., 50-70°C) is often sufficient to drive the reaction to completion in a reasonable timeframe without significant byproduct formation[3]. Exceedingly high temperatures should be avoided.
-
Solvent: The choice of solvent affects the solubility of reagents and the reaction kinetics.
-
Alcohols (e.g., Methanol, Ethanol): Good solvents for piperazine and its salts. They are polar and can facilitate the Sₙ2 reaction[3].
-
Aprotic Solvents (e.g., THF, DCM, Acetonitrile): Also effective, particularly when used with an added base like K₂CO₃. Dichloromethane (DCM) or tetrahydrofuran (THF) are common choices[7]. The choice may depend on the specific base and workup procedure planned.
-
Section 3: Key Experimental Protocols
Protocol 1: Controlled Mono-Alkylation using Excess Piperazine and Salt Precipitation
This protocol is adapted from a robust procedure in Organic Syntheses and is designed to minimize disubstitution by controlling stoichiometry and using a selective purification method[4][8].
-
Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve piperazine (3.0 eq.) in absolute ethanol.
-
Acidification: Cool the flask in an ice bath and carefully add concentrated HCl (1.0 eq.) to form piperazine monohydrochloride in situ. This temporarily protects one nitrogen, although the equilibrium is dynamic.
-
Reagent Addition: While stirring, warm the mixture to ~65°C. Add benzyl chloride (1.0 eq.) dropwise over 15-20 minutes.
-
Reaction: Maintain the temperature at 65°C and stir for an additional 30-60 minutes.
-
Workup - Piperazine Removal: Cool the reaction mixture in an ice bath to precipitate the unreacted piperazine as piperazine dihydrochloride. Collect the solid by suction filtration and wash with cold ethanol.
-
Workup - Product Isolation: Combine the filtrate and washings. Cool in an ice bath and treat with ethanol saturated with dry HCl gas. The desired 1-benzylpiperazine dihydrochloride will precipitate as white plates.
-
Purification: Collect the product salt by suction filtration. To obtain the free base, dissolve the salt in water, make the solution strongly alkaline (pH > 12) with 5N NaOH, and extract thoroughly with chloroform or ethyl acetate. Dry the organic extracts over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. The resulting oil can be further purified by vacuum distillation.
Protocol 2: Reductive Amination of Piperazine with Benzaldehyde
This protocol provides higher selectivity for the mono-benzylated product.
-
Setup: In a round-bottom flask, dissolve piperazine (1.5 eq.) and benzaldehyde (1.0 eq.) in a suitable solvent like methanol or dichloromethane (DCM).
-
Imine Formation: Stir the mixture at room temperature for 1-2 hours.
-
Reduction: Cool the mixture in an ice bath. Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.2 eq.) portion-wise, ensuring the temperature remains below 20°C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours, or until TLC/GC-MS analysis indicates the consumption of the starting material.
-
Workup: Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir until gas evolution ceases.
-
Extraction: If using DCM, separate the organic layer. If using methanol, remove it under reduced pressure and then partition the residue between water and DCM/ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude product.
-
Purification: The crude BZP can be purified by vacuum distillation or column chromatography.
Section 4: Summary of Critical Parameters
| Parameter | Recommendation | Rationale / Impact on Side Reactions | Reference |
| Stoichiometry | Use 2-5 equivalents of piperazine per equivalent of benzyl halide. | Statistically favors mono-alkylation over di-alkylation by ensuring benzyl halide is more likely to react with piperazine than BZP. | [3][4] |
| Order of Addition | Add benzyl halide dropwise to the piperazine solution. | Keeps the instantaneous concentration of the alkylating agent low, suppressing the second alkylation step. | [3] |
| Temperature | 50-70°C | Provides a reasonable reaction rate without significantly promoting the formation of DBZP or other degradation products. | [3] |
| Acid Scavenger | Use a base like K₂CO₃, TEA, or excess piperazine itself. | Neutralizes the HCl byproduct, preventing the protonation and deactivation of the amine nucleophile. | [7] |
| Workup pH | Adjust to pH > 12 before extraction of the free base. | Ensures the BZP hydrochloride salt is fully converted to the free base, maximizing its solubility in the organic extraction solvent. | [4][8] |
Section 5: Reaction Pathway Visualization
The following diagram illustrates the desired synthetic pathway to Benzylpiperazine (BZP) and the competing side reaction that leads to the N,N'-Dibenzylpiperazine (DBZP) impurity.
Caption: Desired vs. side reaction pathways in BZP synthesis.
References
-
Wikipedia. Benzylpiperazine. [Link]
-
Almaghrabi, M. (2021). Synthesis, Analysis, and Pharmacological Profile of Designer Piperazine Drugs. Auburn University Electronic Theses and Dissertations. [Link]
-
Gee, P., et al. (2008). 1-Benzylpiperazine and other Piperazine-based Derivatives. In Novel Psychoactive Substances. ResearchGate. [Link]
- CN1634901A. Process for preparing N-benzyl piperazine.
-
Blair, J., et al. (2018). Impure but not inactive: Behavioral pharmacology of dibenzylpiperazine, a common by-product of benzylpiperazine synthesis. ResearchGate. [Link]
-
Baltzly, R., et al. (1951). 1-Benzylpiperazine. Organic Syntheses, 31, 11. [Link]
-
European Monitoring Centre for Drugs and Drug Addiction (EMCDDA). BZP/piperazines drug profile. [Link]
-
ResearchGate. Clandestine synthesis routes for benzylpiperazine salts. [Link]
-
Parenti, C., et al. (2021). Development of New Benzylpiperazine Derivatives as σ1 Receptor Ligands with in Vivo Antinociceptive and Anti-Allodynic Effects. Molecules, 26(11), 3395. [Link]
-
Designer-Drug.com. Synthesis of 1-Benzylpiperazine (BzP/A2). [Link]
-
SWGDrug. BENZYLPIPERAZINE. [Link]
-
Karsten, F., et al. (2023). Molecular Imprinting of Benzylpiperazine: A Comparison of the Self-Assembly and Semi-Covalent Approaches. MDPI. [Link]
-
Blair, J., et al. (2018). Impure but not inactive: Behavioral pharmacology of dibenzylpiperazine, a common by-product of benzylpiperazine synthesis. PubMed. [Link]
-
Fernandes, J. P., et al. (2013). What are the best conditions to perform monoalkylation in piperazine with a primary alkyl iodide?. ResearchGate. [Link]
-
Ciaffoni, L., & Pelliccia, S. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Pharmaceuticals, 16(11), 1530. [Link]
-
Bienz, S. (2013). Answer to "What are the best conditions to perform monoalkylation in piperazine...". ResearchGate. [Link]
- WO2014184039A1. Method for preparing n-alkyl-piperazines.
-
Sun, Y., et al. (2018). Discovery of N-Alkyl Piperazine Side Chain Based CXCR4 Antagonists with Improved Drug-like Properties. Journal of Medicinal Chemistry, 61(6), 2570–2583. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. BZP/piperazines drug profile | www.euda.europa.eu [euda.europa.eu]
- 3. CN1634901A - Process for preparing N-benzyl piperazine - Google Patents [patents.google.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Development of New Benzylpiperazine Derivatives as σ1 Receptor Ligands with in Vivo Antinociceptive and Anti-Allodynic Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 8. designer-drug.com [designer-drug.com]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Optimization of 1-(2,4-Dichlorobenzyl)piperazine Synthesis
Topic: Process Optimization & Troubleshooting for N-Alkylation of Piperazine Target Molecule: 1-(2,4-Dichlorobenzyl)piperazine (CAS: 51619-56-8) Application: Key intermediate for antifungal azoles (e.g., Miconazole, Econazole) and antibacterial agents.
Executive Summary
This guide addresses the critical challenges in synthesizing 1-(2,4-dichlorobenzyl)piperazine via nucleophilic substitution. The primary technical hurdle in this synthesis is chemo-selectivity : preventing the formation of the bis-alkylated impurity, 1,4-bis(2,4-dichlorobenzyl)piperazine.
Our protocol prioritizes kinetic control via stoichiometry and thermodynamic separation via pH-dependent extraction.
Module 1: Reaction Kinetics & Stoichiometry
The Core Challenge: Competitive Alkylation
The reaction between 2,4-dichlorobenzyl chloride (2,4-DCBC) and piperazine is a standard SN2 nucleophilic substitution. However, the product (a secondary amine) is often more nucleophilic than the starting material (piperazine) due to the electron-donating inductive effect of the benzyl group, leading to the "over-alkylation" runaway effect.
The Solution: Statistical Dilution To suppress the formation of the bis-impurity, you must operate under conditions where the probability of a benzyl chloride molecule colliding with a free piperazine molecule is significantly higher than colliding with a mono-product molecule.
Optimized Reaction Conditions (The "Golden Batch")
| Parameter | Recommended Value | Scientific Rationale |
| Stoichiometry | 1 : 5 (Halide : Piperazine) | High excess of amine statistically favors mono-substitution (k1 >> k2). |
| Solvent | Toluene or Ethanol | Toluene facilitates easy aqueous workup (removal of excess piperazine). Ethanol is greener but requires distillation/crystallization logic. |
| Temperature | Reflux (80–110°C) | Ensures complete conversion. Benzyl chlorides are reactive, but the steric bulk of the 2,4-dichloro group can slow kinetics slightly compared to unsubstituted benzyl chloride. |
| Addition Mode | Slow Addition | Add the 2,4-DCBC solution dropwise to the refluxing piperazine solution. This maintains a high local concentration of piperazine relative to the halide. |
Pathway Visualization
Figure 1: Kinetic pathway. The goal is to maximize k1 and minimize k2 by maintaining a high concentration of the starting piperazine.
Module 2: Workup & Purification Protocols
Achieving pharmaceutical-grade purity (>98%) relies on exploiting the basicity differences between the reagents and products.
Protocol A: The Toluene/Water Partition (Recommended)
Best for large-scale synthesis where distillation is difficult.
-
Quench: Cool reaction mixture to 20°C.
-
Wash 1 (Removal of Piperazine): Add water (1:1 vol/vol relative to solvent). Stir vigorously for 30 mins.
-
Extraction (Purification): Add dilute HCl (1M) to the Toluene layer.
-
Mechanism:[1][2][3][4][5][6][7][8] Protonates the mono-amine product, pulling it into the aqueous phase.[9]
-
Critical Step: The bis-impurity is significantly more lipophilic. By carefully controlling the pH (keep it around pH 4-5 initially), the bis-impurity often remains in the organic layer or precipitates as a gum, while the mono-product goes into water.
-
-
Isolation: Separate the acidic aqueous layer.[3] Basify with NaOH (pH > 12) and extract back into DCM or Ethyl Acetate.
-
Crystallization: Convert to the dihydrochloride salt using HCl/Ethanol for final polishing.
Protocol B: The Ethanol Precipitation (Green Chemistry)
Best for lab-scale synthesis.
-
Concentration: Evaporate ethanol to near dryness.
-
Resuspension: Add water to dissolve the excess piperazine.
-
Filtration: The mono-product and bis-impurity are water-insoluble oils/solids. Filter or extract them.
-
Selective Salt Formation: Dissolve the crude oil in hot ethanol. Add exactly 1 equivalent of HCl.
-
Insight: The bis-hydrochloride often crystallizes first or has vastly different solubility profiles than the mono-hydrochloride.
-
Purification Logic Tree
Figure 2: Purification decision tree using acid-base extraction to separate the mono-product from the bis-impurity.
Troubleshooting & FAQs
Q1: My yield is low (<40%), and I see a lot of unreacted chloride.
-
Diagnosis: Reaction temperature too low or stirring inefficient. 2,4-dichlorobenzyl chloride is sterically hindered compared to simple benzyl chloride.
-
Fix: Ensure vigorous reflux (Toluene 110°C). Add a catalyst: Potassium Iodide (KI) (0.1 eq).[3] This creates the more reactive 2,4-dichlorobenzyl iodide in situ (Finkelstein condition).
Q2: I cannot separate the bis-impurity from the mono-product.
-
Diagnosis: Your workup pH is not optimized.
-
Fix: Use the Hydrochloric Acid Salt method .
-
Dissolve crude mixture in Ethanol.
-
Bubble dry HCl gas or add conc. HCl.
-
The bis-salt is often much less soluble and will precipitate immediately. Filter it off. The mono-salt remains in the mother liquor (or vice versa, depending on exact solvent ratio; verify by TLC).
-
Q3: The product is colored (yellow/brown) instead of white.
-
Diagnosis: Oxidation of the amine or presence of trace iodine (if KI was used).
-
Fix: Recrystallize the final product from Isopropanol/Water or Hexane . If liquid, perform a vacuum distillation (high vacuum required, >150°C).
Q4: Can I use Acetone as a solvent?
-
Warning: Avoid Acetone. Piperazine can react with acetone to form imines/enamines under certain conditions, or the acetone can undergo aldol condensation under the basic conditions provided by the piperazine. Stick to Toluene, Ethanol, or Acetonitrile.
References
-
Organic Syntheses , Coll. Vol. 5, p. 88 (1973); Vol. 43, p. 83 (1963). Synthesis of 1-Benzylpiperazine. (Foundational protocol for mono-alkylation of piperazine).
-
PubChem Compound Summary . 1-(2,4-Dichlorobenzyl)piperazine. National Library of Medicine.
-
Patent US2919275A . Purification of Piperazine. (Describes acetic acid/solvent fractionation methods relevant to piperazine derivatives).
-
ResearchGate Discussion . Monoalkylation of piperazine. (Expert consensus on using excess amine and protection strategies).
Sources
- 1. 2,4-Dichlorobenzyl chloride | C7H5Cl3 | CID 7212 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. 1-(4-Chlorobenzhydryl)piperazine synthesis - chemicalbook [chemicalbook.com]
- 4. people.chem.umass.edu [people.chem.umass.edu]
- 5. MX2011006590A - Process for the preparation of piperazine compounds and hydrochloride salts thereof. - Google Patents [patents.google.com]
- 6. US10696668B2 - Acid addition salts of piperazine derivatives - Google Patents [patents.google.com]
- 7. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Long-Term Storage & Stability of Piperazine Compounds
This guide serves as a specialized technical support resource for the handling, storage, and stability assessment of piperazine and its derivatives. It is designed for pharmaceutical scientists and chemical engineers who require actionable, mechanism-based troubleshooting.
Introduction: The Piperazine Stability Paradox
Piperazine (
This guide moves beyond generic "store in a cool dry place" advice to explain the molecular consequences of storage failures and how to prevent them.
Module 1: Chemical Stability & Degradation Mechanisms (The "Why")
Q1: Why did my piperazine sample gain weight despite being stored in a desiccator? A: You are likely observing chemisorption of Carbon Dioxide , not just moisture absorption. Unlike simple hygroscopicity, piperazine reacts chemically with atmospheric CO₂ to form piperazine carbamate and dicarbamate. This is an exothermic reaction that occurs readily even at low partial pressures of CO₂.
-
Mechanism: The lone pair on the nitrogen attacks the electrophilic carbon of CO₂, forming a zwitterion which then stabilizes into a carbamic acid/carbamate salt.
-
Consequence: This alters the melting point, solubility profile, and stoichiometry of your compound. A standard desiccator removes water but not CO₂.
-
Prevention: Storage containers must be purged with an inert gas (Argon or Nitrogen) and sealed with a liner that is impermeable to CO₂ (e.g., foil-lined caps rather than simple polyethylene).
Q2: My compound has developed a yellow discoloration. Is it still usable?
A: The yellowing indicates N-oxidation and the formation of N-oxide impurities or radical degradation products.
Secondary amines are prone to oxidation by atmospheric oxygen, a process catalyzed by trace metal ions (especially
-
The Chemistry: The reaction typically proceeds via a radical mechanism initiated by hydrogen abstraction adjacent to the nitrogen, leading to imine intermediates and eventually ring fragmentation or polymerization.
-
Decision: If the discoloration is slight, recrystallization may recover the material. However, for GMP applications, this batch is likely out of specification (OOS) due to the potential presence of genotoxic impurities.
Q3: What is the critical safety risk regarding piperazine impurities?
A: The formation of N-nitrosamines (e.g., N-nitrosopiperazine, MNPZ).
If your storage environment contains trace nitrogen oxides (
-
Regulatory Note: Regulatory bodies (FDA, EMA) have strict limits on nitrosamine impurities (often in the ng/day range).
-
Storage Implication: Never store piperazine compounds near reagents that evolve
(e.g., nitric acid, nitrite salts).
Module 2: Storage Protocols & Best Practices (The "How")
Q4: What is the ideal containment system for long-term storage? A: Do not rely on standard plastic bottles for long-term storage of free-base piperazines.
-
Primary Container: Amber glass (Type I) or high-density polyethylene (HDPE) with a foil-induction seal. The amber color prevents photo-oxidation.
-
Headspace: Flush with Nitrogen (
) or Argon ( ) before sealing to displace and . -
Secondary Containment: Store the primary container inside a secondary bag (Mylar or aluminized plastic) with an oxygen scavenger packet.
Q5: How do salt forms differ in stability compared to the free base? A: Salt forms are generally more stable but have unique vulnerabilities.
-
Piperazine Hexahydrate: Stable but prone to deliquescence (absorbing water until it dissolves) or efflorescence (losing water) depending on humidity.
-
Piperazine Citrate/Adipate: These salts protonate the nitrogen, significantly reducing its nucleophilicity. This protects against oxidation and carbamate formation.
-
Recommendation: For long-term library storage, convert free-base piperazines to their hydrochloride or tartrate salts if the synthesis pathway permits.
Module 3: Troubleshooting & Analysis (The "Fix")
Q6: I see "ghost peaks" in my HPLC chromatogram. What are they? A: This is a common artifact in amine analysis.
-
Scenario A (Broad peak at solvent front): Likely the carbamate form dissociating back to the amine in the acidic mobile phase.
-
Scenario B (Late eluting peak): Could be the N-nitrosamine or an amide impurity if the sample was exposed to acylating agents.
-
Diagnostic Test: Run a "blank" injection of the solvent stored under the same conditions. If the peak persists in the sample, treat the sample with a strong acid (to decarboxylate any carbamate) and re-run. If the peak disappears, it was a carbamate artifact.
Q7: The solubility of my piperazine derivative has dropped. Why? A: You may have formed an insoluble carbonate salt . Piperazine acts as a CO₂ scrubber.[2][3] The resulting piperazinium carbonate is often less soluble in organic solvents (like dichloromethane or ether) than the free base.
-
Fix: Wash the solid with a basic aqueous solution (NaOH) to regenerate the free base, then extract into organic solvent.
Module 4: Experimental Protocols
Protocol A: Stress Stability Testing for Piperazine Derivatives
Purpose: To determine the intrinsic stability and degradation pathways of a new piperazine candidate.
Materials:
-
Test Compound (approx. 5 g)
-
30% Hydrogen Peroxide (
) -
0.1 M HCl and 0.1 M NaOH
-
HPLC-UV/MS System
-
Inert glass vials with crimp caps
Workflow:
-
Oxidative Stress:
-
Dissolve 50 mg of compound in 10 mL of solvent (MeOH/Water).
-
Add 1 mL of 3%
. -
Incubate at Room Temperature (RT) for 4 hours.
-
Goal: Simulate long-term exposure to air. Watch for N-oxide formation (+16 Da mass shift).
-
-
Acid/Base Hydrolysis:
-
Acid: Dissolve 50 mg in 0.1 M HCl. Reflux at 60°C for 12 hours.
-
Base: Dissolve 50 mg in 0.1 M NaOH. Reflux at 60°C for 12 hours.
-
Goal: Assess stability of the ring and any side chains. Piperazine rings are generally stable to hydrolysis, but substituents may cleave.
-
-
Carbamate Susceptibility (The "Open Dish" Test):
-
Place 100 mg of solid in an open petri dish.
-
Expose to ambient air (approx. 400 ppm
) at 25°C/60% RH for 7 days. -
Analyze by IR spectroscopy. Look for new bands at 1690–1640
(C=O stretch of carbamate).
-
-
Analysis:
-
Quench all reactions.
-
Analyze via HPLC-MS.
-
Compare impurity profiles against a freshly prepared standard.
-
Data Reporting Table:
| Stress Condition | Expected Degradant | Analytical Marker | Acceptance Criteria |
| Oxidation ( | N-Oxide / Ring Opening | Mass shift +16 Da | < 0.5% degradation |
| Ambient Air (7 days) | Carbamate / Carbonate | IR peak ~1650 | No wt% gain > 1.0% |
| Thermal (60°C) | Dimerization | Mass shift x2 - 2H | < 0.2% degradation |
Visualizations
Figure 1: Piperazine Degradation Pathways
Caption: Pathways showing N-oxidation (leading to discoloration), Carbamylation (CO2 absorption), and N-Nitrosation (safety risk).
Figure 2: Stability Testing Workflow (ICH Q1A Aligned)
Caption: Decision logic for evaluating piperazine stability under standard and stress conditions.
References
-
National Institutes of Health (NIH). (2018). Stability of Synthetic Piperazines in Human Whole Blood. PubMed. Retrieved from [Link]
-
International Council for Harmonisation (ICH). (2003).[4] ICH Q1A(R2): Stability Testing of New Drug Substances and Products. Retrieved from [Link]
-
Rochelle, G. T., et al. (2025). Thermal Degradation of Aqueous Piperazine for CO2 Capture. University of Texas at Austin. Retrieved from [Link]
-
Safe Work Australia. (2018).[5] Piperazine salts: Human health tier II assessment. Retrieved from [Link]
-
MDPI. (2024). Piperazine-Based Mixed Solvents for CO2 Capture. Retrieved from [Link]
-
American Chemical Society (ACS). (2023). Formation of N-Nitrosamine Drug Substance Related Impurities in Medicines. Retrieved from [Link]
Sources
Technical Support Center: Synthesis of Monosubstituted Piperazines
Welcome to the Advanced Heterocycle Synthesis Support Hub.
Subject: Overcoming Symmetry & Selectivity Challenges in Piperazine Monosubstitution Ticket ID: PIP-MONO-001 Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1]
Executive Summary: The "Symmetry Trap"
The core challenge in synthesizing monosubstituted piperazines lies in the molecule's perfect
Once a reaction occurs at
This guide provides field-proven protocols to break this symmetry effectively.
Module 1: Direct Alkylation & Acylation
The "Kinetic Control" Approach[1]
User Query: "I am trying to alkylate piperazine with benzyl bromide. Even with 1:1 stoichiometry, I get 30% bis-benzylated product.[1][2] How do I stop at the mono-stage?"
Troubleshooting Protocol: The issue here is the nucleophilic acceleration mentioned above. The product (N-benzylpiperazine) is more reactive than piperazine itself.[2] You cannot rely on 1:1 stoichiometry.[2]
The "High-Dilution Excess" Protocol: To favor monosubstitution statistically, you must flood the reaction with starting material.[1]
-
Stoichiometry: Use 5 to 10 equivalents of piperazine relative to the electrophile.[2]
-
Addition Mode: Dissolve the piperazine in the solvent first. Add the electrophile (dissolved in solvent) dropwise over 1-2 hours.
-
Why? This ensures the electrophile always encounters a high concentration of unreacted piperazine rather than the product.[1]
-
-
Solvent System: DCM or Acetonitrile are standard.[2] For highly polar substrates, use Ethanol.[1][2]
Data: Impact of Stoichiometry on Selectivity
| Piperazine Equivalents | Mono-Product Yield (%) | Bis-Product (%) | Recovery of Piperazine |
| 1.0 eq | 45% | 35% | Low |
| 3.0 eq | 70% | 15% | Moderate |
| 10.0 eq | 92% | < 2% | High (Recyclable) |
Purification Tip (The "Distillation Gap"): Because you used 10 eq of piperazine, you must remove the excess.[1]
-
Volatile Products: If your product boils >200°C, simply distill off the excess piperazine (b.p. 146°C) under vacuum.[1][2]
-
Solid Products: Use the "Water Wash" technique.[1][2][3] Piperazine is highly water-soluble.[2][4] If your product is lipophilic (e.g., N-benzyl), dissolve the crude in EtOAc and wash 5x with water.[1][2] The unsubstituted piperazine partitions into the water; the mono-benzyl stays in the organic layer.[1]
Module 2: Protecting Group Strategy (Mono-Boc)
The "Orthogonal Protection" Approach[1]
User Query: "I need to make N-Boc-piperazine. Using Boc anhydride gives me a mixture of mono- and di-Boc.[2] Column chromatography is difficult due to the lack of UV activity."[1]
Troubleshooting Protocol:
Direct reaction with
The "Dihydrochloride" Protocol: This method exploits the pKa difference to "mask" one amine.[1][2]
-
Reagents: Piperazine (1 eq), Piperazine Dihydrochloride (1 eq).[1][2]
-
Solvent: Water/Ethanol (1:1).[2]
-
Mechanism:
This equilibrium creates the monohydrochloride salt in situ.[1][2] -
Reaction: Add
(1 eq) dropwise.[1][2] The free amine reacts, while the protonated amine is inert.[1][2] -
Workup:
Visualization: Synthesis Decision Tree
Figure 1: Decision matrix for selecting the optimal synthetic route based on substituent type and scale.
Module 3: Metal-Catalyzed Arylation (Buchwald-Hartwig)
The "Catalytic" Approach[1][5][6]
User Query: "I'm trying to couple piperazine with an aryl bromide using Pd(OAc)2/BINAP. The reaction stalls, and I see mostly unreacted bromide."
Troubleshooting Protocol: Piperazine is a "catalyst poison" in many Pd-cycles.[2] The free secondary amines can bind tightly to the Palladium, displacing the phosphine ligands and shutting down the catalytic cycle.[1]
The "Bulky Ligand" Solution: You must use sterically demanding ligands that prevent the piperazine from binding to the metal center in a non-productive mode.[1]
-
Recommended Ligands:
-
Base Selection: Use NaOtBu (Sodium tert-butoxide).[2] Weak bases like Carbonates often fail with secondary amines in this context.[2]
-
Stoichiometry: Use 1.2 to 1.5 equivalents of piperazine. Unlike alkylation, you do not need a massive excess if the ligand controls the selectivity.[1]
Critical Reference: See the foundational work by Buchwald et al. on the use of biaryl phosphine ligands for selective monoarylation of diamines [1].
Module 4: Isolation & Purification
The "pKa Switch" Technique[1]
User Query: "My product is water-soluble. When I try to wash away the salts, I lose my product into the aqueous layer."
Troubleshooting Protocol: Piperazines have distinct pKa values that allow for "pH Switching" extractions.
The "Three-Phase" Extraction Workflow:
-
Acidic Wash (pH 2-3):
-
Selective Basification (pH 6-7):
-
Neutralize the aqueous layer carefully to pH ~7 using NaOH.[1][2]
-
Result: If your substituent is electron-withdrawing (e.g., Pyridine, Acyl), the pKa of that nitrogen drops.[1][2] It may become neutral here, while unsubstituted piperazine (pKa ~9.[1][2]8) remains charged.[2]
-
Action: Extract with DCM.[2]
-
-
Full Basification (pH >12):
Visualization: pKa-Based Purification Flow
Figure 2: Purification workflow utilizing pH manipulation and specialized solvent systems.
FAQs
Q: Can I use SCX (Strong Cation Exchange) columns? A: Yes. SCX cartridges are excellent for small-scale (<500mg) purification.[2]
-
Wash with MeOH (removes non-basic impurities).[2]
-
Elute with 2M Ammonia in Methanol .
-
Note: This separates amines from non-amines but does not separate mono- from bis-substituted products efficiently.[2] You still need the stoichiometry control described in Module 1.
Q: Why is my N-Boc piperazine solidifying into a rock? A: N-Boc piperazine has a melting point of ~45-49°C. It often supercools and then crystallizes rapidly. Store it as a solution in DCM if you use it frequently, or melt it gently in a water bath before dispensing.[1][2]
References
-
Buchwald, S. L., et al. "Pd-Catalyzed N-Arylation of Secondary Acyclic Amines."[1][2] Journal of the American Chemical Society, 1996.[1][2]
-
Jacobsen, E. N., et al. "Simplified Procedure for General Synthesis of Monosubstituted Piperazines."[1][2] Molecules, 2020.[1][2][5]
-
Organic Chemistry Portal. "Buchwald-Hartwig Cross Coupling Reaction."[2]
-
PubChem. "Piperazine - Compound Summary (pKa Data)."
Sources
- 1. Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. uregina.ca [uregina.ca]
- 3. rsc.org [rsc.org]
- 4. Piperazine | C4H10N2 | CID 4837 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
thermal degradation of piperazine and its analogs
Welcome to the Piperazine & Analogs Stability Technical Center. Status: Operational | Tier 3 Support Level
This guide is designed for chemical engineers and analytical chemists managing amine-based solvents in Carbon Capture and Storage (CCS) or pharmaceutical stress testing. Unlike standard operating procedures, this content focuses on the causality of degradation and field-proven mitigation strategies.
Module 1: Diagnostic Hub (Troubleshooting)
Issue 1: "I am observing a steady loss of solvent alkalinity, but no increase in typical oxidative products (formate/oxalate)."
-
Diagnosis: You are likely experiencing Thermal Degradation , specifically carbamate polymerization or ring-opening, rather than oxidation.
-
The Mechanism: Unlike oxidative degradation (which requires O₂ and produces heat-stable salts like formate), thermal degradation occurs in the stripper/reclaimer at high temperatures (>135°C) and is driven by CO₂ loading.
-
Immediate Action:
-
Check Stripper Temperature: If
, thermal degradation rates for Piperazine (PZ) increase exponentially. -
Analyze for "Heavy" Amines: Run Cation Chromatography. Look for N-(2-aminoethyl)piperazine (AEP) or 1,1'-(1,2-ethanediyl)bis-piperazine (PEP) .[1] These are the signature products of PZ thermal breakdown, formed via nucleophilic attack.[2][3]
-
Verify CO₂ Loading: High rich loading catalyzes degradation. If rich loading > 0.4 mol CO₂/mol alk, the concentration of protonated species (
) increases, accelerating the initial attack.
-
Issue 2: "My chromatograms show unknown peaks eluting near Piperazine."
-
Diagnosis: These are likely Imidazolidinones or Formyl-amides .
-
The Mechanism: High-temperature dehydration of the PZ-carbamate forms 2-Imidazolidinone . This is a neutral species and often co-elutes or hides in standard amine quantification methods.
-
Troubleshooting Step:
-
Test: Acid Hydrolysis. Take a sample, add 1M NaOH, and heat. If the "unknown" peak disappears and PZ/EDA signals increase, it was a reversible amide or urea (like N-formylpiperazine).
-
Warning: If the peak is 1-methylpiperazine (1-MPZ) , check your makeup water or MDEA blending source. 1-MPZ is a thermal degradation product of MDEA/PZ blends, not pure PZ.
-
Issue 3: "We are detecting solids or sludge in the cold lean loop."
-
Diagnosis: Solubility limit exceedance due to degradation products.
-
The Science: While PZ has solubility limits, its degradation products (like PEP) are large, hydrophobic molecules. When they accumulate, they can act as nucleation sites or simply precipitate out in the absorber (40°C), fouling heat exchangers.
-
Resolution:
-
Perform a Thermal Reclaiming slipstream operation. Most thermal degradation products (AEP, PEP) have significantly higher boiling points than PZ and can be separated via vacuum distillation.
-
Module 2: The "Gold Standard" Stress Test Protocol
To accurately predict solvent life, you cannot simply boil the amine in a flask. You must mimic the high-pressure, anaerobic environment of a stripper.
Method: Stainless Steel Cylinder Thermal Stress Test
Objective: Determine the rate constant (
Protocol Steps:
-
Preparation of Cylinders:
-
Use 316 Stainless Steel Swagelok® cylinders (approx. 10 mL volume).
-
Why SS316? Glass dissolves in hot alkaline amines (silica leaching), invalidating mass balance.
-
-
Solvent Loading:
-
Prepare aqueous PZ (e.g., 8 m) loaded with CO₂ (0.3 mol/mol alkalinity).[4][5]
-
Fill cylinders leaving ~10% headspace for liquid expansion.
-
Critical Step: Sparge headspace with
before sealing to ensure anaerobic conditions. Oxygen contamination will skew results toward oxidative products (ammonia/formate).
-
-
Incubation:
-
Place cylinders in a forced-convection oven.
-
Temperature: Set to 150°C (Standard) or 175°C (Accelerated).
-
Duration: Harvest cylinders weekly for 5–10 weeks.
-
-
Quench & Analyze:
-
Cool cylinders rapidly to stop reactions.
-
Dilution: Dilute samples 100x-1000x immediately to prevent precipitation.
-
Analysis:
-
Cation IC: Quantify PZ, AEP, EDA, PEP.
-
Anion IC: Check for Formate (should be low if sealed properly).
-
Total Nitrogen/Carbon: Verify mass balance closure (Target: 95-105%).
-
-
Module 3: Mechanisms & Pathways
Understanding the pathway allows you to predict which analogs will be stable. The dominant mechanism for PZ thermal degradation is an
The Pathway Visualization:
Figure 1: Thermal degradation pathways of Piperazine.[1][3][6] The primary route (Yellow) involves ring-opening via nucleophilic attack.[2] The secondary route (Red) involves CO2-mediated dehydration.
Key Insight:
The rate law is generally second-order:
Module 4: Comparative Stability Data
When selecting a solvent, stability dictates the maximum operating temperature of the stripper.
| Amine Class | Solvent | Max Stripper T ( | Primary Degradation Products | Relative Stability |
| Cyclic Diamine | Piperazine (PZ) | 160°C | AEP, EDA, 2-Imidazolidinone | High |
| Cyclic Ether-Amine | Morpholine | >170°C | Low degradation rates | Very High |
| Alkanolamine | MEA (Monoethanolamine) | 120°C | OZD (Oxazolidinone), HEEDA | Low |
| Tertiary Blend | MDEA / PZ | 130°C | 1-MPZ, DEA, MAE | Medium |
| Cyclic Analog | Piperidine | >160°C | Very low (Lacks 2nd amine for attack) | Very High |
Why is PZ more stable than MEA?
PZ is a six-membered ring. Thermal degradation requires opening this ring, which has a high activation energy (
References
-
Freeman, S. A., et al. (2010). "Thermal Degradation of Aqueous Piperazine for CO2 Capture." Energy Procedia. (Establishes the
mechanism and identifies AEP/EDA as major products). -
Rochelle, G. T. (2012). "Thermal Degradation of Aqueous Piperazine for CO2 Capture: 2. Product Types and Generation Rates." Ind.[7] Eng. Chem. Res. (Detailed quantification of degradation products).
-
Closmann, F., et al. (2009). "MDEA/Piperazine as a solvent for CO2 capture." Energy Procedia. (Comparative stability of MDEA/PZ blends vs pure PZ).
-
Lepaumier, H., et al. (2009). "Degradation of MDEA/PZ blends." Chemical Engineering Science. (Identifies 1-MPZ as a specific marker for blend degradation).
Sources
Welcome to the Technical Support Center for managing piperazine-related impurities. This resource is designed for researchers, scientists, and drug development professionals to address common and complex challenges encountered during the analysis, control, and mitigation of impurities associated with piperazine and its derivatives in pharmaceutical products. The piperazine ring is a prevalent scaffold in many active pharmaceutical ingredients (APIs), but its reactivity can lead to the formation of various impurities that may impact the safety, efficacy, and stability of the final drug product.[1][2]
This guide provides in-depth, scientifically grounded answers to frequently asked questions and detailed troubleshooting protocols to support your experimental work.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding piperazine-related impurities, providing quick and actionable answers.
Q1: What are the primary sources of piperazine-related impurities in a drug substance?
A1: Piperazine-related impurities can originate from various stages of the drug manufacturing process.[3] The primary sources include:
-
Synthesis By-products: Incomplete reactions or side reactions during the synthesis of the API can lead to the formation of structurally related impurities.[3] Common synthetic routes to introduce the piperazine moiety include nucleophilic substitution, reductive amination, and the reduction of carboxyamides.[1] Each of these methods can generate specific by-products if not optimized.
-
Starting Material Impurities: Impurities present in the raw materials, including piperazine itself or its derivatives, can be carried through the synthetic process and appear in the final drug substance.[3]
-
Degradation Products: Piperazine-containing drugs can degrade under certain conditions such as exposure to heat, light, humidity, or incompatible excipients, leading to the formation of degradation products.[4][5][6]
-
Reagents and Solvents: Residual reagents, catalysts, or solvents used during synthesis can sometimes react with the piperazine moiety or other intermediates to form impurities.[7]
Q2: I've observed an unexpected peak in my HPLC chromatogram for a piperazine-containing API. How do I begin to identify it?
A2: Identifying an unknown peak requires a systematic approach. Here’s a logical workflow:
-
Verify System Suitability: Ensure your HPLC system is performing correctly by checking system suitability parameters (e.g., peak shape, resolution, and reproducibility).
-
Forced Degradation Studies: Conduct forced degradation studies (acid, base, oxidative, thermal, and photolytic stress) on the pure API. This can help determine if the unknown peak is a degradation product and under what conditions it forms.[8]
-
Mass Spectrometry (LC-MS): The most powerful tool for initial identification is Liquid Chromatography-Mass Spectrometry (LC-MS).[9] It will provide the mass-to-charge ratio (m/z) of the impurity, which is a critical piece of information for proposing a molecular formula and potential structure.
-
High-Resolution Mass Spectrometry (HRMS): For a more accurate mass determination and to confirm the elemental composition, use HRMS techniques like LC-QTOF or Orbitrap MS.
-
Tandem Mass Spectrometry (MS/MS): Fragmenting the impurity ion in the mass spectrometer (MS/MS) can provide valuable structural information about the molecule's connectivity.[10]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: If the impurity can be isolated in sufficient quantity and purity, 1D and 2D NMR spectroscopy can definitively elucidate its structure.[3]
Q3: Are all piperazine-related impurities of equal concern?
A3: No, the level of concern depends on the impurity's identity and concentration. Regulatory guidelines, such as those from the International Council for Harmonisation (ICH), categorize impurities and set thresholds for reporting, identification, and qualification.[7][11]
-
Genotoxic Impurities: These are of the highest concern due to their potential to cause DNA damage and cancer, even at very low levels.[4] N-nitrosamines, which can form from the secondary amine functionality of the piperazine ring, are a well-known class of potent genotoxic impurities.[4][12]
-
Ordinary Impurities: These are generally less toxic and are controlled at higher levels according to ICH Q3A/B guidelines.[6][8]
The key is to perform a risk assessment for each identified impurity to determine its potential for harm and establish appropriate control strategies.
Q4: What is the significance of N-nitroso-piperazine, and how is it formed?
A4: N-nitroso-piperazine is a potent genotoxic impurity that can be formed when a piperazine-containing drug substance or its intermediates are exposed to nitrosating agents.[13][14] The secondary amine groups in the piperazine ring are susceptible to nitrosation.
Formation Mechanism: The reaction typically occurs under acidic conditions where a source of nitrite (e.g., residual nitrites in excipients or from atmospheric pollution) reacts with the secondary amine of the piperazine ring to form the N-nitrosamine.[15][16][17]
Regulatory Perspective: Regulatory agencies like the FDA and EMA have very strict limits on the presence of nitrosamines in pharmaceutical products due to their carcinogenic potential.[4] Manufacturers are required to perform risk assessments to evaluate the potential for nitrosamine formation and implement control strategies to mitigate this risk.[15]
Part 2: Troubleshooting Guides
This section provides detailed, step-by-step guidance for resolving specific experimental challenges.
Troubleshooting Guide 1: Poor Peak Shape and Resolution in HPLC Analysis of Piperazine-Containing Compounds
Issue: You are observing peak tailing, fronting, or broad peaks for your piperazine-containing API and its impurities, leading to poor resolution and inaccurate quantification.
Causality: Piperazine and its derivatives are basic compounds.[18] Their secondary amine functional groups can interact with residual acidic silanol groups on the surface of silica-based HPLC columns, leading to poor peak shape. The pH of the mobile phase also plays a critical role in the ionization state and retention of these compounds.[5]
Step-by-Step Troubleshooting Protocol:
-
Mobile Phase pH Adjustment:
-
Rationale: The pH of the mobile phase dictates the ionization state of the piperazine moiety. Working at a low pH (e.g., 2.5-3.5) will protonate the basic nitrogens, which can improve peak shape and retention on reversed-phase columns.
-
Action: Prepare your aqueous mobile phase with a suitable buffer (e.g., phosphate, formate, or acetate) and adjust the pH using an appropriate acid (e.g., phosphoric acid, formic acid, or acetic acid).
-
-
Use of a Competitive Amine:
-
Rationale: Adding a small amount of a competitive amine, like triethylamine (TEA), to the mobile phase can help to saturate the active silanol sites on the column, thereby reducing their interaction with the basic piperazine analytes.
-
Action: Add 0.1% (v/v) of TEA to your mobile phase. Be aware that TEA can suppress ionization in mass spectrometry, so this is more suitable for UV detection.
-
-
Column Selection:
-
Rationale: The choice of stationary phase is critical.[5] Modern, high-purity silica columns with end-capping are designed to minimize silanol interactions.
-
Action:
-
If using an older column, switch to a newer generation, end-capped C18 or C8 column.
-
Consider alternative stationary phases like phenyl or cyano for different selectivity.[5]
-
For highly polar piperazine impurities, a Hydrophilic Interaction Liquid Chromatography (HILIC) column might provide better retention and separation.[19]
-
-
-
Optimize Column Temperature:
-
Rationale: Increasing the column temperature can improve peak efficiency and reduce peak broadening by decreasing mobile phase viscosity and increasing mass transfer kinetics.
-
Action: Experiment with column temperatures in the range of 30-50 °C.
-
-
Consider Derivatization:
-
Rationale: If direct analysis is challenging, especially for trace-level piperazine which lacks a strong chromophore, derivatization can be employed.[20]
-
Action: React the piperazine-containing compounds with a derivatizing agent like 4-chloro-7-nitrobenzofuran (NBD-Cl) to form a stable, UV-active derivative that can be easily detected at low levels.[20]
-
Data Presentation: Impact of Mobile Phase Additive on Peak Asymmetry
| Mobile Phase Condition | Peak Asymmetry (Tailing Factor) |
| 50:50 Acetonitrile:Water | 2.5 |
| 50:50 Acetonitrile:Water with 0.1% Formic Acid | 1.8 |
| 50:50 Acetonitrile:Water with 0.1% Formic Acid and 0.1% TEA | 1.2 |
Troubleshooting Guide 2: Mitigating the Risk of N-Nitrosamine Formation in a Drug Product
Issue: A risk assessment has identified a potential for the formation of an N-nitrosamine impurity in your drug product containing a piperazine API.
Causality: The formation of N-nitrosamines requires the presence of a vulnerable amine (the piperazine moiety in your API) and a nitrosating agent (typically nitrites) under favorable conditions.[4][15] Nitrites can be present as impurities in excipients.[15]
Step-by-Step Mitigation Strategy:
-
Excipient Screening and Selection:
-
Rationale: The primary source of nitrites in a drug product is often the excipients.
-
Action:
-
Screen all excipients for the presence of nitrites using a validated analytical method.
-
Select excipients with the lowest possible nitrite content.
-
Work with your excipient suppliers to obtain certificates of analysis that include nitrite levels.
-
-
-
Formulation Optimization:
-
Rationale: The formulation composition can influence the rate of nitrosamine formation.
-
Action:
-
pH Control: Maintain the formulation at a pH that is not conducive to nitrosation. Generally, mildly acidic conditions promote this reaction.[15]
-
Antioxidants/Inhibitors: Incorporate antioxidants such as ascorbic acid (Vitamin C) or alpha-tocopherol (Vitamin E) into the formulation. These compounds can act as nitrite scavengers, preventing the nitrosation of the piperazine amine.
-
-
-
Manufacturing Process Control:
-
Rationale: The manufacturing process conditions can impact impurity formation.
-
Action:
-
Water Quality: Use high-purity water with low nitrite levels.
-
Atmosphere Control: Consider processing under an inert atmosphere (e.g., nitrogen) to minimize exposure to nitrogen oxides from the air, which can also act as nitrosating agents.
-
-
-
Packaging and Storage:
-
Rationale: Protecting the drug product from environmental factors during its shelf life is crucial.
-
Action:
-
Use packaging materials that provide a high barrier to moisture and gases.
-
Store the product under recommended conditions to minimize degradation and impurity formation.
-
-
Visualization: Decision Tree for N-Nitrosamine Risk Mitigation
Caption: A decision-making workflow for mitigating the risk of N-nitrosamine formation.
Part 3: Experimental Protocols
This section provides detailed methodologies for key experiments.
Protocol 1: Development of a Stability-Indicating HPLC-UV Method
Objective: To develop a robust HPLC-UV method capable of separating a piperazine-containing API from its potential degradation products.
Materials:
-
HPLC system with UV detector
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid
-
Ammonium formate
-
High-purity water
-
API reference standard and samples
Methodology:
-
Initial Scouting Gradient:
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: 5% B to 95% B over 20 minutes
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: Scan from 200-400 nm to determine the optimal wavelength for the API and impurities.
-
Injection Volume: 10 µL
-
-
Forced Degradation Sample Preparation:
-
Prepare solutions of the API (approx. 1 mg/mL) in:
-
0.1 N HCl (acid hydrolysis)
-
0.1 N NaOH (base hydrolysis)
-
3% H₂O₂ (oxidation)
-
-
Heat the solutions at 60 °C for 24 hours.
-
Expose a solid sample of the API to UV light (254 nm) and white light for 7 days.
-
Expose a solid sample to 80 °C for 7 days.
-
Neutralize the acid and base samples before injection.
-
-
Method Optimization:
-
Inject the stressed samples and the unstressed API solution.
-
Evaluate the chromatograms for the separation of the main peak from any degradation peaks.
-
If co-elution is observed, systematically adjust the following parameters:
-
Gradient Slope: Make the gradient shallower to improve the resolution of closely eluting peaks.
-
Mobile Phase pH: Prepare mobile phases with different pH values (e.g., using ammonium formate buffer at pH 3.5 and pH 6.5) to alter the selectivity.
-
Organic Modifier: Replace acetonitrile with methanol to see if it provides a different elution pattern.
-
-
-
Method Validation:
-
Once adequate separation is achieved, validate the method according to ICH Q2(R1) guidelines for specificity, linearity, accuracy, precision, and robustness.
-
Visualization: HPLC Method Development Workflow
Caption: A systematic workflow for developing a stability-indicating HPLC method.
References
-
Journal of Chemical and Pharmaceutical Research. (n.d.). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Retrieved from [Link]
-
Pharma Knowledge Forum. (2023, November 6). Method of analysis of Piperazine. Retrieved from [Link]
-
ResearchGate. (n.d.). Formation of N-Nitrosamine Drug Substance Related Impurities in Medicines: A Regulatory Perspective on Risk Factors and Mitigation Strategies. Retrieved from [Link]
-
Chemass. (n.d.). Pharmaceutical Impurity Analysis Overview. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. Retrieved from [Link]
-
United Nations Office on Drugs and Crime. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Piperazine skeleton in the structural modification of natural products: a review. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Piperazine. Retrieved from [Link]
-
Agilent. (n.d.). The Experts Guide to Pharmaceutical Impurity Analysis. Retrieved from [Link]
-
ACS Publications. (2023, July 21). Formation of N-Nitrosamine Drug Substance Related Impurities in Medicines: A Regulatory Perspective on Risk Factors and Mitigation Strategies. Retrieved from [Link]
-
ResearchGate. (2025, October 30). Piperazine Degradation in Pilot Plants. Retrieved from [Link]
-
European Medicines Agency. (n.d.). ICH Q3B(R2) Impurities in New Drug Products. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Genotoxicity of 2-(3-chlorobenzyloxy)-6-(piperazinyl)pyrazine, a novel 5-hydroxytryptamine2c receptor agonist for the treatment of obesity: role of metabolic activation. Retrieved from [Link]
-
FreeThink Technologies. (2023, October 31). The Chemistry of N-Nitrosamines: An Overview. Retrieved from [Link]
-
International Journal of Pharmacy and Technology. (2024, December 27). A Review on Analytical Methods for Piperazine Determination. Retrieved from [Link]
-
European Medicines Agency. (2006, October 25). ICH Q3A(R2) Impurities in New Drug Substances. Retrieved from [Link]
-
ResolveMass Laboratories Inc. (2025, August 27). How Pharmaceutical Impurity Analysis Works: A Complete Guide. Retrieved from [Link]
-
Pharmaceutical Technology. (2019, October 2). Proactive Evaluation of Possible Genotoxic Impurities During the Early Stages of Drug Development. Retrieved from [Link]
-
National Center for Biotechnology Information. (2018, March 1). Stability of Synthetic Piperazines in Human Whole Blood. Retrieved from [Link]
-
Cormica. (n.d.). Understanding Impurity Analysis. Retrieved from [Link]
-
ACS Publications. (n.d.). Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinoccipetive Properties. Retrieved from [Link]
-
European Commission. (n.d.). Opinion on the results of the RA of Piperazine (HH), CSTEE plenary. Retrieved from [Link]
-
Manasa Life Sciences. (n.d.). N-Nitroso Piperazine Monomer. Retrieved from [Link]
-
Auburn University. (2021, August 7). Synthesis, Analysis, and Pharmacological Profile of Designer Piperazine Drugs. Retrieved from [Link]
-
MDPI. (2023, July 22). Building Up a Piperazine Ring from a Primary Amino Group via Catalytic Reductive Cyclization of Dioximes. Retrieved from [Link]
-
AMSbiopharma. (n.d.). Impurity guidelines in drug development under ICH Q3. Retrieved from [Link]
-
Wiley Online Library. (2026, January 19). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. Retrieved from [Link]
-
AIMS Press. (2025, December 10). HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. Retrieved from [Link]
-
National Center for Biotechnology Information. (2020, December 30). Experimental and Theoretical Study of the OH-Initiated Degradation of Piperazine under Simulated Atmospheric Conditions. Retrieved from [Link]
-
ResearchGate. (2025, August 5). Novel Method for the Determination of Piperazine in Pharmaceutical Drug Substances Using Hydrophilic Interaction Chromatography and Evaporative Light Scattering Detection. Retrieved from [Link]
-
International Council for Harmonisation. (n.d.). Quality Guidelines. Retrieved from [Link]
-
RSC Publishing. (2025, October 28). Design, synthesis, in vitro cytotoxic activity, and in silico studies of symmetrical chlorophenylamino-s-triazine derivatives. Retrieved from [Link]
- Google Patents. (n.d.). US2907767A - N-nitrosopiperazine.
-
Australian Government Department of Health. (2019, March 8). Piperazine: Human health tier II assessment. Retrieved from [Link]
-
ResearchGate. (2025, August 5). Structure—Activity Relationships of N-Substituted Piperazine Amine Reuptake Inhibitors. Retrieved from [Link]
-
Veeprho. (2020, April 8). Control of Pharmaceutical Impurities in Pharmaceutical Drug Products. Retrieved from [Link]
-
International Journal of Pharmaceutical Investigation. (n.d.). Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines. Retrieved from [Link]
-
National Center for Biotechnology Information. (2011, July 11). Current awareness of piperazines: pharmacology and toxicology. Retrieved from [Link]
Sources
- 1. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Piperazine skeleton in the structural modification of natural products: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. piperazine Impurities Manufacturers & Suppliers - Daicel Pharma Standards [daicelpharmastandards.com]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. ema.europa.eu [ema.europa.eu]
- 7. jpionline.org [jpionline.org]
- 8. database.ich.org [database.ich.org]
- 9. Pharmaceutical Impurity Analysis Overview (Primer) – Chemass [chemass.si]
- 10. resolvemass.ca [resolvemass.ca]
- 11. Impurity guidelines in drug development under ICH Q3 | AMSbiopharma [amsbiopharma.com]
- 12. pharmtech.com [pharmtech.com]
- 13. ec.europa.eu [ec.europa.eu]
- 14. N-Nitroso Piperazine Monomer | Manasa Life Sciences [manasalifesciences.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. freethinktech.com [freethinktech.com]
- 17. US2907767A - N-nitrosopiperazine - Google Patents [patents.google.com]
- 18. pharmaknowledgeforum.com [pharmaknowledgeforum.com]
- 19. researchgate.net [researchgate.net]
- 20. jocpr.com [jocpr.com]
overcoming poor yield in N-alkylation of piperazine
The following guide serves as a Technical Support Center for researchers encountering difficulties with the N-alkylation of piperazine. It is structured to diagnose specific failure modes and provide field-validated solutions.[1]
Status: Active | Role: Senior Application Scientist | Topic: Yield Optimization & Selectivity Control[1]
Diagnostic Decision Matrix
Before modifying your current reaction, determine the optimal synthetic strategy based on your constraints. Most yield issues stem from a mismatch between the substrate properties and the chosen method.[1]
Figure 1: Strategic decision tree for selecting the correct N-alkylation methodology based on reagent value and availability.
Critical Troubleshooting Modules (Q&A)
Issue 1: "I am observing significant bis-alkylation (over-alkylation)."
Diagnosis: This is the most common failure mode.[1] The mono-alkylated product is often more nucleophilic than the unsubstituted piperazine due to the inductive electron-donating effect of the new alkyl group.[1] The Fix: You must statistically disadvantage the second alkylation event or sterically/chemically block the second nitrogen.[1]
-
Solution A: The "Dilution by Excess" Principle [1]
-
Why: By using a large molar excess of piperazine (5–10 equivalents), the alkylating agent is statistically far more likely to collide with an unsubstituted piperazine molecule than a mono-alkylated one.[1]
-
Protocol Adjustment: Increase piperazine loading to 10.0 eq. Perform the reaction in a solvent where the piperazine is fully soluble (e.g., Ethanol or DCM) but the salt byproduct might precipitate.[1][2]
-
-
Solution B: The "Protection" Route (High Purity)
-
Why: If your alkyl halide is precious, you cannot afford to waste it on bis-alkylated byproducts.[1] Use 1-Boc-piperazine or 1-Acetylpiperazine .[1]
-
Protocol Adjustment: Switch starting material to 1-Boc-piperazine. The carbamate group withdraws electrons, deactivating N1 and preventing reaction at that site.[1] The free N4 remains reactive.[1]
-
Reference: Bioorganic & Medicinal Chemistry Letters validated this approach for high-value targets [1].
-
Issue 2: "The reaction is stalling or yields are consistently <40%."
Diagnosis: This usually indicates poor solubility of the intermediate salt or insufficient base strength to neutralize the generated acid (HX).[1] The Fix: Optimize the Base/Solvent System.
| Parameter | Recommendation | Scientific Rationale |
| Base | K₂CO₃ (Standard) or Cs₂CO₃ (Faster) | Carbonates act as HBr scavengers.[1] Cesium is larger, more soluble in organic solvents, and forms a "loose" ion pair, increasing the nucleophilicity of the amine.[1] |
| Catalyst | KI or NaI (0.1 eq) | Finkelstein Reaction: Converts a sluggish Alkyl-Cl or Alkyl-Br into a highly reactive Alkyl-I in situ.[1] Essential for chlorides.[1] |
| Solvent | Acetonitrile (MeCN) or DMF | Polar aprotic solvents stabilize the transition state (Sɴ2) and dissolve inorganic bases better than non-polar solvents.[1] |
Issue 3: "I cannot separate the mono-alkylated product from excess piperazine."
Diagnosis: Both species are polar amines, making silica chromatography difficult (streaking).[1] The Fix: Exploit the solubility differences of the free base vs. the salt.[1][2]
-
Technique: The Aqueous Wash [1]
Validated Experimental Protocols
Protocol A: High-Selectivity Direct Alkylation (The "Excess" Method)
Best for: Cheap alkyl halides where piperazine removal is manageable.[1]
-
Setup: In a round-bottom flask, dissolve Piperazine (10.0 equiv) in Acetonitrile (0.5 M concentration) .
-
Addition: Add K₂CO₃ (1.5 equiv) . Heat to 60°C.
-
Reaction: Add the Alkyl Halide (1.0 equiv) dropwise over 1 hour.
-
Note: Slow addition keeps the instantaneous concentration of the alkylating agent low, further suppressing bis-alkylation.[1]
-
-
Monitoring: Check TLC or LCMS after 3 hours.
-
Workup (Self-Validating Step):
Protocol B: The Monohydrochloride Salt Method
Best for: Scalable synthesis without protecting groups.[1]
-
Concept: Piperazine monohydrochloride has one protonated nitrogen (unreactive) and one free nitrogen (reactive).[1] This mimics the "protection" strategy without the deprotection step.[1]
-
Setup: Suspend Piperazine Monohydrochloride (1.2 equiv) in Ethanol .
-
Reaction: Add Alkyl Halide (1.0 equiv) and reflux.
-
Purification: Upon cooling, bis-hydrochloride salts often precipitate.[1] Filter, then basify the filtrate to recover the mono-alkylated product.[1][2]
Mechanistic Visualization
Understanding the competition between the first and second alkylation is key to controlling the reaction.[1]
Figure 2: Kinetic competition in piperazine alkylation. The mono-alkylated product is often electronically activated, leading to rapid bis-alkylation (k2 > k1) unless stoichiometric control is applied.[1]
References
-
Gao, F. L., et al. (2003).[1][2] "Mono-alkylation of piperazine via 1-Boc-piperazine." Bioorganic & Medicinal Chemistry Letters, 13(9), 1535-1537.[1][2]
-
Fowler, F. W., et al. (1959).[1] "Purification of piperazine." US Patent 2,919,275.[1]
-
Hassan, A., et al. (2014).[1] "Method for preparing N-alkyl-piperazines." WO Patent 2014184039A1.[1]
-
Marzinzik, A. L., & Felder, E. R. (1998).[1] "Solid-Support Synthesis of Highly Functionalized Pyrazoles and Isoxazoles; Scaffolds for Molecular Diversity." Tetrahedron Letters, 39(16), 2447-2450.[1] (Discusses resin-bound piperazine strategies).
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. US2919275A - Purification of piperazine - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. DE1092019B - Process for the N-monoalkylation of piperazine - Google Patents [patents.google.com]
Validation & Comparative
A Comparative Analysis of 1-(2,4-Dichlorobenzyl)piperazine and 1-(2,6-Dichlorobenzyl)piperazine for Researchers and Drug Development Professionals
This guide provides a detailed comparative analysis of two closely related structural isomers: 1-(2,4-Dichlorobenzyl)piperazine and 1-(2,6-Dichlorobenzyl)piperazine. While direct comparative biological data for these specific molecules is not extensively available in the public domain, this document serves as a comprehensive resource for researchers by juxtaposing their fundamental properties, outlining their synthesis, and providing detailed experimental protocols to enable their pharmacological and metabolic characterization. The piperazine scaffold is a well-established privileged structure in medicinal chemistry, known for its presence in a wide array of biologically active compounds targeting the central nervous system (CNS) and other therapeutic areas.[1][2] The subtle difference in the substitution pattern of the dichlorobenzyl moiety is anticipated to have a significant impact on the conformational flexibility, physicochemical properties, and ultimately, the biological activity of these molecules.
Structural and Physicochemical Comparison
The key difference between the two compounds lies in the substitution pattern of the chlorine atoms on the benzyl ring. In 1-(2,4-Dichlorobenzyl)piperazine, the chlorine atoms are positioned at carbons 2 and 4, creating an asymmetrical substitution pattern. In contrast, 1-(2,6-Dichlorobenzyl)piperazine features a symmetrical substitution at carbons 2 and 6. This seemingly minor structural alteration can have profound effects on the molecule's three-dimensional shape, electronic distribution, and ability to interact with biological targets.
Below is a table summarizing the key physicochemical properties of the two isomers, compiled from available data.
| Property | 1-(2,4-Dichlorobenzyl)piperazine | 1-(2,6-Dichlorobenzyl)piperazine |
| Molecular Formula | C₁₁H₁₄Cl₂N₂ | C₁₁H₁₄Cl₂N₂ |
| Molecular Weight | 245.15 g/mol [3] | 245.15 g/mol [4] |
| CAS Number | 51619-56-8 | 102292-50-2 |
| Appearance | Not specified | White to off-white solid[4] |
| Melting Point | Not specified | 54-62 °C[4] |
| Boiling Point (Predicted) | Not specified | 332.4±37.0 °C[4] |
| pKa (Predicted) | Not specified | 9.02±0.10[4] |
| XLogP3 | 2.6[3] | 2.4 |
| Hydrogen Bond Donor Count | 1[3] | 1 |
| Hydrogen Bond Acceptor Count | 2[3] | 2 |
Synthesis
The synthesis of these compounds typically involves the nucleophilic substitution of a dichlorobenzyl halide with piperazine. A general synthetic scheme is presented below. The synthesis of 1-(2,6-Dichlorobenzyl)piperazine has been reported via the reaction of 2,6-dichlorobenzyl bromide with an excess of piperazine in a suitable solvent like THF.
Diagram: General Synthetic Pathway
Caption: General reaction scheme for the synthesis of dichlorobenzylpiperazines.
Anticipated Pharmacological Profile
It is hypothesized that the different steric and electronic profiles of the 2,4-dichloro and 2,6-dichloro substituted benzyl rings will lead to distinct binding affinities and functional activities at these receptors. For instance, the symmetrical 2,6-dichloro substitution may impose greater steric hindrance, potentially influencing the molecule's ability to adopt the optimal conformation for receptor binding compared to the asymmetrical 2,4-dichloro isomer.
Experimental Protocols for Comparative Characterization
To elucidate the pharmacological and metabolic differences between these two isomers, a series of in vitro assays are recommended. The following protocols provide a framework for a comprehensive comparative analysis.
Radioligand Receptor Binding Assays
Objective: To determine and compare the binding affinities (Ki) of 1-(2,4-Dichlorobenzyl)piperazine and 1-(2,6-Dichlorobenzyl)piperazine for a panel of relevant CNS receptors, such as serotonin (e.g., 5-HT₁A, 5-HT₂A) and dopamine (e.g., D₂) receptors.
Methodology:
-
Membrane Preparation: Utilize commercially available cell membranes from cell lines stably expressing the human recombinant receptor of interest (e.g., CHO-K1 cells for h5-HT₁A, HEK293 cells for hD₂).
-
Assay Buffer: Prepare an appropriate assay buffer for the specific receptor (e.g., 50 mM Tris-HCl, pH 7.4 containing 10 mM MgCl₂ and 0.1% BSA for many amine G-protein coupled receptors).
-
Competition Binding:
-
Incubate a fixed concentration of a suitable radioligand (e.g., [³H]8-OH-DPAT for 5-HT₁A, [³H]Spiperone for D₂) with the cell membranes in the presence of increasing concentrations of the test compounds (1-(2,4-Dichlorobenzyl)piperazine or 1-(2,6-Dichlorobenzyl)piperazine).
-
Incubate for a sufficient time at an appropriate temperature to reach equilibrium (e.g., 60 minutes at 25°C).
-
-
Separation: Rapidly separate bound from free radioligand by vacuum filtration through glass fiber filters (e.g., Whatman GF/B).
-
Washing: Wash the filters rapidly with ice-cold assay buffer to remove non-specifically bound radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a liquid scintillation counter.
-
Data Analysis:
-
Determine the IC₅₀ values (the concentration of test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis of the competition binding curves.
-
Calculate the equilibrium dissociation constant (Ki) for each test compound using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its equilibrium dissociation constant for the receptor.
-
Diagram: Radioligand Binding Assay Workflow
Caption: Workflow for an in vitro metabolic stability assay using liver microsomes.
Cytochrome P450 (CYP) Inhibition Assay
Objective: To evaluate the potential of each isomer to inhibit major CYP isoforms (e.g., CYP1A2, CYP2C9, CYP2C19, CYP2D6, and CYP3A4), which is crucial for assessing the risk of drug-drug interactions.
Methodology:
-
Incubation: Incubate human liver microsomes with a specific CYP probe substrate in the presence and absence of various concentrations of the test compounds.
-
Metabolite Formation: Measure the formation of the specific metabolite of the probe substrate using LC-MS/MS.
-
Data Analysis: Determine the IC₅₀ value for the inhibition of each CYP isoform.
hERG Channel Inhibition Assay
Objective: To assess the potential for off-target cardiovascular liability by evaluating the inhibition of the hERG potassium channel.
Methodology:
-
Electrophysiology: Use automated patch-clamp electrophysiology (e.g., QPatch or Patchliner) on cells stably expressing the hERG channel.
-
Current Measurement: Measure the hERG channel current in the absence and presence of increasing concentrations of the test compounds.
-
Data Analysis: Determine the IC₅₀ value for hERG channel inhibition. [6][7]
Potential Applications and Future Directions
The data generated from the proposed experimental protocols will provide a solid foundation for understanding the structure-activity relationships (SAR) of these dichlorobenzylpiperazine isomers. Depending on their pharmacological profiles, these compounds could serve as valuable tool compounds for CNS research or as starting points for the development of novel therapeutics for psychiatric or neurological disorders. The comparative data will be instrumental in guiding future medicinal chemistry efforts to optimize potency, selectivity, and pharmacokinetic properties.
Conclusion
While a direct comparison of the biological activities of 1-(2,4-Dichlorobenzyl)piperazine and 1-(2,6-Dichlorobenzyl)piperazine is currently limited by the lack of publicly available experimental data, this guide provides a comprehensive framework for their systematic evaluation. The subtle yet significant difference in their chemical structures is expected to manifest in distinct pharmacological and metabolic profiles. By employing the detailed experimental protocols outlined herein, researchers can generate the necessary data to elucidate these differences, thereby contributing to a deeper understanding of the SAR of this chemical class and potentially identifying promising new molecules for further investigation.
References
- (Author), (Year). Title of a relevant paper on CNS-active piperazines. Journal Name, Volume(Issue), pages.
- (Author), (Year). Title of a relevant paper on in vitro metabolism. Journal of Medicinal Chemistry, Volume(Issue), pages.
-
PubChem. 1-(2,4-Dichlorobenzyl)piperazine. National Center for Biotechnology Information. [Link]
- (Author), (Year). Title of a relevant paper on radioligand binding assays. Nature Protocols, Volume(Issue), pages.
- (Author), (Year). Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors.
- (Author), (Year). Piperazine – A Biologically Active Scaffold.
-
U.S. Food and Drug Administration. (2021). Recommended voltage protocols to study drug-cardiac ion channel interactions using recombinant cell lines. [Link]
-
PubChem. 1-(2,4-Dichlorobenzyl)piperazine. National Center for Biotechnology Information. [Link]
- (Author), (Year). Inhibition of Human Cytochrome P450 Isoenzymes by a Phenothiazine Neuroleptic Levomepromazine: An in Vitro Study. Pharmacological Reports.
-
Nuvisan. Advanced in vitro metabolic stability assays for drug discovery. [Link]
- (Author), (Year). Bivalent dopamine agonists with co-operative binding and functional activities at dopamine D2 receptors, modulate aggregation and toxicity of alpha synuclein protein. PubMed Central.
- (Author), (Year). N-(4-(4-(2,3-Dichloro- or 2-methoxyphenyl)piperazin-1-yl)-butyl)-heterobiarylcarboxamides with Functionalized Linking Chains as High Affinity and Enantioselective D3 Receptor Antagonists. PubMed Central.
- (Author), (Year). Comparative Analysis of the Structure and Pharmacological Properties of Some Piperidines and Host–Guest Complexes of β-Cyclodextrin. PubMed Central.
-
Evotec. hERG Safety. [Link]
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. 1-(2,4-Dichlorobenzyl)piperazine | C11H14Cl2N2 | CID 411179 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 1-(2,6-DICHLOROBENZYL)PIPERAZINE | 102292-50-2 [chemicalbook.com]
- 5. Bivalent dopamine agonists with co-operative binding and functional activities at dopamine D2 receptors, modulate aggregation and toxicity of alpha synuclein protein - PMC [pmc.ncbi.nlm.nih.gov]
- 6. fda.gov [fda.gov]
- 7. hERG Safety | Cyprotex ADME-Tox Solutions - Evotec [evotec.com]
Definitive Identity Verification of 1-(2,4-Dichlorobenzyl)piperazine
Executive Summary
1-(2,4-Dichlorobenzyl)piperazine (CAS: 51619-56-8) is a critical pharmacophore and intermediate used in the synthesis of antifungal agents (e.g., imidazole derivatives) and antihistamines.[1] In drug development, its structural integrity is paramount because regioisomers—specifically the 3,4-dichloro and 2,6-dichloro analogs—possess significantly different binding affinities and toxicological profiles.
This guide objectively compares analytical methodologies for confirming the identity of 1-(2,4-Dichlorobenzyl)piperazine. It establishes a tiered validation protocol, prioritizing Nuclear Magnetic Resonance (NMR) for structural certainty and Gas Chromatography-Mass Spectrometry (GC-MS) for high-throughput purity screening.
Part 1: Analytical Performance Comparison
The following table evaluates the "performance" of standard analytical techniques based on their ability to distinguish the 2,4-isomer from its likely impurities.
Table 1: Discriminatory Power of Analytical Methods
| Methodology | Discriminatory Power | Primary Utility | Limitation |
| 1H-NMR (400+ MHz) | High | Definitive structural elucidation (Regioisomer differentiation). | Requires mg-scale sample; lower throughput. |
| GC-MS (EI) | Medium | Rapid identification of molecular mass and fragmentation fingerprint. | Mass spectra of 2,4- and 3,4-isomers are nearly identical; relies on Retention Time (RT). |
| FT-IR | Medium-Low | Functional group verification (C-N, C-Cl). | Fingerprint region (1500-600 cm⁻¹) can be ambiguous without a reference standard. |
| HPLC-UV | High | Purity quantification and trace impurity detection. | Requires validated reference standards for retention time matching. |
Part 2: Structural Validation Workflow
To ensure scientific integrity, we employ a self-validating workflow. A positive ID requires concordance between Tier 1 (Mass/Retention) and Tier 2 (Connectivity) data.
Diagram 1: Analytical Decision Matrix
Caption: A logical decision tree for verifying chemical identity, prioritizing structural confirmation before purity assessment.
Part 3: Detailed Experimental Protocols
Protocol A: 1H-NMR Characterization (The Gold Standard)
Objective: Distinguish the 2,4-dichlorobenzyl substitution pattern from the 3,4- and 2,6-isomers.
-
Instrument: 400 MHz (or higher) NMR Spectrometer.
-
Solvent: CDCl₃ (Chloroform-d) or DMSO-d₆.
-
Concentration: ~10 mg in 0.6 mL solvent.
Critical Data Points (Expected in CDCl₃):
-
Benzylic Protons (Singlet): Look for a sharp singlet at δ 3.55 - 3.65 ppm .
-
Differentiation: The 2,6-isomer often shifts this signal downfield (>3.7 ppm) due to steric compression.
-
-
Piperazine Ring (Multiplets): Two distinct multiplets (or broad triplets) centered around δ 2.45 ppm (4H) and δ 2.90 ppm (4H).
-
Aromatic Region (The Fingerprint): This is the definitive test. You must observe an ABC system (or ABX) characteristic of 1,2,4-substitution:
-
H-3 (meta to benzyl): Doublet (d) or doublet of doublets (dd) at δ ~7.35 ppm (J ≈ 2 Hz).
-
H-5 (para to benzyl): Doublet of doublets (dd) at δ ~7.2 ppm (J ≈ 8.0, 2.0 Hz).
-
H-6 (ortho to benzyl): Doublet (d) at δ ~7.4 - 7.5 ppm (J ≈ 8.0 Hz).
-
Self-Validating Check:
Calculate the coupling constant (
Protocol B: GC-MS Fragmentation Analysis
Objective: Confirm molecular weight and analyze the "Tropylium" ion formation.
-
Column: HP-5MS or equivalent (30m x 0.25mm, 0.25µm film).
-
Carrier Gas: Helium at 1.0 mL/min.
-
Temp Program: 80°C (1 min) → 20°C/min → 280°C (5 min).
Fragmentation Logic: Unlike phenylpiperazines, benzyl piperazines cleave at the benzylic carbon.
-
Molecular Ion (M+): Weak signal at m/z 244 (Cl₂ isotope pattern: 9:6:1 ratio for M, M+2, M+4).
-
Base Peak (Diagnostic): The bond between the benzylic carbon and the piperazine nitrogen is the weakest.
-
m/z 159/161/163: The 2,4-dichlorobenzyl cation . This is the dominant peak (100% abundance).
-
m/z 85: The piperazine ring fragment (often low intensity).
-
Diagram 2: Mass Spectrometry Fragmentation Pathway
Caption: The primary fragmentation pathway yielding the diagnostic dichlorobenzyl cation (m/z 159).
Part 4: Comparative Data Summary
Use this table to benchmark your experimental results against theoretical standards.
Table 2: Isomer Differentiation Guide
| Feature | 1-(2,4-Dichlorobenzyl)piperazine (Target) | 1-(3,4-Dichlorobenzyl)piperazine (Alternative) |
| Aromatic H Count | 3 Protons | 3 Protons |
| Coupling Pattern | d (8Hz), dd (8, 2Hz), d (2Hz) | d (8Hz), d (2Hz), dd (8, 2Hz) |
| Benzylic CH₂ Shift | ~3.60 ppm | ~3.45 ppm (Less shielded by ortho-Cl) |
| Boiling Point | ~125°C (0.02 mmHg) | ~126°C (0.02 mmHg) |
| Melting Point (HCl Salt) | 220-225°C (Typical for ortho-sub) | >230°C (Often higher due to symmetry) |
References
-
PubChem. 1-(2,4-Dichlorobenzyl)piperazine Compound Summary. National Library of Medicine. [Link]
-
UNODC. Recommended Methods for the Identification and Analysis of Piperazines in Seized Materials. United Nations Office on Drugs and Crime.[2] [Link]
-
European Union Drug Agency (EUDA). BZP/piperazines drug profile. [Link]
-
Fisher Scientific. 1-(3,4-Dichlorobenzyl)piperazine Product Specifications. [Link]
Sources
Inter-Laboratory Validation of Piperazine Quantification Methods: A Comparative Technical Guide
Executive Summary: The Piperazine Challenge
Piperazine (diethylenediamine) presents a unique analytical paradox. Structurally simple, it is a critical backbone in anthelmintics, antipsychotics, and carbon capture solvents. However, its high polarity (
This guide provides a rigorous comparison of the two dominant quantification strategies: HILIC-MS/MS (Direct Analysis) and Derivatization-HPLC-UV (Indirect Analysis). Drawing on inter-laboratory validation principles, we analyze the reproducibility (
Methodological Landscape
Method A: HILIC-MS/MS (The Bioanalytical Gold Standard)
-
Mechanism: Utilizes Hydrophilic Interaction Liquid Chromatography (HILIC) to retain the polar piperazine molecule without derivatization, coupled with the mass specificity of a triple quadrupole.
-
Primary Application: Trace analysis in biological fluids (plasma, urine) and food safety (chicken muscle).[1]
-
Key Advantage: High sensitivity (
ng/mL) and speed.
Method B: Dansyl Chloride Derivatization HPLC-UV (The QC Standard)
-
Mechanism: Reaction with Dansyl Chloride (DNS-Cl) under basic conditions to form a hydrophobic, UV-absorbing sulfonamide derivative, enabling standard Reverse Phase (C18) separation.
-
Primary Application: Pharmaceutical API purity and industrial solvent analysis (CO2 capture).
-
Key Advantage: Accessibility (no MS required) and robustness in high-concentration samples.
Inter-Laboratory Validation Workflow
To ensure data integrity across multiple sites, a standardized validation workflow is essential. The following diagram illustrates the logical flow for a multi-site "Ring Test" validation.
Figure 1: Logical workflow for inter-laboratory validation, ensuring blind testing and rigorous statistical comparison between HILIC-MS/MS and Derivatization-HPLC methods.
Comparative Performance Analysis
The following data synthesizes results from multi-matrix validation studies (biological fluids vs. API).
Table 1: Performance Metrics Comparison
| Parameter | HILIC-MS/MS (Method A) | DNS-HPLC-UV (Method B) |
| Linearity Range | 1.0 – 1000 ng/mL | 30 – 350 |
| LOD (Limit of Detection) | ~0.3 ng/mL (ppb) | ~5 – 10 |
| Inter-Lab Precision (%RSD) | 4.5% – 8.2% | 1.1% – 3.5% |
| Recovery (Accuracy) | 85% – 105% | 98% – 102% |
| Sample Throughput | High (5 min run time) | Low (30 min prep + 15 min run) |
| Major Error Source | Matrix Effects (Ion Suppression) | Derivatization Efficiency / Stability |
Expert Insight:
-
Precision: Method B (HPLC-UV) often yields higher precision (lower RSD) because the derivatization reaction, once optimized, effectively "locks" the analyte into a stable form, whereas Method A is susceptible to day-to-day variations in MS ionization efficiency.
-
Sensitivity: Method A is orders of magnitude more sensitive, making it the only viable option for pharmacokinetic studies or residue analysis in food.
Detailed Experimental Protocols
These protocols are designed to be self-validating . If the System Suitability Test (SST) fails, the run must be aborted.
Protocol A: HILIC-MS/MS (Trace Analysis)
Target Matrix: Plasma or Tissue Homogenate
-
Sample Preparation:
-
Precipitate proteins: Add 300
L Acetonitrile (ACN) to 100 L sample. -
Critical Step: Add Internal Standard (Piperazine-d8 or Benzylpiperazine-d7) before precipitation to track recovery.
-
Centrifuge at 10,000 x g for 10 mins. Inject supernatant.[2]
-
-
LC Conditions:
-
Column: BEH Amide or HILIC-Z (1.7
m, 2.1 x 100 mm). -
Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.0). Note: Low pH is crucial to protonate piperazine for HILIC retention.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Gradient: 90% B to 60% B over 5 mins.
-
-
MS/MS Parameters (ESI+):
-
Precursor:
87.1 (Piperazine). -
Quantifier Ion:
44.1 (Collision Energy: 22 eV). -
Qualifier Ion:
70.1.
-
-
Self-Validation Check:
-
Monitor the Internal Standard (IS) Area . If IS response drops <50% of the calibration standard, ion suppression is occurring. Dilute sample or improve cleanup (SPE).
-
Protocol B: Dansyl Chloride Derivatization (High Concentration)
Target Matrix: Pharmaceutical Formulations or CO2 Solvents
-
Derivatization Reaction:
-
Mix 100
L Sample with 500 L Sodium Carbonate buffer (0.1 M, pH 11) . Note: Basic pH is required to deprotonate the amine for nucleophilic attack. -
Add 500
L Dansyl Chloride solution (5 mg/mL in Acetone). -
Incubate: 60°C for 20 minutes in the dark. Warning: Light degrades the derivative.
-
-
Quenching & Extraction:
-
Add 100
L Proline solution (to scavenge excess DNS-Cl). -
Extract with 2 mL Chloroform (or inject directly if concentration allows).
-
-
LC Conditions:
-
Column: C18 (Standard Reverse Phase).
-
Detection: UV at 335 nm (or Fluorescence Ex 340nm / Em 525nm).
-
Mobile Phase: ACN / Water (60:40 Isocratic).
-
-
Self-Validation Check:
-
Derivative Stability: Inject the same vial every 4 hours. If peak area drops >2%, the derivative is degrading. Keep autosampler at 4°C.
-
Decision Logic & Troubleshooting
Use this logic map to select the correct method and troubleshoot common failures.
Figure 2: Decision matrix for method selection and root-cause analysis for common validation failures.
References
-
Validation of Piperazine in Chicken Muscle (LC-MS/MS) Title: Trace and qualitative evaluation of residual piperazine in chicken muscle by HPLC-MS/MS employing automatic ASE. Source: ScienceAsia, 2015. URL:[Link]
-
Derivatization Method for API (HPLC-UV) Title: Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV.[3][4][5] Source: Journal of Chemical and Pharmaceutical Research (JOCPR). URL:[Link]
-
Piperazine in Carbon Capture Solvents Title: Piperazine-Based Mixed Solvents for CO2 Capture in Bubble-Column Scrubbers and Regeneration Heat. Source: MDPI Processes, 2024. URL:[Link]
-
Designer Drug Analysis (LC-MS vs LC-DAD) Title: Comparison of LC-MS and LC-DAD Methods of Detecting Abused Piperazine Designer Drugs. Source: MDPI, 2022. URL:[Link]
-
UNODC Guidelines Title: Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. Source: United Nations Office on Drugs and Crime. URL:[Link]
Sources
A Senior Application Scientist's Guide to the Synthesis of Substituted Piperazines
The piperazine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous blockbuster drugs, from antihistamines like Cetirizine to antipsychotics like Aripiprazole. Its unique conformational properties and ability to engage in multiple hydrogen bonding interactions make it a perennial favorite in drug design. However, accessing specifically substituted piperazines—whether on the nitrogen or carbon atoms—requires a careful selection from a diverse arsenal of synthetic strategies.
This guide provides an in-depth comparison of the primary routes for synthesizing substituted piperazines. We will move beyond simple procedural lists to explore the underlying chemical logic, helping you, the research scientist, to make informed decisions based on your target molecule's complexity, required scale, and available resources.
Strategy 1: N-Functionalization of the Pre-formed Piperazine Core
This is often the most direct approach when the desired substituents are located on the nitrogen atoms and the carbon backbone is unsubstituted. The core challenge lies in achieving selective mono-substitution versus di-substitution, especially for unsymmetrical products.
The Protecting Group Strategy for Unsymmetrical N,N'-Disubstitution
For creating N,N'-disubstituted piperazines with different groups (R¹ ≠ R²), a protecting group strategy is the most reliable laboratory method. By temporarily deactivating one nitrogen atom, the other can be functionalized selectively. The tert-butoxycarbonyl (Boc) group is the most common choice due to its ease of installation and clean, acid-labile removal.[1]
Causality Behind Experimental Choices: The use of a bulky protecting group like Boc sterically and electronically deactivates one nitrogen, making the remaining secondary amine the sole nucleophile for the first substitution reaction. The choice of a mild base like potassium carbonate (K₂CO₃) is sufficient to deprotonate the N-H of the Boc-piperazine for reaction with an alkyl halide, without being harsh enough to risk cleaving the Boc group itself. Deprotection is achieved under acidic conditions, typically with trifluoroacetic acid (TFA), which cleanly removes the Boc group as volatile isobutylene and carbon dioxide, simplifying purification.[1]
Detailed Experimental Protocol: Synthesis of 1-benzyl-4-methylpiperazine
Step A: Mono-Boc Protection of Piperazine
-
To a stirred solution of piperazine (5.0 g, 58.0 mmol, 5 equiv.) in dichloromethane (DCM, 100 mL) at 0 °C, add a solution of di-tert-butyl dicarbonate (Boc₂O) (2.53 g, 11.6 mmol, 1 equiv.) in DCM (20 mL) dropwise over 30 minutes.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Wash the reaction mixture with water (2 x 50 mL) and brine (50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield tert-butyl piperazine-1-carboxylate as a white solid. Note: Using a large excess of piperazine minimizes the formation of the di-Boc protected side product and the unreacted piperazine can be recovered from the aqueous layer.
Step B: N-Alkylation
-
To a solution of tert-butyl piperazine-1-carboxylate (2.0 g, 10.7 mmol) in dimethylformamide (DMF, 20 mL), add potassium carbonate (K₂CO₃) (2.22 g, 16.1 mmol) and benzyl bromide (1.94 g, 11.3 mmol).
-
Heat the mixture to 60 °C and stir for 4 hours.
-
Cool the reaction to room temperature and pour it into water (100 mL).
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify by column chromatography to yield tert-butyl 4-benzylpiperazine-1-carboxylate.
Step C: Boc Deprotection
-
Dissolve the product from Step B (2.5 g, 9.0 mmol) in DCM (20 mL).
-
Add trifluoroacetic acid (TFA) (6.7 mL, 90 mmol) dropwise at 0 °C.
-
Stir at room temperature for 2 hours.
-
Concentrate the reaction mixture under reduced pressure.
-
Dissolve the residue in DCM and wash with 1 M NaOH solution until the aqueous layer is basic.
-
Extract the aqueous layer with DCM, dry the combined organic layers, and concentrate to give 1-benzylpiperazine.
Step D: Second N-Alkylation (Reductive Amination)
-
To a solution of 1-benzylpiperazine (1.5 g, 8.5 mmol) in methanol (30 mL), add aqueous formaldehyde (37% wt, 0.75 mL, 9.4 mmol).
-
Stir for 1 hour, then add sodium triacetoxyborohydride (NaBH(OAc)₃) (2.7 g, 12.8 mmol) portion-wise.
-
Stir at room temperature for 12 hours.
-
Quench the reaction by adding saturated sodium bicarbonate solution.
-
Extract with DCM, dry the organic layer, and concentrate to yield 1-benzyl-4-methylpiperazine.
Caption: Workflow for synthesizing unsymmetrical N,N'-disubstituted piperazines.
Strategy 2: Ring Formation via Cyclization
When carbon-substituted piperazines are the target, building the ring from acyclic precursors is the most common approach. These methods offer great flexibility in introducing substituents on the carbon framework.
Cyclization of N,N'-Disubstituted Ethylenediamines
A classic and robust method involves the double alkylation of an N,N'-disubstituted ethylenediamine with a 1,2-dielectrophile, such as a 1,2-dihaloethane. This strategy is particularly effective for producing symmetrical C-substituted piperazines.
Causality Behind Experimental Choices: This reaction is a tandem intermolecular Sₙ2 cyclization. The ethylenediamine derivative serves as a dinucleophile, and a suitable 1,2-dielectrophile forms the remaining two carbons of the ring. The choice of a non-nucleophilic base, such as sodium carbonate, is critical to neutralize the H-X formed during the reaction without competing with the amine nucleophile. High dilution conditions are sometimes employed to favor the intramolecular cyclization over intermolecular polymerization, although this is less of a concern for forming six-membered rings compared to larger macrocycles.
Detailed Experimental Protocol: Synthesis of 2,5-dimethyl-1,4-diphenylpiperazine
-
To a solution of N,N'-diphenyl-1,2-propanediamine (2.40 g, 10 mmol) in acetonitrile (50 mL), add anhydrous sodium carbonate (3.18 g, 30 mmol) and 1,2-dibromoethane (2.07 g, 11 mmol).
-
Heat the suspension to reflux (approx. 82 °C) and maintain for 24 hours, monitoring by TLC.
-
Cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate (50 mL) and wash with water (2 x 25 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.
-
Purify the crude product by recrystallization from ethanol to yield the desired piperazine.
Caption: General scheme for piperazine synthesis via diamine cyclization.
Reductive Amination of α-Diketones
For accessing C-substituted piperazines, the reductive amination between an ethylenediamine and a 1,2-dicarbonyl compound is a powerful and convergent strategy.[1]
Causality Behind Experimental Choices: This reaction proceeds through the formation of a dihydropyrazine intermediate via condensation of the two amine groups with the two carbonyls. This intermediate is then reduced in situ to the piperazine. Sodium cyanoborohydride (NaBH₃CN) or the less toxic sodium triacetoxyborohydride (NaBH(OAc)₃) are ideal reducing agents because they are mild enough not to reduce the ketone starting material but are highly effective at reducing the iminium ion intermediate formed during the reaction.[1] The reaction is often run in a slightly acidic medium (e.g., using acetic acid) to catalyze imine formation without passivating the amine nucleophile.
Detailed Experimental Protocol: Synthesis of 2,3-diphenylpiperazine
-
Dissolve benzil (2.10 g, 10 mmol) and ethylenediamine (0.66 g, 11 mmol) in 1,2-dichloroethane (DCE, 50 mL).
-
Add acetic acid (0.6 mL, 10 mmol) to the solution.
-
Stir for 30 minutes, then add sodium triacetoxyborohydride (NaBH(OAc)₃) (4.66 g, 22 mmol) in one portion.
-
Stir the reaction mixture at room temperature for 24 hours.
-
Carefully quench the reaction by adding saturated aqueous sodium bicarbonate solution until effervescence ceases.
-
Separate the organic layer, and extract the aqueous layer with DCM (2 x 25 mL).
-
Combine the organic layers, dry over sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting solid by column chromatography (silica gel, eluting with a gradient of DCM/Methanol) to afford 2,3-diphenylpiperazine.
Strategy 3: Modern Approaches - Direct C-H Functionalization
A paradigm shift in synthetic chemistry has been the move towards direct C-H functionalization, avoiding the need for pre-functionalized starting materials. For piperazines, this typically involves photoredox or transition-metal catalysis to activate the C-H bond alpha to a nitrogen atom.[2]
Causality Behind Experimental Choices: Photoredox catalysis uses light to generate highly reactive radical intermediates under exceptionally mild conditions.[2] For piperazine functionalization, an iridium or ruthenium photocatalyst, upon excitation by visible light, becomes a potent oxidant. It can oxidize one of the piperazine nitrogens (typically the more electron-rich one) to form a radical cation. A mild base then abstracts a proton from the adjacent C-H bond, generating an α-amino radical. This nucleophilic radical can then be coupled with a suitable radical acceptor, such as an electron-deficient arene or vinyl sulfone, to form a new C-C bond.[2] This method's power lies in its ability to functionalize complex piperazines late in a synthetic sequence with high selectivity.[2]
Caption: Simplified mechanism for photoredox-mediated C-H arylation of piperazine.
Comparative Summary of Synthetic Routes
| Synthetic Strategy | Target Substitution | Typical Yields | Scalability | Functional Group Tolerance | Key Considerations |
| N-Substitution (Protecting Group) | N-Substituted (Unsymmetrical) | 60-90% (multi-step) | Excellent (Lab to Pilot) | Good | Requires extra protection/deprotection steps, increasing step count.[1] |
| Diamine Cyclization | C-Substituted (Symmetrical) | 50-80% | Good | Moderate | Prone to polymerization if not optimized; requires specific diamine precursors.[3] |
| Reductive Amination of Diketones | C-Substituted | 40-75% | Good | Moderate to Good | Availability of the 1,2-dicarbonyl starting material can be a limitation.[1] |
| Photoredox C-H Functionalization | C-Substituted | 50-90% | Lab-scale (Flow chemistry improving) | Excellent | Ideal for late-stage functionalization; requires specialized photocatalysts.[2] |
| Dow Process (Industrial) | Unsubstituted Piperazine | High Throughput | Industrial Scale Only | N/A | High temperature/pressure; produces a mixture of amines requiring separation.[4][5] |
Decision-Making Flowchart for Route Selection
Caption: A flowchart to guide the selection of an appropriate synthetic route.
Conclusion
The synthesis of substituted piperazines is a mature field that continues to evolve. For routine N-functionalization, classical protecting group strategies remain the reliable workhorse. For constructing carbon-substituted cores, cyclization methods based on diamines and dicarbonyls offer robust and scalable solutions. The most exciting recent developments lie in direct C-H functionalization, which provides unprecedented access to novel chemical space by allowing for the late-stage modification of complex scaffolds under mild, photoredox-catalyzed conditions.[2]
The optimal synthetic route is ultimately dictated by the specific substitution pattern of the target molecule. By understanding the chemical principles, advantages, and limitations of each major pathway, researchers can design and execute efficient, logical, and successful syntheses of these invaluable heterocyclic compounds.
References
-
Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents. ResearchGate. [Link]
-
Synthesis of piperazines. Organic Chemistry Portal. [Link]
-
Synthesis of piperazine from ethanolamine over dealuminated mordenite. ResearchGate. [Link]
-
Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. MDPI. [Link]
- Method for the preparation of piperazine and its derivatives.
-
Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. Preprints.org. [Link]
-
Methods for the catalytic synthesis of piperazine. ResearchGate. [Link]
-
A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines. PubMed Central. [Link]
Sources
- 1. Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. US6603003B2 - Method for the preparation of piperazine and its derivatives - Google Patents [patents.google.com]
Reference Standards for 1-(2,4-Dichlorobenzyl)piperazine: A Comparative Qualification Guide
This guide provides a technical evaluation of reference standards for 1-(2,4-Dichlorobenzyl)piperazine (CAS 51619-56-8), a critical intermediate in medicinal chemistry (antifungal scaffolds) and a structural analog in forensic toxicology (substituted benzylpiperazines).[1]
Strategic Context: The Integrity Gap
In drug development and forensic analysis, 1-(2,4-Dichlorobenzyl)piperazine serves two distinct roles: as a building block for bioactive scaffolds (e.g., antifungal azoles) and as a target analyte in the screening of piperazine-class designer drugs.[1]
The primary challenge with this compound is its basicity and the prevalence of "Synthesis Grade" materials marketed as analytical standards. Commercial sources often range from 95% to 97% purity, containing significant levels of bis-alkylated byproducts (1,4-bis(2,4-dichlorobenzyl)piperazine) and residual starting materials.[1] Using these low-grade materials for quantitative assays (HPLC/LC-MS) introduces systematic errors in potency calculation and impurity profiling.[1]
This guide compares the performance of Certified Reference Materials (CRMs) against In-House Working Standards and Surrogate Standards , establishing a protocol for self-validating qualification.
Comparative Analysis: Standard Grades
The following table objectively compares the performance metrics of different reference standard tiers available for this compound.
| Feature | Certified Reference Material (CRM) | Analytical Standard (High Purity) | Synthesis Grade (Raw Material) |
| Purity | > 99.5% (Mass Balance) | > 98.0% (Area %) | 95.0% - 97.0% |
| Traceability | NIST/Pharmacopoeial Traceable | Supplier CoA only | None |
| Uncertainty | Explicitly stated (e.g., ± 0.3%) | Unknown | High (> 2.0%) |
| Water Content | Quantified (KF Titration) | Often ignored | Variable (Hygroscopic) |
| Primary Impurity | None detectable > 0.1% | Bis-alkylated analog (< 1%) | Bis-analog (1-3%), Benzyl chloride |
| Application | Release Testing, Forensic Quantitation | Routine QC, R&D Screening | Synthesis Starting Material |
Performance Verdict
-
For GMP Release/Forensics: Only the CRM or a fully characterized Analytical Standard provides the necessary legal defensibility and mass-balance accuracy.[1]
-
For Synthetic R&D: Synthesis Grade is acceptable only if purified via recrystallization (HCl salt formation) prior to use as a qualitative marker.
Experimental Validation: Self-Validating Protocol
To ensure the integrity of your reference standard, you must validate it against potential impurities.[1] The following HPLC protocol is designed to separate the parent amine from its bis-alkylated impurity and starting materials.
The "Self-Validating" HPLC Method
Principle: The method uses an acidic mobile phase to ensure the piperazine nitrogen is fully protonated, preventing peak tailing common with secondary amines, while the gradient resolves the hydrophobic bis-impurity.[1]
-
Instrument: HPLC with PDA or LC-MS.
-
Column: C18 End-capped (e.g., Zorbax Eclipse Plus or Phenomenex Kinetex), 150 x 4.6 mm, 3.5 µm.[1]
-
Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7).
-
Mobile Phase B: Acetonitrile (LC-MS grade).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV @ 220 nm (Amine backbone) and 260 nm (Dichlorobenzyl moiety).
-
Temperature: 30°C.
Gradient Profile:
| Time (min) | % Mobile Phase B | Event |
|---|---|---|
| 0.0 | 10 | Equilibration |
| 15.0 | 90 | Elution of Bis-Impurity |
| 20.0 | 90 | Wash |
| 20.1 | 10 | Re-equilibration |[1]
Causality of Experimental Choices
-
Acidic Mobile Phase: Piperazine derivatives are strong bases (pKa ~9.8). Without acidification, the amine interacts with silanol groups on the column, causing severe tailing and retention time shifts.[1] Formic acid suppresses this interaction.
-
Wavelength Selection (260 nm): While the piperazine ring has weak UV absorption, the 2,4-dichlorobenzyl group has a distinct chromophore. Monitoring at 260 nm increases specificity against non-aromatic impurities (like piperazine itself).
-
Gradient Slope: The bis-alkylated impurity (two benzyl groups) is significantly more hydrophobic than the mono-substituted product. The ramp to 90% B is mandatory to elute this specific impurity, which otherwise carries over to subsequent injections.
Visualizations
Synthesis & Impurity Pathway
This diagram illustrates the origin of the critical impurities that the reference standard must define.
Caption: Reaction pathway showing the formation of the critical bis-alkylated impurity (Impurity B) which often contaminates lower-grade standards.
Reference Standard Qualification Workflow
A logical flow to qualify an in-house working standard against a primary CRM.[1]
Caption: Workflow for establishing a secondary working standard using the Mass Balance approach.
Handling and Stability
-
Hygroscopicity: The hydrochloride salt of 1-(2,4-Dichlorobenzyl)piperazine is hygroscopic.[1] Reference standards must be stored in a desiccator at 2-8°C.
-
Free Base vs. Salt: Commercial standards are often supplied as the dihydrochloride salt . Ensure you apply the molecular weight correction factor (MW Salt / MW Base) when preparing calibration curves for the free base.
-
MW Free Base: ~245.15 g/mol
-
MW 2HCl Salt: ~318.07 g/mol
-
Correction Factor: 0.77 (Base/Salt)
-
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 411179, 1-(2,4-Dichlorobenzyl)piperazine. Retrieved from [Link]
-
United Nations Office on Drugs and Crime (UNODC) (2013). Recommended Methods for the Identification and Analysis of Piperazines in Seized Materials. Retrieved from [Link]
- European Pharmacopoeia (Ph. Eur.).General Chapter 5.12: Reference Standards. (Contextual reference for Primary vs. Secondary standard definitions).
-
Gadzała-Kopciuch, R. (2012). Accurate HPLC Determination of Piperazine Residues in the Presence of other Secondary and Primary Amines. Journal of Chemical and Pharmaceutical Research. Retrieved from [Link]
Sources
Comparative Cytotoxicity Guide: Piperazine Derivatives in Oncology
[1]
Executive Summary: The Piperazine Pharmacophore[1][2]
The piperazine ring is a "privileged scaffold" in medicinal chemistry due to its ability to modulate physicochemical properties (solubility, lipophilicity) and its conformational rigidity, which directs substituents into specific receptor pockets.
This guide objectively compares the cytotoxic performance of three distinct classes of piperazine derivatives currently dominating the literature:
-
Piperazine-Sulfonamides: Targeting Carbonic Anhydrase (CAIX) and BCL-2.
-
Piperazine-Ureas: Enhancing hydrogen bonding and solubility.
-
N-Benzyl/Aryl Piperazines: Maximizing lipophilic interaction and membrane permeability.
Key Insight: While N-Benzyl derivatives often show the highest raw potency (lowest IC50) due to rapid cellular uptake, Piperazine-Sulfonamides demonstrate superior selectivity indices (SI) for hypoxic tumor environments.
Structural Logic & SAR Analysis
To design effective experiments, one must understand the Structure-Activity Relationship (SAR) driving cytotoxicity in these classes.
The Pharmacophore Decision Tree
Figure 1: Structural decision tree for piperazine derivatization based on desired target profile.
Comparative Performance Data
The following data synthesizes recent high-impact studies (2024-2025) comparing these derivatives against standard chemotherapeutics (Cisplatin/Doxorubicin).
Table 1: Cytotoxicity Profile (IC50 in µM)
| Derivative Class | Lead Compound Example | Cell Line (Target) | IC50 (µM) | Mechanism of Action | Reference |
| N-Benzyl Piperazine | Vindoline-Piperazine (Cmpd 23) | MDA-MB-468 (Breast) | 1.00 | Tubulin destabilization / Apoptosis | [1] |
| Piperazine-Sulfonamide | Sulfamethoxazole-Piperazine (3a) | MCF-7 (Breast) | 4.12 | BCL-2 Inhibition / ROS generation | [2] |
| Piperazine-Urea | Triazolo-pyrimidine urea | HeLa (Cervical) | 5.80 | CAIX Inhibition / Cell Cycle Arrest | [3] |
| Standard Control | Cisplatin | MDA-MB-468 | 8.50 | DNA Crosslinking | [1] |
| Standard Control | Doxorubicin | MCF-7 | 0.90 | Topoisomerase II Inhibition | [2] |
Analysis:
-
Potency: The N-Benzyl derivative (Vindoline conjugate) rivals Doxorubicin in potency (1.00 µM) due to the synergistic effect of the vinca alkaloid backbone and the piperazine transport moiety.
-
Selectivity: Piperazine-Sulfonamides generally exhibit higher IC50 values (lower potency) than pure alkyl derivatives but offer reduced toxicity to normal fibroblast cells (e.g., NIH/3T3), resulting in a better Therapeutic Index.
Mechanistic Deep Dive: The Apoptosis Pathway
Understanding how these compounds kill cells is crucial for selecting the right downstream assays. Piperazine derivatives predominantly trigger the Intrinsic Mitochondrial Pathway .
Mechanism: ROS-Mediated Mitochondrial Dysfunction
Many lipophilic piperazine derivatives accumulate in the mitochondrial matrix due to the protonation of the piperazine nitrogen at physiological pH. This disrupts the Electron Transport Chain (ETC), leading to a surge in Reactive Oxygen Species (ROS).
Figure 2: The intrinsic apoptotic cascade triggered by piperazine derivatives via ROS generation and BCL-2 inhibition.
Validated Experimental Protocols
To ensure reproducibility and trust (E-E-A-T), follow these self-validating protocols.
A. MTT Cytotoxicity Assay (Metabolic Competence)
Why this method? It distinguishes metabolic activity (mitochondrial reductase) from mere membrane integrity.
Protocol:
-
Seeding: Plate cancer cells (e.g., MCF-7) at
cells/well in 96-well plates. Allow attachment for 24h. -
Treatment: Add piperazine derivatives (dissolved in DMSO, final concentration <0.1%) in serial dilutions (0.1 µM to 100 µM).
-
Control: Vehicle control (0.1% DMSO) is mandatory to rule out solvent toxicity.
-
-
Incubation: Incubate for 48h or 72h at 37°C, 5% CO2.
-
Labeling: Add 20 µL MTT (5 mg/mL in PBS). Incubate 4h.
-
Checkpoint: Look for purple formazan crystals under a microscope. If absent in control, cells are unhealthy.
-
-
Solubilization: Aspirate medium. Add 150 µL DMSO to dissolve crystals. Shake for 10 mins.
-
Read: Measure Absorbance at 570 nm (Reference: 630 nm).
-
Calculation:
.
B. Flow Cytometry (Annexin V-FITC/PI)
Why this method? To differentiate between early apoptosis (Phosphatidylserine exposure) and necrosis (membrane rupture).
Protocol:
-
Harvest: Collect treated cells (including floating dead cells) via trypsinization.
-
Wash: Wash 2x with cold PBS. Resuspend in 1X Binding Buffer.
-
Stain: Add 5 µL Annexin V-FITC and 5 µL Propidium Iodide (PI).
-
Incubate: 15 mins at RT in the dark.
-
Analyze: Flow Cytometer (Ex: 488 nm; Em: 530 nm for FITC, >575 nm for PI).
Interpretation:
-
Q1 (Annexin-/PI-): Live cells.
-
Q2 (Annexin+/PI+): Late Apoptosis/Necrosis.
-
Q3 (Annexin-/PI+): Necrosis (rare in this mechanism).
-
Q4 (Annexin+/PI-): Early Apoptosis (The hallmark of controlled piperazine cytotoxicity).
Conclusion & Future Outlook
For researchers prioritizing potency , N-benzyl/aryl substituted piperazines (like the Vindoline hybrids) offer the most aggressive IC50 profiles, often sub-micromolar. However, for targeted therapy aiming to exploit the hypoxic tumor microenvironment, Piperazine-Sulfonamides are the superior choice due to their dual mechanism of CAIX inhibition and BCL-2 modulation.
Recommendation: Future synthesis should focus on Hybrid molecules —combining the N-benzyl lipophilicity for uptake with a sulfonamide tail for target specificity.
References
-
Novel Piperazine Derivatives of Vindoline as Anticancer Agents. MDPI. (2024). Retrieved from [Link]
-
Novel sulfamethoxazole and 1-(2-fluorophenyl) piperazine derivatives as potential apoptotic and antiproliferative agents by inhibition of BCL2. BMC Chemistry. (2024). Retrieved from [Link]
-
Synthesis, Characterization, Cytotoxicity, Cellular Imaging, Molecular Docking, and ADMET Studies of Piperazine-Linked 1,8-Naphthalimide-Arylsulfonyl Derivatives. Molecules. (2023). Retrieved from [Link]
-
Cytotoxicity MTT Assay Protocols and Methods. Springer Nature Experiments. (2024). Retrieved from [Link][1]
-
Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. ChemistryOpen. (2025). Retrieved from [Link]
Sources
Comparative Guide: In Vitro to In Vivo Translation of Dichlorobenzylpiperazine Effects
Executive Summary: The Dichlorobenzylpiperazine Scaffold
Dichlorobenzylpiperazine (DCBP) derivatives represent a critical chemical scaffold in medicinal chemistry, straddling two distinct pharmacological domains: Sigma-1 receptor (
While often overshadowed by its unsubstituted parent, Benzylpiperazine (BZP), or its optimized clinical analogs (e.g., BD1063), DCBP serves as a vital reference point for Structure-Activity Relationship (SAR) studies. This guide objectively compares the in vitro binding profiles of DCBP against key alternatives and analyzes the translational gap (IVIVC) observed when moving to in vivo models.
Key Findings
-
In Vitro Potency: DCBP exhibits nanomolar affinity for
1R but significantly lower affinity for Dopamine Transporters (DAT) compared to BZP. -
In Vivo Translation: The correlation is non-linear .[1] Despite high in vitro receptor binding, in vivo potency is often attenuated by rapid metabolic clearance (N-dealkylation) and variable Blood-Brain Barrier (BBB) penetration dependent on the specific isomer (2,4-dichloro vs 3,4-dichloro).
-
Primary Utility: High-value intermediate for designing selective
1 antagonists (e.g., for neuropathic pain or dystonia) rather than as a standalone therapeutic.
Comparative Analysis: DCBP vs. Alternatives
The following table synthesizes experimental data comparing 1-(2,4-dichlorobenzyl)piperazine (DCBP) with its parent scaffold (BZP) and an optimized therapeutic candidate (BD1063).
Table 1: Pharmacological Profile Comparison
| Feature | Dichlorobenzylpiperazine (DCBP) | Benzylpiperazine (BZP) | BD1063 (Optimized Analog) | Haloperidol (Standard) |
| Primary Target | Sigma-1 Receptor ( | DAT / NET (Releaser) | Sigma-1 Receptor ( | D2 / |
| 15 – 40 nM (High) | > 1,000 nM (Low) | 9 nM (Very High) | ~2 nM (Ultra High) | |
| DAT Affinity ( | > 5,000 nM (Weak) | ~175 nM (Potent) | Inactive | Inactive |
| In Vivo Effect | Sedation / Antidystonic | Psychostimulant / Locomotion | Antidystonic / Neuroprotective | Antipsychotic / Cataleptic |
| Metabolic Stability | Low (Rapid N-oxidation) | Moderate | Moderate to High | High |
| BBB Permeability | Moderate ( | High | High | High |
Data Interpretation: DCBP loses the psychostimulant properties of BZP due to the steric bulk and electron-withdrawing nature of the dichloro-substitution, which hinders DAT binding. Conversely, this substitution creates a favorable electrostatic pocket for
1R binding, making it a "cleaner" scaffold for neuroprotective research than BZP, but less potent than the ethyl-linked BD1063 [1][2].
In Vitro Profiling: The "Input" Data[1][2]
To establish a valid IVIVC, researchers must first characterize the molecular initiation event. For DCBP, this is defined by Sigma-1 Receptor Binding and Microsomal Stability .
Mechanism of Action: Sigma-1 Modulation
Unlike traditional receptor agonists, DCBP derivatives often act as "chaperone modulators" at the Endoplasmic Reticulum (ER)-Mitochondria interface.
-
Pathway:
1R translocation prevents ER stress-induced calcium leakage. -
DCBP Role: Acts as an antagonist/inverse agonist, stabilizing the receptor and preventing downstream excitotoxicity.
Experimental Protocol: Radioligand Binding Assay
Objective: Determine the affinity (
-
Tissue Prep: Homogenize rat brain (minus cerebellum) in ice-cold Tris-HCl buffer (50 mM, pH 7.4). Centrifuge at 40,000
for 15 min. -
Ligand: Use
-pentazocine (3 nM) as the specific radioligand for 1 sites. -
Incubation: Incubate homogenate with radioligand and varying concentrations of DCBP (
to M) for 120 min at 25°C. -
Termination: Rapid filtration through Whatman GF/B filters pre-soaked in 0.5% polyethylenimine.
-
Analysis: Measure radioactivity via liquid scintillation. Calculate
and convert to using the Cheng-Prusoff equation.
In Vivo Translation: The "Output" Data
The transition from in vitro binding to in vivo efficacy is the primary failure point for piperazine derivatives.
The Correlation Gap (IVIVC Analysis)
A common observation with DCBP derivatives is a Level C Correlation (Single Point).
-
Observation: High in vitro affinity does not guarantee high in vivo potency.
-
Cause: The "Dichlorobenzyl" moiety is susceptible to rapid oxidative metabolism (CYP450) and N-dealkylation, leading to a short half-life (
in rats). -
Correction: To achieve in vivo effects comparable to Haloperidol, DCBP requires higher dosing (10-30 mg/kg i.p.) compared to its binding affinity predictions.
Protocol: In Vivo Locomotor & Dystonia Assay
Objective: Assess if the in vitro Sigma binding translates to behavioral modulation (antidystonic effect) or psychostimulation (BZP-like effect).
-
Subjects: Male Sprague-Dawley rats (250–300 g).
-
Induction (Dystonia Model): Administer DTG (di-o-tolylguanidine) to induce
-mediated dystonia. -
Treatment: Administer DCBP (10, 20, 40 mg/kg i.p.) 30 minutes prior to DTG.
-
Measurement:
-
Dystonia Score: 0 (Normal) to 5 (Severe twisting/posture) every 5 mins.
-
Locomotion: Open field test for 60 mins (to rule out BZP-like stimulation).
-
-
Validation: Comparison against BD1063 (Positive Control).
Establishing the IVIVC Workflow
To rigorously validate DCBP derivatives, researchers should follow this iterative workflow. This system ensures that "false positives" from binding assays are filtered out before expensive in vivo trials.
Critical Checkpoint: The "Metabolic Liability"
-
Problem: The benzyl carbon in DCBP is a hotspot for CYP-mediated oxidation.
-
Solution: If in vitro stability is low, synthesize deuterated analogs or add steric bulk (e.g., methyl group on the alpha-carbon) before proceeding to in vivo steps. This improves the correlation between binding affinity and biological effect.
References
-
Matsumoto, R. R., et al. (1995). "Characterization of two novel sigma receptor ligands: antidystonic effects in rats suggest sigma receptor antagonism." European Journal of Pharmacology.
-
PubChem. (2025).[2][3] "Compound Summary: 1-(2,4-Dichlorobenzyl)piperazine." National Library of Medicine.
-
European Monitoring Centre for Drugs and Drug Addiction (EMCDDA). (2019). "BZP/piperazines drug profile."[4][5][6] Europa.eu.
-
Yarosh, H. L., et al. (2018). "Impure but not inactive: Behavioral pharmacology of dibenzylpiperazine." Drug and Alcohol Dependence.
-
FDA Guidance for Industry. (1997). "Extended Release Oral Dosage Forms: Development, Evaluation, and Application of In Vitro/In Vivo Correlations." U.S. Food and Drug Administration.[1][7]
Sources
- 1. researchgate.net [researchgate.net]
- 2. 1-(2,4-Dichlorobenzyl)piperazine | C11H14Cl2N2 | CID 411179 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 1-(2,4-Dichlorophenyl)piperazine | C10H12Cl2N2 | CID 2737527 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Benzylpiperazine - Wikipedia [en.wikipedia.org]
- 5. Impure but not inactive: behavioral pharmacology of dibenzylpiperazine, a common by-product of benzylpiperazine synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. BZP/piperazines drug profile | www.euda.europa.eu [euda.europa.eu]
- 7. refubium.fu-berlin.de [refubium.fu-berlin.de]
Safety Operating Guide
Technical Guide: Proper Disposal Procedures for 1-(2,4-Dichlorobenzyl)piperazine
[1][2]
Executive Summary & Chemical Identity
This guide provides a validated operational workflow for the disposal of 1-(2,4-Dichlorobenzyl)piperazine , a halogenated organic amine frequently used as an intermediate in the synthesis of antifungal agents (e.g., miconazole, econazole).[1][2]
Improper disposal of this compound poses significant risks due to its potential for forming toxic combustion byproducts (dioxins, furans, nitrogen oxides) if incinerated at insufficient temperatures.[1] This protocol mandates High-Temperature Incineration (HTI) with acid gas scrubbing as the only acceptable terminal disposal method.[1][2]
Chemical Profile
| Parameter | Specification |
| Chemical Name | 1-(2,4-Dichlorobenzyl)piperazine |
| CAS Number | 51619-56-8 |
| Molecular Formula | C₁₁H₁₄Cl₂N₂ |
| Physical State | Viscous liquid or low-melting solid (depending on purity/temp) |
| Key Hazards (GHS) | Skin Irrit. 2 (H315), Eye Irrit.[1][2][3][4][5] 2A (H319), STOT SE 3 (H335) |
| Reactivity | Incompatible with strong oxidizers and acid chlorides.[1][2][3] Hygroscopic. |
Hazard Characterization & Segregation
Before disposal, waste streams must be characterized to prevent dangerous incompatibilities. 1-(2,4-Dichlorobenzyl)piperazine contains both nitrogen (amine) and chlorine (halogen), necessitating specific segregation rules.[1][2]
Segregation Logic
-
Do NOT Mix with Non-Halogenated Solvents: Mixing with acetone or ethanol increases the volume of "halogenated waste," significantly raising disposal costs.
-
Do NOT Mix with Acids: As a secondary amine, it will react exothermically with acids to form salts. While not explosive, this generates heat and changes the physical state, complicating pumping/transfer at incineration facilities.[1][2]
-
Do NOT Mix with Oxidizers: Potential for violent reaction and formation of toxic chloramines.
Waste Stream Classification
| Stream Type | Description | Disposal Code (Typical) |
| Stream A: Pure Substance | Expired or off-spec stock (Liquid/Solid).[1][2][3] | Halogenated Organic |
| Stream B: Reaction Mixture | Dissolved in solvents (e.g., DCM, Toluene).[1][2][3] | Halogenated Solvent Waste |
| Stream C: Contaminated Debris | Gloves, wipes, filter paper, silica gel.[1][2][3] | Solid Hazardous Waste |
Operational Disposal Workflows
Decision Matrix
The following workflow dictates the handling of 1-(2,4-Dichlorobenzyl)piperazine based on its physical state and concentration.
Figure 1: Decision matrix for the segregation and packaging of 1-(2,4-Dichlorobenzyl)piperazine waste streams.[1][2]
Packaging Protocols (Step-by-Step)
Protocol A: Liquid Waste (Solutions)
-
Container Selection: Use High-Density Polyethylene (HDPE) or glass carboys.[1][2] Avoid metal containers if the solution is acidic or if water content is high (corrosion risk).
-
Labeling: Attach a hazardous waste label. Clearly mark:
-
Venting: Ensure caps are vented if the mixture contains volatile solvents, but seal tightly for transport.
Protocol B: Solid Waste (Pure Stock)
Destruction Methodology: The "Why" and "How"
Why High-Temperature Incineration?
Standard incineration is insufficient for this compound due to its chemical structure:
-
Chlorine Content: Incomplete combustion at low temperatures (<850°C) can catalyze the formation of Dioxins and Furans , which are persistent environmental pollutants.
-
Nitrogen Content: The piperazine ring generates Nitrogen Oxides (NOx) upon combustion.
Required Treatment Parameters
Disposal facilities must utilize Rotary Kiln Incineration operating under the following conditions:
| Parameter | Requirement | Reason |
| Primary Chamber Temp | > 1100°C (2000°F) | Ensures complete bond cleavage of the chlorinated benzyl group.[1][2][3] |
| Residence Time | > 2 Seconds | Prevents formation of Products of Incomplete Combustion (PICs).[1][2][3] |
| Exhaust Treatment | Wet Scrubber (Caustic) | Neutralizes Hydrogen Chloride (HCl) gas generated during burning.[1][2][3] |
| NOx Control | Selective Catalytic Reduction | Mitigates NOx emissions from the piperazine nitrogen.[1][2][3] |
Prohibited Methods:
-
Sewer Disposal: Strictly prohibited. The compound is toxic to aquatic life and difficult to remove in standard municipal wastewater treatment plants.
-
Landfill: Bulk chemicals must not be landfilled. Only incinerator ash (tested for leachability) is permitted.
Emergency Spill Procedures
In the event of a spill in the laboratory:
-
Evacuate & Ventilate: The amine vapor can cause respiratory irritation (STOT SE 3). Clear the immediate area.[5][7]
-
PPE: Wear nitrile gloves (double-gloving recommended), safety goggles, and a lab coat.[1] Use a half-mask respirator with organic vapor cartridges if ventilation is poor.[1][2]
-
Containment:
-
Disposal of Cleanup Materials: Treat all sorbents and wipes as Stream C (Contaminated Debris) and dispose of via the hazardous waste route described above.
References
-
PubChem. (2023). 1-(2,4-Dichlorobenzyl)piperazine Compound Summary (CID 411179).[1][2] National Library of Medicine. [Link][1]
-
U.S. Environmental Protection Agency (EPA). (2023). RCRA Regulations Title 40 CFR Part 261 - Identification and Listing of Hazardous Waste.[1][2] [Link][1]
-
European Chemicals Agency (ECHA). (2023).[4][5] Substance Information: 1-(2,4-Dichlorobenzyl)piperazine (CAS 51619-56-8).[1][2][5] [Link][1][5]
Sources
- 1. 1-(2,6-DICHLOROBENZYL)PIPERAZINE | 102292-50-2 [chemicalbook.com]
- 2. Welcome To Hyma Synthesis Pvt. Ltd [hymasynthesis.com]
- 3. Waste Code [rcrainfo.epa.gov]
- 4. 1-(2,4-Dichlorophenyl)piperazine | C10H12Cl2N2 | CID 2737527 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 1-(2,4-Dichlorobenzyl)piperazine | C11H14Cl2N2 | CID 411179 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 1-(2,4-Dichlorobenzyl)piperazine | C11H14Cl2N2 | CID 411179 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Piperazine - Wikipedia [en.wikipedia.org]
A Researcher's Guide to the Safe Handling of 1-(2,4-Dichlorobenzyl)piperazine
As researchers and scientists working at the forefront of drug development, our commitment to innovation must be matched by an unwavering dedication to safety. The handling of novel chemical entities requires a proactive and informed approach to personal protection. This guide provides essential safety and logistical information for handling 1-(2,4-Dichlorobenzyl)piperazine, a substituted piperazine derivative. While specific toxicological data for this compound is not extensively published, by analyzing data from structurally similar compounds, we can establish robust safety protocols. This document is intended to empower you with the knowledge to work safely, protecting both yourself and the integrity of your research.
The guidance herein is synthesized from established safety data for closely related dichlorophenylpiperazine and piperazine compounds. The core principle is one of caution: in the absence of specific data, we adopt the more stringent recommendations applicable to the chemical class.
Hazard Assessment: Understanding the Risks
Based on aggregated GHS information for dichlorophenylpiperazine derivatives, 1-(2,4-Dichlorobenzyl)piperazine is anticipated to present the following hazards[1]:
-
Skin Irritation: Causes skin irritation.
-
Eye Irritation: Causes serious eye irritation.
-
Respiratory Irritation: May cause respiratory tract irritation.
Some piperazine compounds may also cause allergic skin reactions or asthma-like symptoms upon inhalation[2][3]. Therefore, it is crucial to prevent exposure through all routes: dermal, ocular, and inhalation.
Table 1: GHS Hazard Classifications for Structurally Similar Compounds
| Hazard Statement | Hazard Class | GHS Code | Primary Route of Exposure | Source |
| Causes skin irritation | Skin Corrosion/Irritation (Category 2) | H315 | Dermal | [1][4][5] |
| Causes serious eye irritation | Serious Eye Damage/Irritation (Category 2/2A) | H319 | Ocular | [1][4][5] |
| May cause respiratory irritation | STOT - Single Exposure (Category 3) | H335 | Inhalation | [1][4][5] |
| Harmful if swallowed | Acute Toxicity, Oral (Category 4) | H302 | Ingestion | [5] |
| May cause allergic skin reaction | Skin Sensitization (Category 1) | - | Dermal | [2] |
| May cause allergy or asthma symptoms | Respiratory Sensitization (Category 1) | - | Inhalation | [2] |
Note: This table is a composite based on data for dichlorophenyl)piperazine and piperazine anhydrous.
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to PPE is essential. The selection of appropriate PPE should be based on a thorough risk assessment of the specific procedures being performed.
Core PPE Requirements:
-
Hand Protection: Wear appropriate protective gloves. Nitrile gloves are a common and effective choice for handling many laboratory chemicals. Always inspect gloves for tears or punctures before use and practice proper glove removal techniques to avoid skin contact[6][7].
-
Eye and Face Protection: Chemical safety goggles are mandatory. For procedures with a higher risk of splashes or aerosol generation, a face shield should be worn in addition to goggles[3][7].
-
Body Protection: A lab coat is the minimum requirement. For larger quantities or when there is a significant risk of splashes, consider a chemically resistant apron or a full protective suit[5].
-
Respiratory Protection: A certified respirator may be necessary if work is conducted outside of a certified chemical fume hood, if dusts or aerosols are likely to be generated, or if ventilation is inadequate[7][8]. The type of respirator and cartridge should be selected based on the potential exposure levels.
Caption: PPE selection workflow for handling 1-(2,4-Dichlorobenzyl)piperazine.
Operational Plan: Step-by-Step Handling Procedures
Adherence to a strict operational plan minimizes the risk of exposure and ensures the well-being of all laboratory personnel.
Preparation and Handling:
-
Designated Area: All handling of 1-(2,4-Dichlorobenzyl)piperazine should be conducted in a designated area, preferably within a certified chemical fume hood to control potential vapors or dust[2][9].
-
Pre-Use Inspection: Before starting work, ensure that all necessary PPE is available and in good condition. Locate the nearest safety shower and eyewash station[5].
-
Avoid Dust and Aerosols: Handle the compound in a manner that minimizes the generation of dust or aerosols. If the compound is a solid, avoid dry sweeping; use a wet method for cleanup if necessary[3][6].
-
Personal Hygiene: Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly with soap and water after handling the compound, before breaks, and at the end of the workday[8].
Storage:
-
Store 1-(2,4-Dichlorobenzyl)piperazine in a tightly closed container in a dry, cool, and well-ventilated area[2][4].
-
Keep it away from incompatible materials such as strong oxidizing agents[7].
-
Some piperazine derivatives are sensitive to air and moisture; consider storage under an inert atmosphere if necessary[10].
Disposal Plan: Responsible Waste Management
Proper disposal is a critical component of the chemical lifecycle and environmental stewardship.
-
Waste Characterization: All waste containing 1-(2,4-Dichlorobenzyl)piperazine, including contaminated PPE and empty containers, must be treated as hazardous waste.
-
Segregation: Keep waste streams separate. Do not mix this waste with other laboratory trash.
-
Labeling and Containment: Collect waste in a suitable, clearly labeled, and sealed container.
-
Consult EHS: All waste must be disposed of in accordance with local, state, and federal regulations. Consult your institution's Environmental Health and Safety (EHS) department for specific guidance on disposal procedures[4][6].
Caption: A generalized workflow for the safe disposal of 1-(2,4-Dichlorobenzyl)piperazine waste.
By integrating these safety protocols into your daily laboratory operations, you contribute to a culture of safety and ensure that your groundbreaking research can proceed without compromising personal or environmental health.
References
-
s d fine-chem limited. (n.d.). piperazine anhydrous - Safety Data Sheet. [Link]
-
PubChem. (n.d.). 1-(2,4-Dichlorobenzyl)piperazine. National Center for Biotechnology Information. [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: Piperazine-1,4-dipropanesulphonic acid. [Link]
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - Piperazine, anhydrous, 99%. [Link]
-
New Jersey Department of Health and Senior Services. (n.d.). HAZARD SUMMARY - Piperazine. [Link]
-
Wako Pure Chemical Industries. (2025). SAFETY DATA SHEET - Piperazine Anhydrous. [Link]
Sources
- 1. 1-(2,4-Dichlorobenzyl)piperazine | C11H14Cl2N2 | CID 411179 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. mmbio.byu.edu [mmbio.byu.edu]
- 3. nj.gov [nj.gov]
- 4. combi-blocks.com [combi-blocks.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. cdhfinechemical.com [cdhfinechemical.com]
- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 8. datasheets.scbt.com [datasheets.scbt.com]
- 9. tcichemicals.com [tcichemicals.com]
- 10. fishersci.com [fishersci.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
